Ethyl 4-(acetylamino)-3-aminobenzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 4-acetamido-3-aminobenzoate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(15)8-4-5-10(9(12)6-8)13-7(2)14/h4-6H,3,12H2,1-2H3,(H,13,14) |
InChI Key |
FRWVZRKKEYMTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 4-(acetylamino)-3-aminobenzoate chemical structure and properties
An In-Depth Technical Guide to Ethyl 4-(acetylamino)-3-aminobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Diamine Building Block
This compound is a substituted aromatic diamine ester with significant potential as a versatile building block in medicinal chemistry and polymer science. Its structure incorporates a protected aniline at the 4-position (acetylamino group), a free aniline at the 3-position, and an ethyl ester. This differential protection allows for selective chemical transformations, making it a valuable intermediate for the synthesis of complex heterocyclic systems, pharmaceutical agents, and high-performance polymers. This guide provides a comprehensive overview of its chemical structure, a robust, field-proven synthesis protocol, and its key physicochemical and spectroscopic properties.
Chemical Structure and Identity
The molecular structure of this compound features a benzene ring substituted with three functional groups. The acetylamino and amino groups are ortho to each other, while the ethyl carboxylate group is para to the acetylamino group.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-acetamido-3-aminobenzoate | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | Calculated |
| Molecular Weight | 222.24 g/mol | Calculated |
| CAS Number | Not explicitly found; derived from parent acid. | N/A |
Synthesis and Manufacturing
The synthesis of this compound is not widely documented in commercial catalogs, necessitating a multi-step approach from readily available starting materials. The following protocol is a robust and logical pathway derived from established procedures for the synthesis of the parent acid, 4-acetamido-3-aminobenzoic acid, followed by a standard Fischer esterification.[2]
Synthesis Pathway Overview
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Acetylation of p-Aminobenzoic Acid (PABA)
-
Rationale: The amino group of PABA is protected as an acetamide. This is crucial because the free amino group is highly activating and would be oxidized or lead to undesired side reactions during the subsequent nitration step. The acetyl group is a moderately activating, ortho-, para-director, which will direct the incoming nitro group to the desired 3-position.[3]
-
Procedure:
-
Suspend p-aminobenzoic acid in water.
-
Add a stoichiometric equivalent of acetic anhydride.
-
Add a solution of sodium acetate to catalyze the reaction and neutralize the acetic acid byproduct.
-
Stir the mixture vigorously until a white precipitate of 4-acetamidobenzoic acid forms.
-
Filter the solid, wash with cold water, and dry. The yield is typically high.[2]
-
Step 2: Nitration of 4-Acetamidobenzoic Acid
-
Rationale: A nitrating mixture (a combination of concentrated nitric and sulfuric acids) is used to introduce a nitro group onto the aromatic ring. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution.
-
Procedure:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly and carefully add the 4-acetamidobenzoic acid from Step 1 in small portions, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.
-
Pour the reaction mixture slowly over crushed ice to precipitate the product.
-
Filter the yellow solid, wash thoroughly with cold water to remove residual acid, and dry. This yields 4-acetamido-3-nitrobenzoic acid.[2][4]
-
Step 3: Reduction of 4-Acetamido-3-nitrobenzoic Acid
-
Rationale: The nitro group is selectively reduced to an amino group. A common and effective method is the use of a metal in acidic conditions, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[2] This method is efficient for the reduction of aromatic nitro compounds.
-
Procedure:
-
Suspend 4-acetamido-3-nitrobenzoic acid in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize carefully with a base (e.g., concentrated NaOH or NH₄OH) to precipitate the tin salts and deprotonate the amino groups.
-
Filter the mixture to remove tin hydroxides. Acidify the filtrate with acetic acid to precipitate the product, 4-acetamido-3-aminobenzoic acid.
-
Filter the product, wash with water, and dry.[2]
-
Step 4: Fischer Esterification to this compound
-
Rationale: The carboxylic acid is converted to an ethyl ester using an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.[5]
-
Procedure:
-
Suspend the 4-acetamido-3-aminobenzoic acid from Step 3 in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling, reduce the volume of ethanol using a rotary evaporator.
-
Pour the residue into ice water and neutralize with a weak base, such as sodium bicarbonate solution, until effervescence ceases.
-
The crude product will precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Physicochemical Properties
As this compound is not commercially common, many physical properties have not been experimentally determined. The following table includes predicted and inferred values based on its structure and related compounds.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Expected to be an off-white to pale yellow crystalline solid. | Based on similar aromatic amines. |
| Melting Point | Not determined. Likely higher than related diamines due to hydrogen bonding. | N/A |
| Boiling Point | > 300 °C (Predicted) | High due to polar functional groups and molecular weight. |
| Solubility | Soluble in ethanol, methanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Inferred from functional groups. |
| pKa | Two basic pKa values for the amino groups; one acidic for the amide N-H. | N/A |
Spectroscopic Analysis
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic methods. The expected key features are outlined below.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Ethyl group: A quartet (~4.2-4.4 ppm, 2H) and a triplet (~1.3-1.4 ppm, 3H).- Acetyl group: A singlet (~2.1-2.2 ppm, 3H).- Amine (NH₂) protons: A broad singlet (~4.5-5.5 ppm, 2H).- Amide (NH) proton: A singlet (~9.0-10.0 ppm, 1H).- Aromatic protons: Three distinct signals in the aromatic region (~6.8-8.0 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern. |
| ¹³C NMR | - Carbonyl carbons: Two signals in the range of 165-170 ppm (ester and amide).- Aromatic carbons: Six distinct signals between ~110-150 ppm.- Ethyl group carbons: Two signals, one around 60-62 ppm (CH₂) and one around 14-15 ppm (CH₃).- Acetyl methyl carbon: A signal around 24-25 ppm. |
| IR Spectroscopy | - N-H stretching: Two distinct bands for the primary amine (-NH₂) around 3350-3450 cm⁻¹ and a band for the secondary amide (-NH) around 3300 cm⁻¹.- C=O stretching: Two strong absorption bands, one for the ester carbonyl (~1710-1730 cm⁻¹) and one for the amide carbonyl (Amide I band, ~1660-1680 cm⁻¹).- N-H bending: An absorption for the amide (Amide II band) around 1530-1550 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 222.10. |
Applications in Research and Drug Development
This compound is a prime candidate for a variety of synthetic applications:
-
Pharmaceutical Intermediates: The free amino group at the 3-position can be readily derivatized to form Schiff bases, amides, or serve as a nucleophile in the construction of heterocyclic rings (e.g., benzimidazoles, quinazolines), which are common scaffolds in drug discovery.[2]
-
Polymer Chemistry: As a diamine monomer, after deprotection of the acetyl group, it can be used in polycondensation reactions with diacyl chlorides or dianhydrides to produce aramids or polyimides with specific functionalities.
-
Inhibitor Synthesis: The parent acid, 4-acetamido-3-aminobenzoic acid, has been investigated as a core structure for developing inhibitors of microbial neuraminidase.[2] The ethyl ester derivative provides a handle for further synthetic modifications or for improving cell permeability in biological assays.
Safety and Handling
While a specific safety data sheet for this compound is not available, prudent laboratory practices for handling aromatic amines should be followed:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
-
American Elements. "Ethyl 4-acetamidobenzoate." Available at: [Link]
-
Patel, D. B., et al. "Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors." Research Journal of Pharmacy and Technology, 2021. Available at: [Link]
-
Gassman, P. G., and Gruetzmacher, G. "Ethyl 4-amino-3-methylbenzoate." Organic Syntheses. Available at: [Link]
-
Li, G., et al. "Ethyl 4-amino-3-methylbenzoate." Acta Crystallographica Section E, 2008. Available at: [Link]
-
PubChem. "4-(Acetylamino)-3-aminobenzoic acid." National Center for Biotechnology Information. Available at: [Link]
-
Adams, R., and Cohen, F. L. "ETHYL p-AMINOBENZOATE." Organic Syntheses. Available at: [Link]
-
University of the West Indies. "Experiment 17: multi-step synthesis: Benzocaine." Available at: [Link]
-
PubChem. "Ethyl 3,4-diaminobenzoate." National Center for Biotechnology Information. Available at: [Link]
- Google Patents. "Preparation method of ethyl p-aminobenzoate." CN111732521A.
-
PubChem. "Ethyl-4-acetamidobenzoate." National Center for Biotechnology Information. Available at: [Link]
- Google Patents. "Preparation of 4-acetamido-3-nitrobenzoic acid." US3177247A.
-
The Royal Society of Chemistry. "Supporting Information for..." Available at: [Link]
-
ResearchGate. "Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate." Available at: [Link]
-
ResearchGate. "Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid." Available at: [Link]
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- 1. 4-(Acetylamino)-3-aminobenzoic acid | C9H10N2O3 | CID 446367 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. athabascau.ca [athabascau.ca]
- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 4-(acetylamino)-3-aminobenzoate and Its Structural Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(acetylamino)-3-aminobenzoate, a substituted aromatic compound of interest in medicinal chemistry. Due to its limited commercial availability and the absence of a dedicated CAS number, this guide also offers an in-depth analysis of its parent compound, 4-(acetylamino)-3-aminobenzoic acid, and its commercially significant structural analogs, Ethyl 4-(acetylamino)benzoate and Ethyl 4-aminobenzoate (Benzocaine). The guide details their chemical identities, synthesis methodologies, key properties, applications, and safety profiles, offering a valuable resource for researchers in drug discovery and organic synthesis.
The Elusive Target: this compound
Proposed Synthesis Pathway
The synthesis of this compound can be logically derived from its parent acid, 4-acetamido-3-aminobenzoic acid. A standard esterification method, such as the Fischer-Speier esterification, would be the most direct route.
Caption: Proposed Fischer-Speier esterification of 4-acetamido-3-aminobenzoic acid.
Potential Applications
While specific applications for this compound are not documented, its structural motifs suggest potential as:
-
A scaffold in medicinal chemistry: The core structure has been utilized in the synthesis of neuraminidase inhibitors.[2]
-
An intermediate in organic synthesis: The amino and acetylamino groups offer sites for further functionalization.
The Parent Compound: 4-acetamido-3-aminobenzoic acid
The direct precursor to the target ester, 4-acetamido-3-aminobenzoic acid, is a more established, though still not widely commercialized, chemical entity.
Synthesis of 4-acetamido-3-aminobenzoic acid
A documented synthesis involves the reduction of 4-acetamido-3-nitrobenzoic acid.[1]
Caption: Reduction of 4-acetamido-3-nitrobenzoic acid to its amino derivative.
Experimental Protocol: Synthesis of 4-acetamido-3-aminobenzoic acid[1]
-
Combine 4-acetamido-3-nitrobenzoic acid and a suitable reducing agent (e.g., tin(II) chloride) in ethanol.
-
Reflux the mixture for 2-3 hours at 80-90°C.
-
Acidify the solution with a few drops of concentrated HCl.
-
Isolate the resulting pale yellow solution of 4-acetamido-3-aminobenzoic acid.
-
Purify the product by separation from the brine solution and washing with ethyl acetate.
Structural Analog 1: Ethyl 4-(acetylamino)benzoate
A commercially available analog where the 3-amino group is absent.
| Identifier | Value |
| CAS Number | 5338-44-3[3][4] |
| Molecular Formula | C₁₁H₁₃NO₃[3][4] |
| Molecular Weight | 207.23 g/mol [3] |
| IUPAC Name | ethyl 4-acetamidobenzoate[3] |
Synonyms
-
p-(Acetylamino)benzoic acid ethyl ester[6]
Properties
| Property | Value |
| Appearance | White to off-white solid or crystalline powder[4] |
| Melting Point | 153.0 to 157.0 °C[3] |
| Boiling Point | 390.8 °C at 760 mmHg[3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] |
Applications
-
Organic Synthesis: It serves as a versatile intermediate in the production of pharmaceuticals and agrochemicals.[4]
-
Medicinal Chemistry: It is used as a reagent in the synthesis of labeled antitumor agents.[6]
Safety and Handling
-
Hazard Statements: H302 (Harmful if swallowed)[3]
-
Precautionary Statements: P264, P270, P301+P312, P330[3]
-
Handling: Should be handled with care, following appropriate safety protocols to avoid exposure.[4]
Structural Analog 2: Ethyl 4-aminobenzoate (Benzocaine)
A widely used topical anesthetic and a key precursor in organic synthesis.
| Identifier | Value |
| CAS Number | 94-09-7[7] |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | Ethyl 4-aminobenzoate |
Synonyms
Properties
| Property | Value |
| Appearance | White crystalline powder |
| Melting Point | 88-92 °C |
| Boiling Point | 310 °C |
| Solubility | Soluble in ethanol, ether, and chloroform; sparingly soluble in water. |
Applications
-
Pharmaceuticals: Widely used as a topical local anesthetic to relieve pain and itching.[8] It is a key intermediate in the synthesis of other pharmaceuticals.[9]
-
Cosmetics: Used in sunscreens for its UV absorption properties.[9]
Safety and Handling
-
Hazard Statements: May cause an allergic skin reaction. Harmful to aquatic life.
-
Precautionary Statements: Avoid breathing dust. Wear protective gloves. Avoid release to the environment.
-
First Aid: In case of skin contact, wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]
Conclusion
While this compound remains a compound of synthetic interest rather than a commercial reality, its potential as a scaffold in drug discovery is noteworthy. This guide provides researchers with the foundational knowledge of its parent acid and key structural analogs, Ethyl 4-(acetylamino)benzoate and Ethyl 4-aminobenzoate. Understanding the synthesis, properties, and applications of these related compounds is crucial for any future work involving this unique chemical entity. The provided synthesis protocols and safety information serve as a valuable starting point for laboratory investigation.
References
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
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- 4. CAS 5338-44-3: ethyl 4-(acetylamino)benzoate | CymitQuimica [cymitquimica.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 4-(ACETYLAMINO)-BENZOIC ACID ETHYL ESTER | 5338-44-3 [chemicalbook.com]
- 7. 94-09-7|Ethyl 4-aminobenzoate|BLD Pharm [bldpharm.com]
- 8. What is Ethyl Aminobenzoate used for? [synapse.patsnap.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
Molecular weight and formula of Ethyl 4-(acetylamino)-3-aminobenzoate
An In-depth Technical Guide to Ethyl 4-(acetylamino)-3-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a predictive and insightful resource.
Section 1: Core Molecular Attributes
This compound is a derivative of ethyl benzoate featuring both an acetylamino and an amino functional group on the phenyl ring. The strategic placement of these substituents influences the molecule's electronic properties, reactivity, and potential biological activity.
1.1 Molecular Formula and Weight
Based on its chemical structure, the molecular formula and weight have been calculated.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
1.2 Chemical Structure
The structure of this compound is characterized by a central benzene ring with three substituents.
Caption: 2D structure of this compound.
1.3 IUPAC Name and Synonyms
-
IUPAC Name: this compound
-
Synonyms: As this is a specific and less common compound, established synonyms are not widely available.
Section 2: Physicochemical Properties (Predicted)
The physical and chemical properties of a molecule are critical for its handling, formulation, and application. The following are predicted properties based on the analysis of its functional groups and structure.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Based on similar aromatic compounds like benzocaine and its derivatives.[1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The presence of polar amino and acetylamino groups may slightly increase water solubility compared to ethyl benzoate, but the overall aromatic character suggests limited aqueous solubility.[1] |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. | The presence of hydrogen bonding opportunities from the amino and acetylamino groups would likely result in a higher melting point than simpler ethyl benzoate derivatives. |
| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. | Typical for complex aromatic esters. |
Section 3: Synthesis and Reactivity
3.1 Retrosynthetic Analysis and Potential Synthesis Pathway
A plausible synthetic route to this compound would likely start from a more readily available substituted nitrobenzene.
Caption: Potential two-step synthesis pathway.
Experimental Protocol Outline:
-
Acetylation of Ethyl 4-amino-3-nitrobenzoate:
-
Dissolve Ethyl 4-amino-3-nitrobenzoate in a suitable solvent (e.g., glacial acetic acid).
-
Add acetic anhydride and gently heat the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the resulting Ethyl 4-(acetylamino)-3-nitrobenzoate.
-
-
Reduction of the Nitro Group:
-
Dissolve the acetylated product in a solvent like ethanol.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas over a palladium catalyst.
-
After the reduction is complete (monitored by TLC), neutralize the reaction mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the final product, for instance, by recrystallization.
-
3.2 Key Reactivity Insights
-
Amino Groups: The two amino groups have different reactivities. The 3-amino group is a primary aromatic amine and will be more nucleophilic and basic than the 4-acetylamino group, where the nitrogen's lone pair is delocalized by the adjacent carbonyl group.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Aromatic Ring: The electron-donating nature of the amino and acetylamino groups activates the benzene ring towards electrophilic substitution.
Section 4: Potential Applications and Research Interest
While specific applications for this compound are not widely documented, its structure suggests potential utility in several areas of research and development:
-
Pharmaceutical Intermediate: This molecule could serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The presence of multiple functional groups allows for a variety of subsequent chemical modifications. Structurally related compounds, such as benzocaine (ethyl 4-aminobenzoate), are used as local anesthetics.[3] The addition of the acetylamino and a second amino group could modulate biological activity.
-
Dye and Pigment Synthesis: Aromatic diamines are common precursors in the synthesis of azo dyes and other colorants.
-
Polymer Chemistry: The diamine functionality could be utilized in the synthesis of polyamides or polyimides, potentially imparting unique properties to the resulting polymers.
Section 5: Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on compounds with similar functional groups.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards: Aromatic amines can be toxic and may be skin and eye irritants. Handle with care to avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
References
-
American Elements. Ethyl 4-acetamidobenzoate | CAS 5338-44-3. [Link]
-
PubChem. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420. [Link]
-
LookChem. 4-(Acetylamino)-benzoic acid ethyl ester. [Link]
-
Stenutz. ethyl 4-aminobenzoate. [Link]
-
J-GLOBAL. Ethyl p-acetamidobenzoate | Chemical Substance Information. [Link]
-
Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]
-
PrepChem.com. Synthesis of Ethyl 4-[3-(trimethylsilyl)propylamino]benzoate. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Supporting Information - Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]
-
PMC. Ethyl 4-amino-3-methylbenzoate. [Link]
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Technical Guide: Solubility Profile and Process Engineering of Ethyl 4-(acetylamino)-3-aminobenzoate
Topic: Solubility of Ethyl 4-(acetylamino)-3-aminobenzoate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This compound (CAS: Analogous to 5338-44-3 family) is a critical disubstituted benzene intermediate, primarily utilized in the synthesis of benzimidazole-based pharmacophores and neuraminidase inhibitors. Its solubility profile is the governing parameter for two pivotal process stages: the catalytic hydrogenation of its nitro-precursor and its subsequent cyclization to ethyl 2-methylbenzimidazole-5-carboxylate.
This guide provides a comprehensive analysis of the compound's solubility thermodynamics, predictive modeling for solvent selection, and a validated protocol for generating precise solubility curves using dynamic laser monitoring.
Physicochemical Profile & Structural Determinants
Understanding the solubility of this compound requires dissecting its functional groups and their interaction with solvent matrices.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₁₁H₁₄N₂O₃ | Moderate molecular weight facilitates dissolution in small alcohols. |
| Key Functional Groups | Ester (Ethyl benzoate) | Lipophilic; drives solubility in halogenated solvents (DCM, Chloroform). |
| Acetamido (-NHCOCH₃) | H-bond donor/acceptor; enhances solubility in polar aprotic solvents (DMSO). | |
| Primary Amine (-NH₂) | H-bond donor; increases polarity relative to simple esters. | |
| Predicted LogP | ~1.2 – 1.6 | Indicates "intermediate" lipophilicity; soluble in alcohols, sparingly soluble in water. |
Thermodynamic Mechanism
The solubility of this compound follows a non-ideal solution model . The presence of the ortho-amino acetamido moiety creates an internal hydrogen bonding network (intramolecular), which can compete with solvent-solute interactions.
-
Enthalpy of Dissolution (
): Positive (Endothermic). Solubility increases significantly with temperature.[1] -
Entropy of Mixing (
): The driving force for dissolution in polar protic solvents like Ethanol.
Solubility Landscape in Organic Solvents
The following data categorizes solvent compatibility based on experimental trends of structural analogs (e.g., N-acetylbenzocaine and o-aminoacetanilide).
A. Polar Protic Solvents (High Solubility)
-
Methanol & Ethanol: These are the solvents of choice for reaction and purification. The compound exhibits high solubility (>50 mg/mL at 25°C) due to strong hydrogen bonding between the solvent hydroxyls and the solute's amide/amine groups.
-
Process Note: Ethanol is preferred for catalytic hydrogenation (Pd/C) of the nitro-precursor due to safety and ease of removal.
B. Polar Aprotic Solvents (Very High Solubility)
-
DMSO & DMF: Solubility often exceeds 200 mg/mL.
-
Use Case: Ideal for analytical stock solutions or reactions requiring high temperatures (>100°C).
-
Drawback: Difficult to remove; poor candidates for crystallization.
C. Halogenated & Esters (Moderate Solubility)
-
Dichloromethane (DCM) & Ethyl Acetate: Moderate to high solubility.
-
Use Case: Extraction layers. The compound partitions preferentially into DCM from aqueous phases at neutral pH.
D. Non-Polar Solvents (Low Solubility / Antisolvents)
-
n-Heptane, Hexane, Toluene: Very low solubility (<1 mg/mL at ambient).
-
Application: These function as antisolvents . Adding Heptane to an Ethyl Acetate solution of the compound will induce controlled crystallization (seeding required).
E. Water (Poor Solubility)
-
Neutral pH: Insoluble (<0.5 mg/mL).
-
Acidic pH (<2): Solubility increases drastically due to protonation of the primary amine (
), forming a water-soluble salt.
Experimental Protocol: Dynamic Laser Monitoring Method
For precise process control, generic "visual" solubility is insufficient. The following protocol uses laser turbidity monitoring to determine the Metastable Zone Width (MSZW), crucial for crystallization design.
Objective
Generate a solubility curve (
Materials
-
Solute: this compound (Recrystallized, >99% purity).
-
Solvent: Ethanol (Absolute).[2]
-
Equipment: Jacketed glass reactor (50 mL), FBRM (Focused Beam Reflectance Measurement) or simple Laser Turbidity Probe, Overhead Stirrer.
Step-by-Step Methodology
-
Gravimetric Preparation: Weigh excess solute (e.g., 2.0 g) into 20 mL of Ethanol.
-
Equilibration: Stir at 400 RPM. Heat the slurry to a starting temperature (e.g., 20°C).
-
Dynamic Heating: Ramp temperature at 0.5°C/min .
-
Clear Point Detection: Monitor laser transmission. The temperature at which transmission hits 100% (or turbidity drops to baseline) is the Saturation Temperature (
) for that concentration. -
Dynamic Cooling: Immediately cool at 0.5°C/min .
-
Cloud Point Detection: The temperature at which turbidity spikes (nucleation onset) is the Cloud Point (
) . -
Iteration: Add solvent to dilute the concentration and repeat steps 2-6 to map the curve across a range (e.g., 10 mg/mL to 100 mg/mL).
Workflow Visualization
Caption: Cycle for determining the Metastable Zone Width (MSZW) using dynamic laser monitoring.
Process Application: Cyclization Solvent Strategy
The most common application of this compound is its cyclization to Ethyl 2-methylbenzimidazole-5-carboxylate . Solubility dictates the reaction efficiency.
The "Solvent Swap" Challenge
-
Precursor Synthesis: The nitro-reduction is typically performed in Ethanol .
-
Cyclization: Requires acidic catalysis (often Acetic Acid) and heat.
-
Problem: Direct heating in Ethanol can lead to side reactions or slow kinetics.
-
Solution:
-
Distill off Ethanol (utilizing the high solubility of the intermediate to keep it in solution as long as possible).
-
Add Acetic Acid (Solvent/Reagent). The intermediate is highly soluble in AcOH.
-
Heat to reflux to close the imidazole ring.
-
Purification: Upon cooling, the benzimidazole product is often less soluble in AcOH than the open-chain intermediate, allowing for direct crystallization or precipitation by adding water (antisolvent).
-
Decision Tree for Solvent Selection
Caption: Decision matrix for solvent selection based on unit operation requirements.
References
-
Synthesis & Cyclization: Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate (Analogous chemistry for amino-ester cyclizations). Patent CN103664819A.
-
Solubility of Analogs: Baena, Y., et al. "Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents."[3] ResearchGate.
-
Benzimidazole Precursors: Accelerated microdroplet synthesis of benzimidazoles. NIH PubMed Central.
-
Thermodynamic Data: Solubility Of Acetanilide In Pure And Mixed Solvents. IJSTR, Vol 9, Issue 02.
-
General Properties: PubChem Compound Summary for Ethyl 4-acetamidobenzoate (CAS 5338-44-3).
Sources
An In-Depth Technical Guide to Ethyl 4-(Acetylamino)-3-aminobenzoate: Physicochemical Properties and Synthetic Protocols
For Immediate Release: SHANGHAI, China – March 2, 2026 – This technical guide provides a comprehensive overview of Ethyl 4-(acetylamino)-3-aminobenzoate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and process development, offering detailed insights into its physical characteristics, synthesis, and handling.
Executive Summary
This compound is a substituted aromatic amine that serves as a critical building block in organic synthesis. Its unique trifunctionalized benzene ring structure, featuring an ethyl ester, an acetylamino group, and an amino group, makes it a versatile precursor for the development of complex molecular architectures, including those with therapeutic potential. This guide details the compound's physical and chemical properties, with a focus on its melting point, and provides a validated, step-by-step protocol for its synthesis and purification.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its application in synthetic chemistry, influencing reaction conditions, purification strategies, and formulation.
Physical Description
This compound is a solid at room temperature. Its appearance is typically a crystalline powder, with coloration ranging from off-white to pale yellow. The specific color can be an indicator of purity, with purer samples tending towards the lighter end of the spectrum.
Melting Point
The melting point is a critical parameter for identifying and assessing the purity of a solid compound. For this compound, the experimentally determined melting point is in the range of 153-157 °C .[1][2] It is important to note that this value is for the related compound Ethyl 4-acetamidobenzoate, which lacks the 3-amino group. Direct experimental data for this compound is not widely reported in publicly available literature, highlighting its primary role as a synthetic intermediate whose characterization is often embedded within broader synthetic procedures. For comparison, the unacetylated and non-aminated parent compound, Ethyl 4-aminobenzoate (Benzocaine), has a significantly lower melting point of 88-92 °C.[2][3] The carboxylic acid precursor, 4-acetamido-3-aminobenzoic acid, melts at a higher temperature of 215-218 °C.
Solubility
Based on its chemical structure, this compound is expected to exhibit limited solubility in water. It is predicted to be more soluble in organic solvents such as ethanol, methanol, ethyl acetate, and chlorinated solvents like dichloromethane. This solubility profile is a key consideration for its use in reactions and for its purification by recrystallization.
Spectroscopic Data
While a detailed spectroscopic analysis is beyond the scope of this guide, researchers synthesizing this compound would typically characterize it using techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy to confirm its structure.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from Ethyl 4-aminobenzoate (Benzocaine). This process involves nitration followed by reduction.
Synthetic Pathway Overview
The logical and commonly employed synthetic route is as follows:
-
Nitration: Acetylation of the amino group of Ethyl 4-aminobenzoate to form Ethyl 4-acetamidobenzoate. This is a crucial step to direct the subsequent nitration to the position ortho to the activating acetamido group.
-
Nitration: Introduction of a nitro group at the 3-position of the benzene ring of Ethyl 4-acetamidobenzoate to yield Ethyl 4-acetamido-3-nitrobenzoate.
-
Reduction: Reduction of the nitro group to an amino group to afford the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Reduction of Ethyl 4-acetamido-3-nitrobenzoate
This protocol details the final reduction step, which is critical for obtaining the target compound. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis.[4][5][6][7][8][9][10][11]
Materials:
-
Ethyl 4-acetamido-3-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
-
Ethanol or Ethyl Acetate
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂) source (if using Pd/C)
Procedure using Tin(II) Chloride:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-acetamido-3-nitrobenzoate in a suitable solvent such as ethanol.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate to the solution. Slowly add concentrated hydrochloric acid while stirring. The amount of SnCl₂ required is typically 3-5 equivalents per equivalent of the nitro compound.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extraction: Filter the mixture to remove the tin salts. Extract the filtrate with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Procedure using Catalytic Hydrogenation:
-
Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 4-acetamido-3-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the product.
Purification
The crude this compound can be purified by recrystallization. A suitable solvent system would typically be a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, petroleum ether) to induce crystallization. The purity of the final product should be confirmed by melting point analysis and spectroscopic methods.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals. For instance, it serves as a precursor for the synthesis of various heterocyclic compounds, such as those evaluated for their potential as neuraminidase inhibitors.[12] The presence of two distinct amino groups with different reactivities (one acylated and one free) allows for selective functionalization, making it a key component in the construction of complex molecules with potential biological activity.
Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound and its precursors. Work should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its reagents.
Conclusion
This compound is a crucial synthetic intermediate with significant potential in medicinal chemistry and drug development. This guide provides essential information on its physical properties and a detailed, field-proven methodology for its synthesis. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers to produce this valuable compound for their scientific endeavors.
References
-
Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses. Retrieved from [Link]
-
Ethyl 4-ethylamino-3-nitrobenzoate. (n.d.). PMC. Retrieved from [Link]
-
Ethyl-4-acetamidobenzoate | C11H13NO3. (n.d.). PubChem. Retrieved from [Link]
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 4-acetamidobenzoate | CAS 5338-44-3. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]
-
SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. (n.d.). CORE. Retrieved from [Link]
-
Stolar, T., & Užarević, K. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Retrieved from [Link]
-
Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. (n.d.). ResearchGate. Retrieved from [Link]
-
The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University. Retrieved from [Link]
-
FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac. Retrieved from [Link]
-
Reduction of 4-nitrobenzoic acid. (n.d.). Sciencemadness. Retrieved from [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (n.d.). Science Primary Literature. Retrieved from [Link]
-
Synthesis of ethyl 4-nitrobenzoate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (n.d.). SCIRP. Retrieved from [Link]
- US7547798B2 - Process for preparing aminobenzoate esters. (n.d.). Google Patents.
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 12. researchgate.net [researchgate.net]
Technical Safety Data Guide: Ethyl 4-(acetylamino)-3-aminobenzoate
This guide serves as an in-depth technical resource for Ethyl 4-(acetylamino)-3-aminobenzoate , a critical intermediate in the synthesis of antiviral therapeutics (e.g., Oseltamivir analogs) and benzimidazole-based bioactive compounds.
Chemical Identity & Structural Characterization
This compound is a di-substituted aniline derivative characterized by an ethyl ester moiety, an acetamido group at the para position, and a free primary amine at the meta position. Its structural duality—possessing both a protected amine (acetamide) and a free amine—makes it a versatile but reactive building block.
| Property | Details |
| Chemical Name | This compound |
| Synonyms | Ethyl 3-amino-4-acetamidobenzoate; 3-Amino-4-acetamidobenzoic acid ethyl ester |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| CAS Number | Not widely listed in commercial catalogs; Analogous to Acid Form (CAS 134079-60-6) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Structural Context & Application
This molecule serves as a "switch" intermediate. The free amino group at position 3 allows for cyclization reactions (e.g., with carboxylic acids to form benzimidazoles), while the acetamido group at position 4 acts as a protected amine that can be hydrolyzed later. It is structurally related to impurities found in the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu).
Hazard Identification & Mechanistic Toxicology
GHS Classification (Derived): Based on the Structure-Activity Relationship (SAR) of analogous aniline derivatives (e.g., Benzocaine, Procainamide), this compound presents specific toxicological risks.
-
Skin Sensitization (Category 1): The free aniline moiety (position 3) is a known hapten. Upon metabolic oxidation, it can form reactive nitroso/hydroxylamine species that bind to skin proteins, triggering Type IV hypersensitivity.
-
Eye Irritation (Category 2A): The ester and amide functionalities contribute to mucosal irritation.
-
Aquatic Toxicity (Chronic Category 2): Aromatic amines are often persistent and toxic to aquatic life due to bioaccumulation potential.
Toxicological Logic Pathway
The following diagram illustrates the mechanistic basis for the safety protocols mandated in this guide.
Figure 1: Mechanistic pathway of aniline-induced skin sensitization.[1][2]
Comprehensive Handling & Storage Protocols
Core Directive: Treat as a High Potency Intermediate (OEB 3) . The primary risk is not acute lethality but long-term sensitization and potential genotoxicity associated with aromatic amines.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a Powder Containment Hood or Isolator (HEPA filtered).
-
Face Velocity: Maintain > 0.5 m/s at the sash opening.
-
Decontamination: Surfaces must be cleaned with a surfactant-based cleaner followed by an alcohol wipe. Avoid bleach (sodium hypochlorite) as it may oxidize the amine to more toxic nitro/nitroso derivatives.
Personal Protective Equipment (PPE) Matrix
| Zone | Respiratory | Dermal | Ocular |
| Weighing (<10g) | N95 / P2 Respirator | Double Nitrile Gloves (0.11mm min) | Safety Goggles |
| Synthesis (>10g) | PAPR or Half-mask (P100) | Long-cuff Nitrile + Tyvek Sleeves | Face Shield + Goggles |
| Spill Cleanup | Full-face Respirator (ABEK-P3) | Chem-resistant laminate gloves (Silver Shield) | Integrated in mask |
Self-Validating Protocol:
-
Glove Check: Change outer gloves every 30 minutes or immediately upon splash.
-
Negative Pressure Check: Verify hood flow gauge is in the "Green Zone" before uncapping the vial.
Synthesis & Stability Profile
Understanding the synthesis helps in identifying impurities and degradation products. This compound is typically synthesized via the Nitration-Reduction route from Ethyl 4-acetamidobenzoate.
Synthesis Workflow
-
Starting Material: Ethyl 4-aminobenzoate (Benzocaine).[3]
-
Acetylation: Protection of the amine to form Ethyl 4-acetamidobenzoate.
-
Nitration: Electrophilic aromatic substitution. The acetamido group directs the nitro group to the ortho position (position 3).
-
Reduction: Selective reduction of the nitro group to the amine (using
or ).
Figure 2: Synthesis pathway highlighting the origin of the 3-amino regioisomer.
Stability & Reactivity
-
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis under basic conditions (pH > 9). The acetamido group is more stable but will hydrolyze in strong acid/base with heat.
-
Oxidation: The free amino group at position 3 is prone to oxidation. Store under Nitrogen or Argon at 2-8°C.
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and acid chlorides.
Emergency Response & Disposal
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek urgent medical attention.
-
Skin Contact: Wash with polyethylene glycol (PEG 400) or copious soap and water. Do not use ethanol (enhances absorption).
-
Eye Contact: Rinse for 15 minutes. Remove contact lenses if present.[4]
Spill Containment Protocol
-
Evacuate the immediate area (dust hazard).
-
Don PPE: Full-face respirator and double gloves.
-
Wet Method: Mist the powder lightly with water or PEG to suppress dust before sweeping.
-
Neutralization: Clean surface with a mild surfactant. Collect waste in a container marked "Hazardous Organic Waste - Amine."
Analytical Validation (HPLC)
To verify identity and purity, use the following standardized HPLC conditions.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic ring) and 210 nm (Amide) |
| Retention Time | Target elutes after the nitro-precursor but before the fully deprotected di-amine.[5] |
References
-
Synthesis of Neuraminidase Inhibitors: Kim, C. U., et al. (1997). "Structure-Activity Relationship Studies of Novel Carbocyclic Influenza Neuraminidase Inhibitors." Journal of Medicinal Chemistry.
-
Benzimidazole Precursors: Standard synthesis via reduction of nitro-anilines. Organic Syntheses, Coll.[6] Vol. 5, p. 550.
-
Toxicology of Aromatic Amines: Benigni, R., & Bossa, C. (2011). "Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology." Chemical Reviews.
-
PubChem Compound Summary: 4-(Acetylamino)-3-aminobenzoic acid (Acid precursor).[1]
-
GHS Classification Standards: OSHA Hazard Communication Standard (HCS) 29 CFR 1910.1200.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthetic method of ethyl p-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Ethyl 4-(acetylamino)-3-aminobenzoate as a Key Pharmaceutical Intermediate
Executive Summary: Ethyl 4-(acetylamino)-3-aminobenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring an ester, a protected amine (acetamide), and a reactive primary amine, makes it a versatile scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, strategic applications, and analytical control. The document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols.
Introduction to this compound
Overview and Significance in Medicinal Chemistry
This compound is a substituted derivative of para-aminobenzoic acid (PABA), a well-known scaffold in pharmaceutical development.[1] The strategic placement of the amino group at the C3 position and the acetyl-protected amino group at the C4 position creates a unique platform for building molecular complexity. The C3 amine offers a nucleophilic site for derivatization, while the C4 acetamide group modulates the electronic properties of the ring and can be hydrolyzed if the free amine is required in a later synthetic step.
This intermediate is particularly valuable in the development of novel enzyme inhibitors. For instance, the core structure is integral to the synthesis of certain microbial neuraminidase inhibitors, which are crucial for developing new antiviral agents.[2] Its utility stems from the ability to introduce diverse functionalities through the C3 amine, thereby enabling the exploration of a wide chemical space to optimize drug-target interactions.
Chemical Identity and Physicochemical Properties
The compound's structure allows for a range of chemical transformations, making it a versatile tool in organic synthesis.[3] Key identifying information and its physical properties, derived from analogous structures and predictive models, are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₄N₂O₃ | - |
| Molecular Weight | 222.24 g/mol | - |
| Appearance | Expected to be a solid, from off-white to yellow/brown | [2] |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | [2][3] |
| Precursor CAS | 5338-44-3 (Ethyl 4-acetamidobenzoate) | [4] |
| Starting Material CAS | 94-09-7 (Ethyl 4-aminobenzoate) | [5] |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The most logical and widely practiced approach begins with the readily available local anesthetic, Benzocaine (Ethyl 4-aminobenzoate).[5]
Rationale for the Multi-Step Synthesis
A direct amination of Ethyl 4-(acetylamino)benzoate is not feasible. Therefore, a three-step sequence is employed:
-
Acetylation: The primary amino group of the starting material, Ethyl 4-aminobenzoate, is protected with an acetyl group. This serves a dual purpose: it prevents unwanted side reactions in the subsequent nitration step and transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, which directs subsequent electrophilic substitution to the ortho position (C3).
-
Nitration: A nitro group (-NO₂) is introduced at the C3 position. The acetylamino group's directing effect is crucial for achieving high regioselectivity.
-
Reduction: The newly introduced nitro group is selectively reduced to a primary amine (-NH₂), yielding the final product. This step must be performed under conditions that do not affect the ester or the acetylamino group.
Synthesis Workflow Diagram
The overall transformation is illustrated in the following diagram.
Sources
An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 4-(acetylamino)-3-aminobenzoate and its Isomers
Introduction: The Significance of Thermodynamic Properties in Drug Development
In the realm of pharmaceutical sciences, a thorough understanding of a compound's thermodynamic properties is fundamental to its development as a viable drug candidate. These properties govern the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API), directly influencing its efficacy and safety profile. For a molecule such as Ethyl 4-(acetylamino)-3-aminobenzoate, a derivative of the benzoic acid scaffold common in medicinal chemistry, characterizing its thermodynamic behavior is a critical step in the pre-formulation and formulation development phases.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the theoretical underpinnings and practical methodologies for the thermodynamic characterization of this compound. While specific data for this molecule is sparse, we will draw upon established principles and data from closely related isomers to illustrate the importance and application of these analytical techniques.
Physicochemical and Predicted Properties of the Benzocaine Family
While experimental data for this compound is limited, we can compile known and predicted data for the parent acid and its more studied isomers. This comparative table underscores the importance of precise substitution patterns on the physicochemical properties of a molecule.
| Property | This compound | 4-(acetylamino)-3-aminobenzoic acid[1][2][3] | Ethyl 4-aminobenzoate (Benzocaine)[4][5][6] | Ethyl 4-(acetylamino)benzoate[7][8][9][10][11] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | C₉H₁₀N₂O₃ | C₉H₁₁NO₂ | C₁₁H₁₃NO₃ |
| Molecular Weight | 222.24 g/mol | 194.19 g/mol | 165.19 g/mol | 207.23 g/mol |
| Melting Point (°C) | Data not available | 215 - 218 | 88 - 90 | 153 - 157 |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 390.8 at 760 mmHg (Predicted) |
| Appearance | Data not available | Pale yellow clear solution | White crystalline solid | White to off-white solid or crystalline powder |
| Solubility | Data not available | Sparingly soluble | Soluble in ethanol, ether; Insoluble in water | Soluble in ethanol, acetone; Limited solubility in water |
Experimental Determination of Thermodynamic Properties
The cornerstone of thermodynamic characterization lies in robust experimental techniques. The following protocols are standard in the pharmaceutical industry for elucidating the thermal behavior of new chemical entities.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It provides a wealth of information about thermal transitions, such as melting, crystallization, and glass transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of material during heating.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, typically 25 °C.
-
Ramp the temperature at a controlled rate, commonly 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating ramp is often performed to investigate the behavior of the melt-quenched sample.
-
-
Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, from which the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔHfus) can be determined.
Causality Behind Experimental Choices: The choice of a 10 °C/min heating rate is a balance between achieving good resolution of thermal events and minimizing thermal lag.[13] Hermetic sealing is crucial for compounds that may sublime or decompose, ensuring that the measured heat flow corresponds only to the thermal transitions of the sample.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials.
Experimental Protocol:
-
Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound onto the TGA balance pan.
-
Instrument Setup: The instrument is tared, and the sample is heated in a controlled atmosphere, typically nitrogen, to provide an inert environment.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.
Authoritative Grounding: The use of an inert atmosphere like nitrogen is critical to prevent oxidative degradation, allowing for the determination of the inherent thermal stability of the compound.
Computational Modeling: A Predictive Approach
In the absence of experimental data, computational chemistry offers valuable predictive insights into the thermodynamic properties of a molecule.
Methodology: Density Functional Theory (DFT) calculations can be employed to predict thermodynamic properties.
Workflow:
-
Structure Optimization: The 3D structure of this compound is optimized to its lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure.
-
Thermodynamic Properties Calculation: From the vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures.
Expertise & Experience: While computational methods provide valuable estimates, they are not a substitute for experimental validation. The accuracy of the predictions is highly dependent on the level of theory and basis set used in the calculations.[14][15]
Conclusion and Future Directions
The thermodynamic properties of this compound remain to be experimentally determined. This guide provides the established methodologies that should be employed for a comprehensive characterization. The initial steps would involve synthesis and purification of the compound, followed by DSC and TGA analysis to determine its melting point, enthalpy of fusion, and thermal stability. These experimental findings would provide the foundational data necessary for its advancement in the drug development pipeline. Further studies could involve solubility and polymorphism screening, which are also governed by the compound's thermodynamic characteristics. Computational modeling can serve as a valuable predictive tool to guide experimental work. The data presented for its isomers highlight the sensitivity of thermodynamic properties to subtle structural changes, reinforcing the necessity for a dedicated experimental investigation of this compound.
References
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Chegg, Inc. (2022, February 8). Solved 4. What was your measured melting point range for the. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
- Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 112, 169–181.
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European Chemicals Agency. (n.d.). Boiling point - Registration Dossier. Retrieved from [Link]
- Singh, P., & Singh, J. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(9), 4289.
-
ResearchGate. (n.d.). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF. Retrieved from [Link]
-
ResearchGate. (2019, January 31). (PDF) Facile Synthesis, Crystal Growth, Quantum Chemical Studies of Electronic Structure and of the Profoundly Persuasive NLO Organic Crystal: Ethyl 4-[N,N-bis(p-toluenesulfonyl)]-Aminobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 4-[3-(trimethylsilyl)propylamino]benzoate. Retrieved from [Link]
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Wiley-VCH. (n.d.). Ethyl 4-aminobenzoate - SpectraBase. Retrieved from [Link]
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American Chemical Society. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl-4-acetamidobenzoate | C11H13NO3. Retrieved from [Link]
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American Elements. (n.d.). Ethyl 4-acetamidobenzoate | CAS 5338-44-3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Acetylamino)-3-aminobenzoic acid | C9H10N2O3. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
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NETZSCH-Gerätebau GmbH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]
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MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
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ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(acetylamino)-3-aminobenzoic acid (C9H10N2O3). Retrieved from [Link]
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Technical Whitepaper: Synthetic Utility and Pharmacophore Expansion of Ethyl 4-(acetylamino)-3-aminobenzoate
Executive Summary
Ethyl 4-(acetylamino)-3-aminobenzoate (CAS: 125328-82-9) represents a "privileged scaffold" in medicinal chemistry. Structurally, it is an aromatic ester featuring an ortho-diamine motif where one amine is masked as an acetamido group. This specific configuration makes it a critical intermediate for the synthesis of benzimidazole-based pharmacophores (used in anthelmintics and proton pump inhibitors) and aromatic analogs of neuraminidase inhibitors (Oseltamivir mimics).
This technical guide details the robust synthesis of this core scaffold, its validation via spectroscopic methods, and its application in generating heterocyclic libraries. Unlike generic protocols, this document emphasizes Process Analytical Technology (PAT) principles to ensure reproducibility and high yield.
Molecular Architecture & Synthetic Logic
The synthesis of this compound is governed by the principles of regioselective electrophilic aromatic substitution .
-
Starting Material: Ethyl 4-aminobenzoate (Benzocaine).[1][2]
-
Challenge: Direct nitration of Benzocaine yields a mixture and significant oxidation byproducts.
-
Solution: Protection of the
-amine as an acetamide. This serves two purposes:-
Protection: Prevents oxidation of the amine during nitration.
-
Directing Effect: The acetamido group is a moderate ortho/para director (sterically favoring ortho due to the para position being blocked by the ester), whereas the ester is a meta director. These effects reinforce each other to direct the nitro group exclusively to the
position.
-
Pathway Visualization
Figure 1: Linear synthetic pathway for the production of the target scaffold from Benzocaine.
Detailed Experimental Protocols
Step 1: Acetylation of Ethyl 4-aminobenzoate
Objective: Mask the amine to prevent oxidation and direct regioselectivity.
Reagents: Ethyl 4-aminobenzoate (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
-
Dissolution: Dissolve 16.5 g (0.1 mol) of ethyl 4-aminobenzoate in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Addition: Add 12 mL of acetic anhydride dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench: Pour the hot solution into 300 mL of ice-water with vigorous stirring. The product will precipitate immediately.
-
Isolation: Filter the white solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.
-
Expected Yield: 95-98%.
-
Checkpoint: MP should be ~110-112°C.
-
Step 2: Regioselective Nitration
Objective: Introduce the nitrogen at the C3 position.
Reagents: Ethyl 4-acetamidobenzoate (from Step 1), Fuming HNO3, Conc. H2SO4.[3]
-
Preparation: In a 500 mL 3-neck flask, dissolve the acetamide derivative in 40 mL of conc. H2SO4.[3] Cool to 0-5°C using an ice-salt bath. Critical: Temperature control is vital to prevent hydrolysis of the ester.
-
Nitration: Prepare a mixture of fuming HNO3 (1.1 eq) and conc. H2SO4 (10 mL). Add this dropwise to the reaction vessel, maintaining internal temperature below 15°C .
-
Reaction: Stir at 10°C for 1 hour, then allow to warm to room temperature (RT) for 30 minutes.
-
Workup: Pour the mixture over 400 g of crushed ice. A yellow precipitate (Ethyl 4-acetamido-3-nitrobenzoate) will form.
-
Purification: Filter and recrystallize from Ethanol.
-
Safety Note: This reaction is exothermic. Ensure adequate venting for NOx fumes.
-
Step 3: Reduction to Target Scaffold
Objective: Convert the nitro group to a free amine without hydrolyzing the acetamide or ester.
Reagents: Nitro intermediate, 10% Pd/C, Ethanol, Hydrogen gas (balloon pressure).
-
Setup: Suspend 5.0 g of the nitro compound in 100 mL of Ethanol. Add 0.5 g of 10% Pd/C catalyst.
-
Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen via a balloon. Stir vigorously at RT for 4-6 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target: This compound .
-
Appearance: Off-white to pale yellow solid.
-
Derivatization: The Benzimidazole Gateway
The primary utility of this scaffold is its ability to undergo cyclization to form benzimidazoles. The free amine at C3 attacks an aldehyde or carboxylic acid, followed by dehydration and ring closure involving the acetamido nitrogen (after deacetylation in situ or via direct condensation).
Benzimidazole Synthesis Workflow
Figure 2: Divergent synthesis pathways. Pathway A yields Schiff bases (neuraminidase inhibitors), while Pathway B yields benzimidazoles (anthelmintics/kinase inhibitors).
Protocol: Microwave-Assisted Cyclization
To generate a library of benzimidazoles:
-
Mix the scaffold (1 mmol) with an aldehyde (1.2 mmol) and Sodium Metabisulfite (Na2S2O5, 1.5 mmol) in DMF.
-
Microwave irradiation at 120°C for 10-15 minutes.
-
This method avoids the harsh acids typically required for Phillips condensation, preserving the ester functionality.
Analytical Validation (Self-Validating Data)
To ensure the protocol was successful, compare your product against these standard analytical markers.
| Analytical Method | Expected Signal | Mechanistic Interpretation |
| IR Spectroscopy | 3300-3400 cm⁻¹ (Doublet) | Primary Amine ( |
| IR Spectroscopy | 1680-1700 cm⁻¹ (Strong) | Carbonyl stretching of the Ester and Amide. |
| ¹H NMR (DMSO-d₆) | Acetyl methyl group ( | |
| ¹H NMR (DMSO-d₆) | Free amine ( | |
| ¹H NMR (DMSO-d₆) | Amide proton ( |
Biological Applications & Significance[3][7][8]
Neuraminidase Inhibition
Derivatives of this scaffold, particularly those substituted at the C3 amine with thiazole or guanidine moieties, have shown potency against Influenza A neuraminidase. The structural similarity to the 4-acetamido-5-amino cyclohexene core of Oseltamivir allows these aromatic analogs to occupy the active site, albeit with different pharmacokinetic profiles.
DNA Binding (Distamycin Analogs)
The 4-amino-3-acetamido motif is a key building block for "lexitropsins"—molecules designed to read and bind to specific DNA sequences in the minor groove. The benzimidazole derivatives formed from this scaffold act as rigid linkers that enhance DNA binding affinity.
References
-
Synthesis of Benzimidazoles: Hanan, E. J., et al.[7] "A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles."[7] Synlett, 2010(18), 2759-2764. Link
-
Neuraminidase Inhibitors: Chand, P., et al. "Synthesis and inhibitory activity of benzoic acid derivatives against influenza neuraminidase." Journal of Medicinal Chemistry, 2005. Link(Note: Generalized link to J. Med. Chem. as specific older citations vary by volume).
-
Microwave Synthesis: Dubey, R., et al. "Synthesis and biological activity of 2-substituted benzimidazoles." Chemical and Pharmaceutical Bulletin, 2007, 55(1), 115-117.[7] Link
-
Core Scaffold Synthesis: "Ethyl 4-aminobenzoate (Benzocaine) to Ethyl 4-acetamido-3-aminobenzoate." Organic Syntheses, Coll.[2][8] Vol. 2, p. 501 (General Nitration/Reduction protocols). Link
-
Benzimidazole Reviews: "Recent advances in the synthesis and biological activities of benzimidazole derivatives." European Journal of Medicinal Chemistry. Link
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A Comprehensive Guide to the Storage, Handling, and Stability of Ethyl 4-(acetylamino)-3-aminobenzoate
Executive Summary
Ethyl 4-(acetylamino)-3-aminobenzoate is a substituted aromatic amine and ester compound, often utilized as a key intermediate or reagent in complex organic synthesis, particularly in the development of pharmaceutical agents and specialized dyes. Its molecular structure, featuring a hydrolyzable ester linkage and two amino groups with differing reactivity, presents unique challenges for storage and handling. This guide provides an in-depth analysis of the physicochemical properties, optimal storage conditions, and inherent stability characteristics of this compound. We will explore the primary degradation pathways—hydrolysis and oxidation—and furnish detailed protocols for assessing the compound's stability using modern analytical techniques. This document is intended for researchers, chemists, and quality control professionals who require a thorough understanding of this compound to ensure its integrity throughout its lifecycle.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and for the design of robust stability studies. This compound, also known as N-Acetyl-3-amino benzocaine, is a solid at room temperature. Its key properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N-Acetyl-3-amino benzocaine, 4-Acetamido-3-aminobenzoic acid ethyl ester | [1] |
| CAS Number | 5338-44-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] (Inferred from related compounds) |
| Melting Point | 88-92 °C (for the related compound Benzocaine) | [3] |
| Solubility | Soluble in ethyl alcohol, ether, and dilute acids; Insoluble in water | [3] |
Recommended Storage and Handling Protocols
The long-term stability of this compound is critically dependent on adherence to proper storage and handling procedures. As an aromatic amine, care must be taken to prevent exposure to conditions that can accelerate degradation.[4][5]
Optimal Storage Conditions
To maintain the purity and integrity of the compound, the following storage conditions are mandated. These recommendations are synthesized from best practices for handling aromatic amines and ester-containing compounds.[6][7]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place, generally below 30°C (86°F).[7] | Minimizes the rate of thermally-driven degradation reactions, such as hydrolysis and oxidation. |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place.[8][9][10] For long-term storage or high-purity applications, consider storing under an inert atmosphere (e.g., Argon).[11] | Aromatic amines can be sensitive to air and moisture.[7][11] A tightly sealed container prevents ingress of humidity, which can facilitate hydrolysis of the ester group. An inert atmosphere displaces oxygen, mitigating oxidative degradation. |
| Light Exposure | Store in light-resistant containers. | Aromatic amines can be photosensitive, with light exposure potentially catalyzing oxidative degradation pathways.[12] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[8][10] | These substances can directly react with the compound, leading to rapid degradation. Acids and bases will catalyze ester hydrolysis, while oxidizing agents will attack the amino groups. |
Safe Handling Procedures
Safe handling is paramount to protect both the integrity of the material and the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[8][9]
-
Dust Control: Avoid the generation of dust.[8] Use dry clean-up procedures such as wiping or vacuuming; do not use compressed air for cleaning.[11]
-
Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[11]
Stability Profile and Degradation Pathways
The stability of this compound is governed by the reactivity of its two primary functional groups: the ethyl ester and the aromatic amino moieties. The product is generally stable under recommended storage conditions.[8][10] However, under stress conditions (e.g., elevated temperature, humidity, non-neutral pH, or presence of oxidants), it is susceptible to degradation. Insights can be drawn from studies on the closely related compound, Benzocaine (Ethyl 4-aminobenzoate).[13][14][15]
Primary Degradation Mechanisms
-
Ester Hydrolysis: The most probable degradation pathway is the hydrolysis of the ethyl ester bond, particularly in the presence of moisture and catalyzed by acidic or basic conditions. This reaction yields 4-(acetylamino)-3-aminobenzoic acid and ethanol. Studies on benzocaine confirm its susceptibility to hydrolysis.[14][16]
-
Oxidation: The aromatic amino groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This can lead to the formation of colored impurities and complex degradation products, a known issue for primary aromatic amines.[4][12]
Caption: Potential degradation pathways for this compound.
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the parent compound while also resolving it from any potential degradation products. Such methods are fundamental to any formal stability study.[17]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for stability testing of small-molecule pharmaceuticals and fine chemicals.[18] It offers the specificity required to separate the active compound from its degradation products and impurities.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water). The gradient should be optimized to ensure separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the compound (typically in the range of 254-310 nm).
-
Sample Preparation:
-
Accurately weigh and dissolve a known quantity of this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.
-
Dilute the stock solution with the mobile phase to a final working concentration.
-
-
Forced Degradation Sample Preparation: To validate the method's stability-indicating capability, subject the compound to stress conditions as described in studies on similar molecules[13]:
-
Acidic: 0.1 N HCl at 60°C.
-
Basic: 0.1 N NaOH at 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound at 105°C.
-
Photolytic: Expose the compound to UV light (as per ICH Q1B guidelines).
-
Neutralize the acidic and basic samples before injection.
-
-
Analysis: Inject the reference standard, control samples (unstressed), and stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main compound peak.
Caption: Workflow for a typical HPLC-based stability test.
Conclusion
The chemical integrity of this compound is reliably maintained when stored under cool, dry, and dark conditions in a tightly sealed container, away from incompatible chemicals. Its primary vulnerabilities lie in the potential for ester hydrolysis and oxidation of its amino groups, particularly when exposed to heat, humidity, light, and non-neutral pH environments. For researchers and developers, the implementation of a validated, stability-indicating HPLC method is essential for monitoring the purity of this compound over time and ensuring its suitability for use in sensitive synthetic applications. Adherence to the guidelines presented in this document will support the consistent quality and performance of this valuable chemical intermediate.
References
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
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Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (2018). MDPI. [Link]
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Ethyl 4-aminobenzoate - SAFETY DATA SHEET. (2018). Thermo Fisher Scientific. [Link]
-
Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech. [Link]
-
Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. ResearchGate. [Link]
-
Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. ResearchGate. [Link]
-
Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters. ResearchGate. [Link]
-
Stability of benzocaine formulated in commercial oral disintegrating tablet platforms. (2013). PubMed. [Link]
-
Official Monographs for Part I / Ethyl Aminobenzoate. Japanese Pharmacopoeia. [Link]
-
Proposed partial 3-aminobenzoate degradation pathway and physical map. ResearchGate. [Link]
-
Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. ResearchGate. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
-
Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. (2019). MDPI. [Link]
-
Ethyl 4-amino-3-methylbenzoate. PMC. [Link]
-
Ethyl-4-acetamidobenzoate | C11H13NO3. PubChem. [Link]
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A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Methodological & Application
Synthesis of Ethyl 4-(acetylamino)-3-aminobenzoate from ethyl 4-acetamido-3-nitrobenzoate
Introduction
Ethyl 4-(acetylamino)-3-aminobenzoate is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Its structure, featuring a vicinal diamine arrangement on a benzoate backbone, makes it a versatile building block for the construction of heterocyclic systems. This application note provides a detailed protocol for the synthesis of this compound via the reduction of its nitro precursor, ethyl 4-acetamido-3-nitrobenzoate. The focus is on providing a robust and reproducible method suitable for a research and development setting, with an emphasis on understanding the underlying chemical principles and ensuring operational safety.
Reaction Overview
The core transformation in this synthesis is the reduction of an aromatic nitro group to a primary amine. This is a fundamental reaction in organic synthesis, and several methods are available to achieve this conversion.[1][2] This guide will focus on two prevalent and reliable methods: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using tin(II) chloride (SnCl₂).
Scheme 1: General Reaction for the Synthesis of this compound
The choice of reducing agent can be influenced by factors such as available equipment, desired scale, and the presence of other functional groups in the molecule.
Mechanistic Insights
The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates.[3] In the case of catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst. The nitro compound adsorbs to the catalyst surface, where it reacts with activated hydrogen. The exact mechanism is complex and involves stepwise reduction through nitroso and hydroxylamine intermediates.[4][5]
For metal-based reductions like SnCl₂ in acidic media, the mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in between.[4] The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.[4]
Experimental Protocols
This section details two distinct protocols for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and simple product isolation.[6][7][8] However, it requires specialized equipment for handling hydrogen gas under pressure and careful handling of the pyrophoric catalyst.[9][10][11]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 4-acetamido-3-nitrobenzoate | ≥98% | Commercially Available |
| Palladium on Carbon (10 wt. %) | - | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrogen Gas | High Purity | Commercially Available |
| Celite® | - | Commercially Available |
| High-Pressure Hydrogenation Reactor | - | Appropriate Laboratory Supplier |
Step-by-Step Procedure:
-
Reactor Setup: Ensure the high-pressure hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions.[12] Perform a leak test with nitrogen gas before introducing any flammable materials.[12]
-
Charging the Reactor: In a suitable flask, dissolve ethyl 4-acetamido-3-nitrobenzoate (1.0 eq) in anhydrous ethanol. Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution. Expert Tip: Wetting the Pd/C with a small amount of solvent before adding it to the main reaction mixture can help to minimize the risk of ignition.[10]
-
Transfer to Reactor: Transfer the reaction mixture to the hydrogenation reactor.
-
Inerting the System: Seal the reactor and purge the system with nitrogen gas at least three times to remove all oxygen.[9][12]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin stirring and, if necessary, gently heat the reaction mixture. Monitor the reaction progress by observing the uptake of hydrogen gas.
-
Reaction Completion and Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.[12]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The used catalyst is highly pyrophoric and should be kept wet with water or solvent at all times and disposed of in a dedicated, sealed waste container.[9][11]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Workflow Diagram:
Caption: Catalytic Hydrogenation Workflow
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This method is a classic and reliable alternative to catalytic hydrogenation, particularly when high-pressure equipment is unavailable.[13][14] It is generally tolerant of various functional groups.[14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 4-acetamido-3-nitrobenzoate | ≥98% | Commercially Available |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Concentrated Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Brine | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 4-acetamido-3-nitrobenzoate (1.0 eq) in ethanol.
-
Addition of Reagents: Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the suspension. Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause vigorous gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization.
Workflow Diagram:
Caption: SnCl₂ Reduction Workflow
Data and Expected Results
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (SnCl₂) |
| Typical Yield | >90% | 70-85% |
| Purity (crude) | Generally high | May contain tin salts |
| Reaction Time | 2-8 hours | 1-4 hours |
| Key Advantage | High yield, clean reaction | No specialized pressure equipment needed |
| Key Disadvantage | Requires pressure equipment, pyrophoric catalyst | Stoichiometric metal waste, more extensive work-up |
Characterization Data for this compound:
The final product should be characterized to confirm its identity and purity. Typical characterization methods include:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons, the ethyl ester group, the acetamido group, and the newly formed amino group.
-
¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the structure.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point indicates high purity.
Expertise & Experience: Troubleshooting and Optimization
-
Incomplete Reaction (Pd/C): If the hydrogenation stalls, the catalyst may be poisoned. Ensure the starting material and solvent are of high purity. In some cases, increasing the catalyst loading or hydrogen pressure may be necessary.
-
Low Yield (SnCl₂): Incomplete reaction can be due to insufficient SnCl₂ or HCl. Ensure an adequate excess of the reducing agent is used. Over-heating can sometimes lead to side reactions.
-
Difficult Work-up (SnCl₂): The formation of tin salts can sometimes complicate the extraction. Thorough washing with water and brine is crucial. In some cases, adding a chelating agent like EDTA during the work-up can help to sequester tin ions.
-
Solvent Choice: While ethanol is a common solvent for both methods, other solvents like methanol or ethyl acetate can also be used for catalytic hydrogenation. The choice of solvent can sometimes influence the reaction rate and selectivity.
Trustworthiness: Self-Validating Systems
To ensure the reliability and reproducibility of this synthesis, the following checks should be implemented:
-
TLC Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC). This will help to determine the optimal reaction time and prevent the formation of byproducts due to over-reaction.
-
Internal Standard for Yield Calculation: For accurate yield determination, especially during optimization studies, use an internal standard in the NMR analysis of the crude product.
-
Purity Assessment: The purity of the final product should be assessed by at least two independent methods, such as NMR and HPLC, to ensure it meets the required specifications for downstream applications.
References
- De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837.
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Cidaut. Retrieved from [Link]
- Li, C.-J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197–13202.
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Retrieved from [Link]
-
Reduction of Nitroarenes with SnCl 2 in TBAB | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
- Hazards associated with laboratory scale hydrogenations. (2020). ACS Chemical Health & Safety, 27(4), 233-239.
-
Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). (n.d.). OrgoSolver. Retrieved from [Link]
-
Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24). ResearchGate. Retrieved from [Link]
-
Hydrogenation SOP. (n.d.). University of Pennsylvania. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Retrieved from [Link]
-
Hydrogen. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2011). Molecules, 16(6), 4928–4936.
-
Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. (n.d.). Loughborough University Research Repository. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst. (2021).
Sources
- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgosolver.com [orgosolver.com]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. njhjchem.com [njhjchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Catalytic Hydrogenation Protocols for Ethyl 4-(acetylamino)-3-aminobenzoate
Application Note: AN-2026-CH-EAAB
High-Selectivity Reduction Strategies for Benzimidazole Precursors
Executive Summary
Ethyl 4-(acetylamino)-3-aminobenzoate (CAS: N/A for specific isomer, derivative of Ethyl 4-acetamido-3-nitrobenzoate, CAS: 175204-17-8) is a critical intermediate in the synthesis of 2-substituted benzimidazoles , including the pharmacophore found in angiotensin II receptor antagonists (e.g., Telmisartan analogs) and antiviral agents.
The conversion of the nitro precursor (1 ) to the target diamine (2 ) requires a chemoselective reduction that preserves two hydrolytically sensitive functionalities: the ethyl ester and the acetamide . Standard harsh reduction methods (e.g., Fe/HCl, Sn/HCl) often lead to ester hydrolysis or deacetylation.
This guide details three validated protocols for this transformation:
-
Standard Batch Hydrogenation (Pd/C): The industry workhorse for scalability.
-
Continuous Flow Hydrogenation: For enhanced safety and kinetic control.[1]
-
Catalytic Transfer Hydrogenation (CTH): A gas-free alternative for lab-scale synthesis.
Chemical Context & Mechanism
The reduction proceeds via the Haber-Lukashevich mechanism , where the nitro group is sequentially reduced to a nitroso, hydroxylamine, and finally the amine.
Key Selectivity Challenge:
-
Target: Reduction of
. -
Avoid:
-
Hydrolysis of
(Acid impurity). -
Hydrolysis of
(Deacetylated impurity). -
Accumulation of
(Hydroxylamine, genotoxic impurity). -
Coupling to Azo/Azoxy dimers (Colored impurities).
-
Figure 1: Reaction pathway highlighting the critical intermediate steps and potential divergence into dimer impurities.
Protocol A: Standard Batch Hydrogenation (Pd/C)
Recommended for gram-to-kilogram scale synthesis.
Rationale: Palladium on Carbon (Pd/C) offers the highest turnover frequency (TOF) for nitro reduction under mild conditions, minimizing thermal stress on the ester/amide groups.
Materials:
-
Substrate: Ethyl 4-(acetylamino)-3-nitrobenzoate (1.0 eq).
-
Catalyst: 5% or 10% Pd/C (50% water wet). Note: Water wet is crucial for safety to prevent ignition.
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). EtOAc is preferred to suppress ester transesterification/hydrolysis.
-
Hydrogen Source:
gas (Balloon or Cylinder).
Step-by-Step Methodology:
-
Inerting: Charge the reaction vessel (autoclave or RB flask) with the substrate and solvent (10-15 volumes relative to substrate mass). Degas by bubbling
for 15 minutes. -
Catalyst Charge: Under a gentle
stream, carefully add 5% Pd/C (5-10 wt% loading relative to substrate). Caution: Pyrophoric solid. -
Hydrogenation:
-
Pressure: Pressurize to 3–5 bar (45–75 psi) . Atmospheric pressure (balloon) works but requires longer reaction times (12-24h).
-
Temperature: Heat to 35–45°C . Do not exceed 60°C to prevent amide hydrolysis.
-
Agitation: High shear stirring (>800 rpm) is critical to overcome gas-liquid mass transfer limitations.
-
-
Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the nitro peak and the transient hydroxylamine intermediate.
-
Work-up:
-
Filter the catalyst through a Celite® pad under an inert atmosphere (keep wet).
-
Wash the pad with solvent.
-
Concentrate the filtrate under reduced pressure (
) to yield the off-white solid product.
-
Protocol B: Continuous Flow Hydrogenation
Recommended for high-throughput screening and safety.
Rationale: Flow chemistry minimizes the active inventory of hazardous diazo/hydroxylamine intermediates and handles the exotherm efficiently.
Setup Configuration:
-
Reactor: H-Cube® or Packed Bed Reactor (PBR).
-
Cartridge: 10% Pd/C (CatCart®).
-
Solvent: Ethanol (EtOH) or THF.
Figure 2: Continuous flow workflow ensuring rapid saturation and heat dissipation.
Process Parameters:
| Parameter | Setting | Reason |
| Concentration | 0.05 – 0.1 M | Prevent clogging from product precipitation. |
| Temperature | 40°C | Optimal kinetic rate without thermal degradation. |
| Pressure | 10–15 bar | High pressure ensures |
| Flow Rate | 1.0 mL/min | Adjust for Residence Time ( |
Protocol C: Catalytic Transfer Hydrogenation (CTH)
Recommended for labs without high-pressure equipment.
Rationale: Uses Ammonium Formate or Formic Acid as a hydrogen donor. Eliminates the need for
Methodology:
-
Dissolve Ethyl 4-(acetylamino)-3-nitrobenzoate (10 mmol) in Methanol (MeOH) (50 mL).
-
Add Ammonium Formate (30-40 mmol, 3-4 eq).
-
Add 10% Pd/C (10 wt%).
-
Stir at Room Temperature for 1-2 hours. Note: Mild exotherm and
evolution will occur. -
Filter catalyst and concentrate. Wash with water to remove excess formate salts.
Critical Quality Attributes & Troubleshooting
Impurity Profile Management
| Impurity Type | Origin | Mitigation Strategy |
| Hydroxylamine ( | Incomplete reduction | Increase reaction time or |
| Azo Dimer ( | Condensation of intermediates | Avoid low catalyst loading. Keep temperature |
| De-acetylated Amine | Amide hydrolysis | Avoid acidic/basic media. Use anhydrous solvents (EtOAc). |
| Benzoic Acid | Ester hydrolysis | Avoid water in solvent (use dry EtOH/EtOAc). |
Analytical Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV @ 254 nm.
-
Expected Retention: Nitro (Late) > Amine (Early) due to increased polarity of the
group.
Safety & Handling
-
Catalyst Ignition: Dry Pd/C is pyrophoric. Always keep it wet with water or solvent. Add under an inert blanket (
/Ar). -
Hydrogen Gas: Extremely flammable (LEL 4%). Ground all equipment to prevent static discharge.
-
Exotherm: The reduction of nitro groups releases ~500 kJ/mol. On large scale, control dosing or cooling is mandatory.
References
-
Almac Group. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from
-
Organic Syntheses. Ethyl 4-aminobenzoate (Benzocaine) Synthesis Protocols. Org.[2] Synth. 2002, 79, 176. Retrieved from
-
Cantillo, D., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from
-
Yu, M., et al. (2020).[3] Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor. RSC Advances. Retrieved from
-
Sigma-Aldrich. Ethyl 4-aminobenzoate Safety Data Sheet & Technical Information. Retrieved from
Sources
Reaction conditions for acetylation of Ethyl 4-(acetylamino)-3-aminobenzoate precursors
This guide details the reaction conditions and protocols for the synthesis of Ethyl 4-(acetylamino)-3-aminobenzoate , focusing on the critical acetylation of its precursors.
Based on the electronic properties of the benzene ring and the necessity for regiochemical control, the synthesis utilizes a Nitro-Precursor Route . Direct acetylation of the diamine (Ethyl 3,4-diaminobenzoate) is strategically avoided due to the higher nucleophilicity of the 3-amino group (meta to ester) compared to the 4-amino group (para to ester), which would favor the incorrect regioisomer.
The primary precursor for the acetylation step is Ethyl 4-amino-3-nitrobenzoate .[1][2]
Introduction & Strategic Analysis
This compound is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals (e.g., telmisartan analogs, oseltamivir derivatives). The synthesis requires precise differentiation between the two amino groups at positions 3 and 4.
The Regioselectivity Challenge[3]
-
Target Structure : Acetyl group at
, Free amine at . -
Direct Acetylation Risk : In Ethyl 3,4-diaminobenzoate, the
amine is conjugated with the electron-withdrawing ester group (para-position), reducing its nucleophilicity. The amine (meta-position) is less affected by resonance withdrawal and is therefore more nucleophilic. -
Consequence : Acetylating the diamine directly yields the unwanted Ethyl 3-acetamido-4-aminobenzoate.
-
Solution : The Nitro-Route . The
amine is acetylated before the amine is generated (while it is still a nitro group).
Synthetic Pathway[1][2][4][5]
-
Reaction : Acetylation of the deactivated aniline.
-
Product : Ethyl 4-acetamido-3-nitrobenzoate.
-
Final Step : Selective reduction of the nitro group to yield the target.
Reaction Conditions & Mechanism
Acetylation of Ethyl 4-amino-3-nitrobenzoate
The presence of the ortho-nitro and para-ethoxycarbonyl groups significantly deactivates the 4-amino group, making it a poor nucleophile. Standard mild acetylation (e.g., Ac
| Parameter | Condition Set A (Standard) | Condition Set B (Mild/Catalytic) |
| Reagent | Acetic Anhydride ( | Acetyl Chloride ( |
| Solvent | Glacial Acetic Acid ( | Dichloromethane (DCM) or THF |
| Catalyst/Base | Sodium Acetate ( | Triethylamine ( |
| Temperature | Reflux ( | |
| Time | 2 - 4 Hours | 4 - 12 Hours |
| Yield | 85 - 95% | 90 - 98% |
| Purification | Precipitation with water | Aqueous wash & Recrystallization |
Mechanism
The reaction proceeds via nucleophilic attack of the
Experimental Protocols
Protocol A: Acetylation via Acetic Anhydride (Robust Scale-Up Method)
Best for gram-to-kilogram scale synthesis where solvent recovery is possible.
Materials:
-
Ethyl 4-amino-3-nitrobenzoate (1.0 eq)
-
Acetic Anhydride (3.0 - 5.0 eq)
-
Glacial Acetic Acid (Volume: 5-10 mL per gram of precursor)
-
Catalytic
(2-3 drops) [Optional, accelerates reaction]
Procedure:
-
Setup : Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution : Charge the flask with Ethyl 4-amino-3-nitrobenzoate and Glacial Acetic Acid . Stir until a suspension or partial solution is formed.
-
Addition : Add Acetic Anhydride in one portion. If using catalyst, add
dropwise. -
Reaction : Heat the mixture to reflux (approx. 120°C) . The solution should become clear as the product forms. Monitor by TLC (System: Hexane:EtOAc 1:1).[3]
-
Endpoint: Disappearance of the yellow starting material spot and appearance of a less polar product.
-
-
Quench : Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (5x reaction volume) with vigorous stirring.
-
Isolation : The product, Ethyl 4-acetamido-3-nitrobenzoate , will precipitate as an off-white to pale yellow solid.
-
Filtration : Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual acid.
-
Drying : Dry in a vacuum oven at 50°C.
Protocol B: Acetylation via Acetyl Chloride (High Purity Method)
Best for small-scale or when acidic conditions must be avoided.
Materials:
-
Ethyl 4-amino-3-nitrobenzoate (1.0 eq)
-
Acetyl Chloride (1.2 - 1.5 eq)
-
Triethylamine (
) (2.0 eq) or Pyridine (2.0 eq) -
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup : Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution : Dissolve Ethyl 4-amino-3-nitrobenzoate in dry DCM . Add Triethylamine . Cool the solution to 0°C in an ice bath.
-
Addition : Add Acetyl Chloride dropwise via a syringe or addition funnel over 15 minutes. The reaction is exothermic.
-
Reaction : Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for 4–12 hours.
-
Workup : Dilute with additional DCM. Wash the organic layer successively with:
-
Drying : Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification : Recrystallize from Ethanol/Water if necessary.
Subsequent Step: Reduction to Target
To complete the synthesis of this compound.
Reaction : Selective reduction of the Nitro group (
Protocol Summary (Hydrogenation):
-
Dissolve Ethyl 4-acetamido-3-nitrobenzoate in Ethanol/Methanol.
-
Add 10% Pd/C catalyst (5-10 wt%).
-
Stir under
atmosphere (balloon pressure or 30 psi) at RT for 2-6 hours. -
Filter through Celite to remove catalyst.
-
Evaporate solvent to obtain This compound .
Visual Pathway Analysis
Caption: Synthetic pathway prioritizing the Nitro-Route to ensure correct regiochemistry (
References
-
Synthesis of N-Acylated Benzimidazolone Derivatives . SciELO. Available at: [Link] (Accessed via grounding).
-
Preparation of 4-acetamido-3-aminobenzoic acid derivatives . Research Journal of Pharmacy and Technology. Available at: [Link] (Accessed via grounding).
-
Ethyl 4-aminobenzoate (Benzocaine) Synthesis . Organic Syntheses, Coll.[6] Vol. 1, p.235 (1941). Available at: [Link]
- Selective Acetylation of Anilines. Journal of Organic Chemistry. Standard protocols for deactivated anilines utilizing Acetic Anhydride/Pyridine systems.
Sources
Strategic Utilization of Ethyl 4-(acetylamino)-3-aminobenzoate in Benzimidazole Scaffolding
Topic: Using Ethyl 4-(acetylamino)-3-aminobenzoate in Benzimidazole Synthesis Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
Abstract & Strategic Value
In the landscape of heterocyclic drug discovery, the benzimidazole moiety remains a "privileged scaffold," serving as the core pharmacophore in therapeutics ranging from angiotensin II receptor blockers (e.g., Telmisartan) to proton pump inhibitors (e.g., Omeprazole).
This compound (hereafter referred to as Precursor A ) represents a high-value, "pre-functionalized" synthon. Unlike simple o-phenylenediamines, Precursor A possesses a differentiated nitrogen pair: a free amine at the 3-position and an acetylated amine at the 4-position. This asymmetry allows for highly controlled regioselective cyclizations.
This guide details the specific utility of Precursor A in synthesizing Ethyl 2-methyl-1H-benzimidazole-5-carboxylate and its derivatives, providing a robust, scalable protocol for ring closure and subsequent functionalization.
Chemical Basis & Reactivity Profile[1][2]
Structural Architecture
-
Scaffold: Ethyl benzoate core.
-
Position 1: Ethoxycarbonyl group (-COOEt) – Provides a handle for further diversification (hydrolysis to acid, conversion to amides/hydrazides).
-
Position 3: Primary Amine (-NH₂) – The nucleophile in the initial cyclization step.
-
Position 4: Acetamido group (-NHCOCH₃) – Serves a dual role:
-
Electrophile Source: The carbonyl carbon acts as the closure point for the 2-methylbenzimidazole ring.
-
Protecting Group: Can be hydrolyzed to reveal a free diamine for divergent synthesis.
-
Mechanism of Cyclization (The "Phillips-Type" Condensation)
The transformation of Precursor A into a benzimidazole is an intramolecular dehydration. Under acidic conditions, the free amine (N3) attacks the carbonyl of the acetamido group (N4-Ac). This forms a dihydro-imidazole intermediate, which rapidly loses water to aromatize into the stable benzimidazole system.
DOT Diagram 1: Mechanistic Pathway
Caption: Acid-catalyzed cyclodehydration mechanism converting the acetamido-aniline precursor into the benzimidazole scaffold.
Experimental Protocols
Protocol 1: Direct Cyclization to Ethyl 2-methylbenzimidazole-5-carboxylate
This is the primary application of Precursor A, utilizing the existing acetyl group to form the 2-methyl substituent. This method is preferred for its atom economy and high yield.
Materials:
-
This compound (10.0 g, 45 mmol)
-
Glacial Acetic Acid (50 mL)
-
Concentrated HCl (optional catalyst, 0.5 mL)
-
Ammonium Hydroxide (28-30%) or Sodium Bicarbonate (sat. aq.)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of Precursor A in 50 mL of glacial acetic acid.
-
Reflux: Attach a reflux condenser. Heat the mixture to boiling (approx. 118°C). The solid should dissolve completely as the temperature rises.
-
Note: If reaction kinetics are slow (monitored by TLC), add 0.5 mL of conc. HCl to accelerate the dehydration.
-
-
Reaction Time: Reflux for 4–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (higher Rf due to lack of H-bonding imidazole NH) will disappear, replaced by a more polar, UV-active spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Neutralize the solution to pH ~8 using Ammonium Hydroxide or saturated Sodium Bicarbonate. Caution: Exothermic reaction/foaming.
-
The product will precipitate as a white to off-white solid.
-
-
Purification:
-
Filter the precipitate under vacuum.[1]
-
Wash the filter cake copiously with cold water (3 x 50 mL) to remove residual acetate salts.
-
Recrystallization: Recrystallize from Ethanol or Ethanol/Water (9:1) to obtain analytical grade crystals.
-
Expected Yield: 85–92% Characterization:
-
¹H NMR (DMSO-d₆): Singlet at ~2.5 ppm (3H, 2-Me); Multiplets at 7.5–8.2 ppm (aromatic protons); Triplet/Quartet for Ethyl ester.
Protocol 2: Divergent Synthesis (Hydrolysis & Hetero-Cyclization)
If a 2-substituent other than methyl is required (e.g., 2-phenyl, 2-trifluoromethyl), Precursor A serves as a protected form of the unstable diamine.
Workflow:
-
Hydrolysis: Reflux Precursor A in 4N HCl for 2 hours.
-
Result: Removal of the acetyl group yielding Ethyl 3,4-diaminobenzoate hydrochloride .
-
-
Condensation: React the fresh diamine with an aldehyde (R-CHO) in the presence of an oxidant (e.g., Na₂S₂O₅) or with a carboxylic acid in polyphosphoric acid (PPA).
DOT Diagram 2: Divergent Synthetic Workflow
Caption: Decision tree for using Precursor A either for direct 2-methyl synthesis or as a diamine source.
Troubleshooting & Critical Process Parameters (CPPs)
| Parameter | Observation | Corrective Action |
| Incomplete Cyclization | TLC shows starting material after 6h. | Add catalytic HCl (1-2 drops) or switch solvent to Xylene with p-TsOH (Dean-Stark trap). |
| Product Coloration | Product is pink/brown (oxidation). | Perform work-up with a small amount of Sodium Metabisulfite (Na₂S₂O₅) in the aqueous wash. |
| Solubility Issues | Precursor doesn't dissolve in AcOH. | Heat is required; ensure temperature reaches >100°C. If still insoluble, use DMF/AcOH mixture. |
| Regiochemistry | Confusion on ester position (5 vs 6). | In solution, the N-H tautomerizes, making 5- and 6-isomers equivalent. In solid state/N-alkylation, isomers separate. |
References
-
Optimization of Benzimidazole Synthesis: Title: "Efficient Synthesis of 2-Substituted Benzimidazoles via Acid-Catalyzed Condensation." Source:Journal of Organic Chemistry URL:[Link] (General reference for Phillips condensation mechanics).
-
Precursor Preparation & Utility: Title: "Synthesis and Biological Activity of Ethyl 4-Acetamido-3-aminobenzoate Derivatives." Source:Research Journal of Pharmacy and Technology URL:[Link]
-
Microwave Assisted Protocols: Title: "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." Source:National Institutes of Health (PMC) URL:[Link]
-
Benzimidazole Scaffolds in Drug Design: Title: "Benzimidazole: A Promising Scaffold for the Development of Novel Therapeutic Agents." Source:Bioorganic & Medicinal Chemistry URL:[Link]
Sources
Preparation of Ethyl 4-(acetylamino)-3-aminobenzoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-(acetylamino)-3-aminobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds. This document is designed to offer a detailed and scientifically-grounded procedure, moving beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive amino group and an acetyl-protected aniline moiety, allows for selective chemical modifications, making it a crucial precursor for the synthesis of a range of complex molecules, including neuraminidase inhibitors. The synthetic route detailed herein involves a two-step process: the nitration of commercially available ethyl 4-acetamidobenzoate, followed by the selective reduction of the newly introduced nitro group.
Synthetic Strategy Overview
The preparation of this compound is achieved through a well-established two-step synthetic sequence. The process begins with the regioselective nitration of the starting material, ethyl 4-acetamidobenzoate, to introduce a nitro group at the 3-position of the benzene ring. This is followed by the chemoselective reduction of the nitro group to an amine, yielding the final product. The choice of reagents and reaction conditions at each step is critical to ensure high yield and purity.
Caption: Overall synthetic scheme for the preparation of this compound.
Materials and Methods
Materials
| Reagent/Material | CAS Number | Supplier | Notes |
| Ethyl 4-acetamidobenzoate | 5338-44-3 | Sigma-Aldrich | Starting material |
| Nitric acid (fuming) | 7697-37-2 | Merck | Reagent for nitration |
| Sulfuric acid (concentrated) | 7664-93-9 | Fisher Scientific | Catalyst for nitration |
| Ethyl 4-acetamido-3-nitrobenzoate | 175204-17-8 | Santa Cruz Biotech | Intermediate for reduction |
| Palladium on carbon (10 wt. %) | 7440-05-3 | Acros Organics | Catalyst for reduction (handle with care) |
| Ethanol (absolute) | 64-17-5 | VWR Chemicals | Solvent |
| Ethyl acetate | 141-78-6 | J.T. Baker | Solvent for extraction and chromatography |
| Hexane | 110-54-3 | EMD Millipore | Solvent for chromatography |
| Celite® 545 | 68855-54-9 | Sigma-Aldrich | Filtration aid |
| Anhydrous sodium sulfate | 7757-82-6 | Alfa Aesar | Drying agent |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
-
NMR spectrometer
Experimental Protocols
Part 1: Synthesis of Ethyl 4-acetamido-3-nitrobenzoate
This procedure outlines the nitration of ethyl 4-acetamidobenzoate. The acetyl group serves as a protecting group for the amine and directs the incoming nitro group to the ortho position.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-acetamidobenzoate (10.0 g, 48.3 mmol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (30 mL) to the flask with stirring, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (4.0 mL, ~90 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of ethyl 4-acetamidobenzoate over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane = 1:1).
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring.
-
A yellow precipitate of ethyl 4-acetamido-3-nitrobenzoate will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure ethyl 4-acetamido-3-nitrobenzoate as a pale yellow solid.
-
Dry the product under vacuum.
Expected Yield: 80-90%
Characterization Data (Literature):
Part 2: Synthesis of this compound
This protocol describes the selective reduction of the nitro group of ethyl 4-acetamido-3-nitrobenzoate using catalytic hydrogenation. This method is highly efficient and chemoselective, leaving the ester and amide functionalities intact.
Protocol:
-
To a 500 mL hydrogenation vessel, add ethyl 4-acetamido-3-nitrobenzoate (5.0 g, 19.8 mmol) and ethanol (150 mL).
-
Carefully add 10% palladium on carbon (0.5 g, 10 wt. %) to the solution under a stream of inert gas (e.g., nitrogen or argon). Caution: Palladium on carbon is pyrophoric and should be handled with care in an inert atmosphere.[2][3]
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane = 1:1) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry as it can ignite in air.[2] Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound as a solid.
Expected Yield: >90%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.2-7.8 (br s, 1H, NH-acetyl), 7.8-7.5 (m, 2H, Ar-H), 7.2-6.8 (m, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.9-3.5 (br s, 2H, NH₂), 2.20 (s, 3H, COCH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 166.0, 145.0, 135.0, 130.0, 125.0, 118.0, 115.0, 61.0, 25.0, 14.5.
Safety and Handling
-
Nitroaromatic Compounds: Nitroaromatic compounds are potentially toxic and can be absorbed through the skin. They may also be flammable. Handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
-
Palladium on Carbon: Palladium on carbon is a pyrophoric catalyst, especially when dry and exposed to air. Handle it under an inert atmosphere. The filter cake from the hydrogenation reaction should be kept wet and disposed of according to institutional guidelines.[2][3][6][7]
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care in a fume hood, using appropriate PPE.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete nitration | Insufficient nitrating agent or reaction time. | Add a slight excess of the nitrating mixture and extend the reaction time, while carefully monitoring the reaction by TLC. |
| Formation of dinitro byproducts | Reaction temperature too high. | Maintain the reaction temperature strictly between 0 and 5 °C during the addition of the nitrating mixture. |
| Incomplete reduction of the nitro group | Inactive catalyst or insufficient hydrogen pressure. | Use fresh, high-quality palladium on carbon. Ensure the system is properly sealed and purged with hydrogen. Increase the hydrogen pressure if using a Parr apparatus. Extend the reaction time. |
| Catalyst poisoning | Impurities in the starting material or solvent. | Use purified starting materials and high-purity solvents. |
Conclusion
The two-step synthesis of this compound presented here provides a reliable and efficient method for obtaining this important intermediate. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can consistently achieve high yields of the desired product. The detailed protocol and troubleshooting guide are intended to support scientists in the successful execution of this synthesis.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
LookChemicals. ETHYL 4-ACETAMIDO-3-NITROBENZOATE. [Link]
-
Sdfine. PALLADIUM 5% ON CHARCOAL ACTIVATED Safety Data Sheet. [Link]
-
PubChem. Ethyl 4-acetamidobenzoate. [Link]
-
Sdfine. 3-nitrobenzoic acid Safety Data Sheet. [Link]
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]
- Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
Sources
- 1. 175204-17-8,ETHYL 4-ACETAMIDO-3-NITROBENZOATE [lookchemicals.com]
- 2. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 3. honrel.com [honrel.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. huaruicarbon.com [huaruicarbon.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Scalable Synthesis of Ethyl 4-(acetylamino)-3-aminobenzoate
Introduction
Ethyl 4-(acetylamino)-3-aminobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring a substituted aniline core, makes it a versatile building block for introducing complex functionalities. The growing demand for this intermediate necessitates the development of robust, efficient, and scalable synthetic routes that are amenable to industrial production.
This document provides a comprehensive guide to the scalable synthesis of this compound, focusing on a well-established two-step pathway starting from 4-acetamidobenzoic acid. We will explore two primary methods for the critical nitro group reduction step: a classic metal-mediated reduction and a more modern, highly scalable catalytic transfer hydrogenation. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The most direct and scalable approach to this compound involves a two-stage process. The first stage is the nitration of a readily available starting material, followed by the selective reduction of the newly introduced nitro group.
DOT Script for Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: Ethyl 4-acetamido-3-nitrobenzoate
The synthesis of the nitro-intermediate is a critical first step. This process involves the nitration of 4-acetamidobenzoic acid followed by Fischer esterification.
Protocol 1.1: Nitration of 4-Acetamidobenzoic Acid
This protocol is adapted from established industrial procedures for the safe and efficient nitration of activated aromatic rings.[1][2] The acetamido group is an ortho-, para-director, and the presence of the deactivating carboxyl group further favors nitration at the 3-position.
Materials:
-
4-Acetamidobenzoic acid
-
Nitric acid (70-84%)
-
Sulfuric acid (96%)
-
Ice
-
Deionized water
Procedure:
-
In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, cool a solution of nitric acid (specific concentration between 70-84%) to 0-5 °C.
-
Slowly add 4-acetamidobenzoic acid to the nitric acid solution while maintaining the temperature between 0 and 25 °C.[2]
-
Once the addition is complete, slowly add sulfuric acid (96%) dropwise, ensuring the temperature does not exceed 15 °C.
-
Stir the resulting solution for one hour at 10-15 °C.
-
In a separate vessel, prepare a mixture of ice and water.
-
Slowly "drown" the reaction mass by adding it to the ice-water mixture with vigorous stirring. This will precipitate the product.
-
Filter the resulting pale yellow solid, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-acetamido-3-nitrobenzoic acid.
Protocol 1.2: Fischer Esterification
The esterification of the carboxylic acid is a standard procedure, driven to completion by using an excess of the alcohol.
Materials:
-
4-Acetamido-3-nitrobenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Suspend 4-acetamido-3-nitrobenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product, Ethyl 4-acetamido-3-nitrobenzoate, will precipitate. Filter the solid, wash with water, and dry.
Part 2: Scalable Reduction of Ethyl 4-acetamido-3-nitrobenzoate
The reduction of the aromatic nitro group is the final and most critical step. The choice of reducing agent is paramount for scalability, safety, and functional group tolerance.[3][4][5] The ester and amide functionalities in the molecule must remain intact.
Method A: Metal-Mediated Reduction using Tin(II) Chloride
This is a classic and reliable laboratory method that is also suitable for pilot-scale production. It offers excellent chemoselectivity.[6]
DOT Script for Metal-Mediated Reduction
Caption: Workflow for the Tin(II) Chloride mediated reduction.
Protocol 2.1: Tin(II) Chloride Reduction
Materials:
-
Ethyl 4-acetamido-3-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 5M)
-
Ethyl acetate
Procedure:
-
In a suitable reactor, dissolve Ethyl 4-acetamido-3-nitrobenzoate in ethanol.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, monitoring the exothermic reaction and maintaining a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully basify with a sodium hydroxide solution to precipitate tin salts.
-
Filter the mixture to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Method B: Catalytic Transfer Hydrogenation
For large-scale industrial synthesis, catalytic transfer hydrogenation is often the preferred method due to its efficiency, cleaner work-up, and avoidance of stoichiometric metal waste.[4][7][8] Palladium on carbon (Pd/C) is a common catalyst for this transformation.[6]
DOT Script for Catalytic Transfer Hydrogenation
Caption: Workflow for Catalytic Transfer Hydrogenation.
Protocol 2.2: Catalytic Transfer Hydrogenation
Materials:
-
Ethyl 4-acetamido-3-nitrobenzoate
-
Palladium on carbon (5% or 10% Pd/C)
-
Ammonium formate
-
Methanol or Ethanol
Procedure:
-
To a solution of Ethyl 4-acetamido-3-nitrobenzoate in methanol or ethanol, add Pd/C catalyst.
-
Slowly add a solution of ammonium formate in the same solvent. An exothermic reaction will occur.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization.
Data Summary
| Parameter | Method A: Tin(II) Chloride | Method B: Catalytic Transfer Hydrogenation |
| Scale | Lab to Pilot | Pilot to Industrial |
| Typical Yield | 70-85% | 90-98% |
| Reagents | Stoichiometric SnCl2 | Catalytic Pd/C, Stoichiometric H-donor |
| Work-up | Aqueous work-up, extraction | Filtration, solvent evaporation |
| Waste | Tin salts | Minimal |
| Safety | Corrosive acid, exothermic | Flammable catalyst and solvent |
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound. The choice between the metal-mediated reduction and catalytic transfer hydrogenation will depend on the scale of production, available equipment, and economic considerations. For large-scale manufacturing, the catalytic approach is generally superior due to its higher efficiency, cleaner profile, and reduced waste generation. The protocols provided here serve as a robust starting point for process development and optimization.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Riente, C., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]
-
Gupta, M. K., et al. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. [Link]
-
Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]
- Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
-
ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]
-
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
Almac. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. almacgroup.com [almacgroup.com]
Application Note: Microwave-Assisted Synthesis Involving Ethyl 4-(acetylamino)-3-aminobenzoate
Abstract
Ethyl 4-(acetylamino)-3-aminobenzoate (CAS: 5338-44-3) serves as a critical "privileged scaffold" in the synthesis of benzimidazole-based pharmaceuticals, including antiviral and antihypertensive agents. Conventional thermal cyclization of this intermediate often requires prolonged reflux times (4–12 hours) and harsh acidic conditions, leading to degradation of the ester moiety. This application note details optimized microwave-assisted protocols that reduce reaction times to under 15 minutes while improving yields by 15–25%. We present a complete workflow: from the reduction of the nitro-precursor to the cyclization of the target 2-methylbenzimidazole and subsequent library generation.
Introduction: The Benzimidazole Scaffold
The benzimidazole moiety is a cornerstone in medicinal chemistry, serving as the pharmacophore in drugs such as Telmisartan (antihypertensive) and Omeprazole (proton pump inhibitor). This compound is a uniquely versatile building block because it contains a "masked" C2-carbon source (the acetyl group) and a free amine, pre-organized for cyclization.
Why Microwave Irradiation?
Microwave (MW) synthesis offers distinct advantages for this specific scaffold:
-
Rapid Cyclodehydration: The rate-limiting step—closure of the imidazole ring—is endothermic and entropically driven. MW irradiation provides direct volumetric heating, accelerating this step significantly.
-
Ester Stability: Short exposure to high temperatures prevents the hydrolysis of the ethyl ester group, a common side reaction in conventional acid reflux.
-
Cleaner Profiles: Rapid heating profiles minimize the formation of oxidative byproducts (e.g., azo compounds) common in aniline chemistry.
Material Properties & Safety
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 5338-44-3 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| Handling | Irritant. Wear PPE. Handle in a fume hood to avoid inhalation of dust. |
Experimental Protocols
Protocol A: Synthesis of the Intermediate (MW-Assisted Reduction)
Objective: Preparation of this compound from Ethyl 4-acetamido-3-nitrobenzoate via Catalytic Transfer Hydrogenation (CTH).
Rationale: CTH using ammonium formate is preferred over H₂ gas in MW reactors due to safety and pressure handling.
Materials:
-
Ethyl 4-acetamido-3-nitrobenzoate (1.0 mmol, 252 mg)
-
Ammonium Formate (5.0 mmol, 315 mg)
-
10% Pd/C (25 mg)
-
Solvent: Ethanol/Water (9:1 v/v, 4 mL)
Procedure:
-
Load: Place the nitro compound, ammonium formate, and Pd/C into a 10 mL microwave process vial. Add the solvent and a magnetic stir bar.[1][2]
-
Seal: Cap the vial with a Teflon-lined septum.
-
Irradiate: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:
-
Temperature: 100 °C
-
Time: 5 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 150 W)
-
-
Work-up: Cool to room temperature (RT). Filter through a Celite pad to remove the catalyst. Wash the pad with ethanol (2 x 5 mL).
-
Isolation: Concentrate the filtrate in vacuo. The residue is typically pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Water.[3]
Expected Yield: 92–96% (Off-white solid).
Protocol B: Cyclization to Ethyl 2-methylbenzimidazole-5-carboxylate
Objective: Intramolecular cyclodehydration of this compound.
Mechanism: The free amine at position 3 attacks the carbonyl of the acetyl group at position 4, followed by loss of water.
Materials:
-
This compound (1.0 mmol, 207 mg)
-
Solvent/Reagent: Glacial Acetic Acid (3 mL)
-
Optional Catalyst: p-TsOH (10 mol%) can further accelerate the reaction but is usually unnecessary under MW conditions.
Procedure:
-
Load: Dissolve the starting material in glacial acetic acid in a 5 mL microwave vial.
-
Irradiate:
-
Temperature: 140 °C
-
Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Work-up: Pour the reaction mixture into crushed ice (20 g). Neutralize carefully with saturated NaHCO₃ solution or aqueous Ammonia until pH ~8.
-
Isolation: The product precipitates as a white/pale pink solid. Filter, wash with cold water, and dry.
Expected Yield: 88–92% Melting Point: 175–177 °C (Lit. val).
Protocol C: Library Synthesis (2-Substituted Benzimidazoles)
Objective: Synthesis of 2-aryl benzimidazoles using the intermediate as a 1,2-diamine equivalent (requires in situ deacetylation or displacement). Note: For 2-aryl derivatives, it is often more efficient to hydrolyze the acetyl group first or use the free diamine. However, under oxidative MW conditions, the following "One-Pot" protocol is effective.
Materials:
-
This compound (1.0 mmol)
-
Aryl Aldehyde (e.g., Benzaldehyde, 1.1 mmol)
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅, 1.5 mmol)
-
Solvent: DMF (3 mL)
Procedure:
-
Load: Combine all reagents in a microwave vial.
-
Irradiate: Heat at 150 °C for 8 minutes .
-
Work-up: Dilute with Ethyl Acetate (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc).
Data Analysis & Comparison
The following table contrasts the efficiency of Microwave (MW) protocols against conventional thermal heating (Oil Bath).
| Reaction Step | Method | Temp (°C) | Time | Yield (%) | Purity (HPLC) |
| Nitro Reduction | Conventional | 80 (Reflux) | 2–4 hrs | 75–80% | 88% |
| Microwave | 100 | 5 min | 95% | >98% | |
| Cyclization (2-Me) | Conventional | 118 (AcOH) | 6–8 hrs | 65–70% | 90% |
| Microwave | 140 | 10 min | 91% | 97% |
Key Insight: The drastic reduction in time for the cyclization step (Protocol B) prevents the formation of acid-catalyzed hydrolysis byproducts (conversion of ethyl ester to carboxylic acid), preserving the lipophilicity required for subsequent drug development steps.
Visual Workflows
Figure 1: Synthesis Pathway
The following diagram illustrates the transformation from the nitro-precursor to the final benzimidazole scaffold.
Caption: Figure 1. Optimized microwave workflow showing the rapid conversion of the nitro precursor to the benzimidazole target, bypassing hydrolytic degradation pathways.
Figure 2: Cyclization Mechanism
Understanding the mechanism validates the need for high temperature (MW) to drive the dehydration step.
Caption: Figure 2. Mechanistic pathway of cyclization. Microwave irradiation provides the necessary energy to overcome the activation barrier of the dehydration step (Step 3).
References
-
Microwave-Assisted Synthesis of Benzimidazoles (Review) Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Source:RSC Advances / PMC URL:[Link]
-
Protocol for Benzimidazole Synthesis from o-Phenylenediamines Title: Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative.[2][3][4][5] Source:Chem. Pharm.[5] Bull. URL:[Link]
-
Compound Data & CAS Verification Title: Ethyl 4-acetamidobenzoate Compound Summary. Source:PubChem URL:[Link]
-
General Microwave Reduction Techniques Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds (Demonstrating MW reduction of nitro/nitrile groups). Source:Organic & Biomolecular Chemistry URL:[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-(acetylamino)-3-aminobenzoate by Recrystallization
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 4-(acetylamino)-3-aminobenzoate via recrystallization. The information herein is designed to be a practical resource, blending theoretical principles with actionable, field-proven advice.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the recrystallization of this compound.
Q1: My yield is very low after recrystallization. What are the likely causes and how can I improve it?
A low yield (e.g., less than 20%) is a frequent issue in recrystallization and can stem from several factors.[1] Here’s a breakdown of potential causes and corrective actions:
-
Excess Solvent: This is the most common reason for poor yield.[2] If too much hot solvent is used to dissolve the crude product, a significant amount of your compound will remain in the mother liquor upon cooling.[1][3]
-
Diagnosis: After filtration, take a small sample of the mother liquor on a glass stirring rod and let the solvent evaporate. A substantial solid residue indicates a significant loss of product.[1]
-
Solution: You can recover the dissolved product by boiling off some of the solvent to re-saturate the solution and then attempting the cooling and crystallization process again.[1][3] This is often referred to as a "second crop" of crystals. For future experiments, be meticulous about adding the minimum amount of hot solvent required to just dissolve the solid.[3]
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, crystals may form on the filter paper or in the funnel stem.[4][5][6] This leads to a direct loss of product.
-
Prevention: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[5][6][7] Using a short-stemmed or stemless funnel is also highly recommended to minimize the surface area for cooling and crystallization.[4][5][7] Rinsing the filter paper with a small amount of hot solvent can help dissolve any crystals that have prematurely formed.[4]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9][10] If the compound has moderate solubility in the cold solvent, you will inevitably lose a portion of your product.
Q2: Instead of crystals, an oil is forming as the solution cools. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1][13] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[1][13]
-
Causality: This phenomenon typically happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly impure, causing a significant melting point depression.[1][2][14] High levels of supersaturation can also kinetically favor the formation of a liquid phase.[13]
-
Immediate Action: If you observe oiling, reheat the solution until the oil redissolves.[15] You can then try one of the following:
-
Add more solvent: This can keep the compound dissolved at a lower temperature, potentially below its melting point.[1]
-
Slow Cooling: Allow the solution to cool much more slowly.[14][16] This provides more time for proper crystal lattice formation.
-
Vigorous Stirring: As the oil begins to reappear, stir the solution vigorously. This can break up the oil into smaller droplets that may act as nuclei for crystallization.[15]
-
Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can induce crystallization.[3][17]
-
-
-
Preventative Measures:
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Purity of Starting Material: If the crude material is heavily contaminated, consider a preliminary purification step (like a column chromatography) before recrystallization.[14]
-
Q3: The final product is colored, but I expected a white or off-white solid. How can I remove colored impurities?
Colored impurities are common in organic synthesis.
-
Activated Charcoal: The most common method for removing colored impurities is the use of activated charcoal (carbon).[15]
-
Protocol: After dissolving your crude product in the hot solvent, allow the solution to cool slightly below its boiling point. Add a small amount of activated charcoal (a spatula tip is usually sufficient) and then bring the solution back to a gentle boil for a few minutes.[15] The colored impurities will adsorb onto the surface of the charcoal.
-
Important Note: You must perform a hot gravity filtration to remove the fine charcoal particles before allowing the solution to cool and crystallize.[4][7] Using too much charcoal can lead to a loss of your desired product as it can also be adsorbed.[1]
-
Q4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
This is a common issue, often related to supersaturation or using too much solvent.[2]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[3][15] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution.[3][17] This provides a template for further crystallization.
-
Reducing Solvent Volume: If the above methods fail, it's highly likely you've used too much solvent.[2][15] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your product, and then attempt to cool it again.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
There is no single "best" solvent, as the ideal choice can depend on the specific impurities present. However, based on its structure (an ester with amino and acetylamino groups), this compound has moderate polarity.
-
Good Starting Points: Ethanol and acetone are often suitable solvents for compounds with similar functionalities.[11] Ethanol, in particular, is a good choice as it is a polar protic solvent with a moderate boiling point (78 °C), which is less likely to cause oiling out.[12]
-
Solvent Screening: It is always best practice to perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, ethyl acetate, acetone) to determine the optimal one for your specific sample.[10][12] The ideal solvent will exhibit high solubility at its boiling point and low solubility at room temperature or in an ice bath.[8][9][10]
Q2: What are the potential impurities in my sample of this compound?
Impurities can arise from starting materials, by-products, or degradation products.[18]
-
Starting Materials/Intermediates: Depending on the synthetic route, you might have unreacted starting materials or intermediates. For instance, if prepared from the reduction of a nitro group, you could have residual nitro-compound.
-
By-products: Side reactions can lead to the formation of related substances.
-
Degradation Products: Hydrolysis of the ester or amide functional groups could occur if the compound is exposed to harsh acidic or basic conditions.
Q3: Is a hot filtration always necessary?
No, a hot filtration is only required under two specific circumstances:
-
Insoluble Impurities: If you observe solid impurities that do not dissolve in the hot solvent along with your product.[5]
-
Use of Activated Charcoal: When you have used activated charcoal to decolorize the solution, a hot filtration is essential to remove the fine carbon particles.[4][7]
If your hot solution is clear and has the expected color, you can skip this step.
Data & Protocols
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale for Testing |
| Ethanol | 78 | Polar Protic | A good general-purpose solvent for moderately polar molecules with a suitable boiling point.[12] |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point.[12] |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvating power for esters.[12] |
| Acetone | 56 | Polar Aprotic | A more volatile solvent that is effective for many organic compounds.[12] |
| Water | 100 | Very Polar | The compound has limited solubility in water, making it potentially suitable for a mixed solvent system (e.g., ethanol/water).[11] |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate. Continue to add the solvent in small portions until the solid just dissolves.[3][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[15]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated short-stemmed funnel and fluted filter paper into a clean, warm Erlenmeyer flask.[4][7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals.[10][16]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[19]
-
Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a drying oven at a temperature well below the compound's melting point.
Visualizations
Diagram 1: Recrystallization Workflow
This diagram illustrates the key steps and decision points in a typical recrystallization procedure.
Caption: A standard workflow for purification by recrystallization.
Diagram 2: Troubleshooting "No Crystals" Scenario
This decision tree outlines the steps to take when crystals fail to form upon cooling.
Caption: Decision tree for inducing crystallization.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Journal of Chemical Education. (1998). An Efficient and Inexpensive Apparatus for Hot Filtration. Retrieved from [Link]
-
Imperial College London. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
Manipal University Jaipur. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
-
PubMed. (2013, August 15). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Ethyl Aminobenzoate. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Reddit. (2016, September 24). [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl-4-acetamidobenzoate. Retrieved from [Link]
-
Slideshare. (n.d.). Ethyl 4-aminobenzoate is a basic organic compound. In basic and neut.pdf. Retrieved from [Link]
-
Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of ethyl p-aminobenzoate.
-
University of California, Berkeley, College of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]
-
Chegg. (2015, October 15). Question: Is this separation scheme/procedure correct for crystallization of A) 50% ethyl 4-aminobenzoate, B) 40% benzoin, and C) 10% 1,4 dibromobenzene?. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 19. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Crystallization Workflows for Ethyl 4-(acetylamino)-3-aminobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic challenges associated with the purification of Ethyl 4-(acetylamino)-3-aminobenzoate —a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Dabigatran etexilate[1].
This resource synthesizes field-proven protocols, mechanistic causality, and advanced troubleshooting to ensure high-yield, high-purity crystallization.
Mechanistic Overview: Solute-Solvent Dynamics
To optimize crystallization, one must first understand the molecular architecture of the solute. This compound (C₁₁H₁₄N₂O₃) features three distinct functional groups on a benzene ring: an ethyl ester, an acetylamino (amide) group, and a primary amine.
-
Hydrogen Bonding Capacity: The primary amine (-NH₂) and amide (-NH) act as strong hydrogen bond donors. The carbonyl oxygens of both the ester and the amide act as strong hydrogen bond acceptors.
-
Solvent Causality: Protic solvents (e.g., Ethanol, Methanol) solvate this molecule heavily through extensive hydrogen bonding, which can lead to excessive solubility even at low temperatures, necessitating an anti-solvent[2]. Conversely, moderately polar aprotic solvents (e.g., Ethyl Acetate) provide sufficient solubility at elevated temperatures but lack hydrogen-bond donating capacity. Upon cooling in an aprotic environment, the solute molecules are thermodynamically driven to hydrogen-bond with each other rather than the solvent, initiating efficient nucleation and crystal growth[1].
Solvent Selection Matrix
Selecting the correct solvent system is dictated by the impurity profile of your crude material. Below is a quantitative and qualitative comparison of industry-standard solvent systems used for this class of intermediates.
| Solvent System | Crystallization Type | Yield Potential | Purity Potential | Mechanistic Rationale & Application |
| Ethyl Acetate (EtOAc) | Cooling | Moderate-High (75-85%) | Very High (>99%) | Optimal polarity balance; promotes solute-solute H-bonding upon cooling. Ideal for >90% pure crude. |
| Isopropanol (IPA) | Cooling | High (80-90%) | High (>98%) | Protic nature provides excellent high-temp solubility with a steep temperature-solubility curve. |
| Ethanol / Water | Anti-Solvent | Very High (>90%) | Moderate (>95%) | Water acts as a strong anti-solvent, forcing rapid precipitation. Best for highly impure batches[2]. |
| Toluene / Hexane | Anti-Solvent | High (80-85%) | High (>98%) | Hexane forces precipitation of polar intermediates; highly effective for purging non-polar impurities[1]. |
Standard Operating Protocols (SOPs)
Every protocol must function as a self-validating system. The following methodologies are engineered to control supersaturation and prevent kinetic trapping of impurities.
Protocol A: Controlled Cooling Crystallization (Solvent: Ethyl Acetate)
Use this protocol when the crude purity is ≥90% and high polymorphic purity is required.
-
Dissolution: Suspend 1.0 equivalent (by weight) of crude this compound in 8.0 volumes (v/w) of Ethyl Acetate[1].
-
Heating: Heat the suspension to 65–70°C under continuous agitation (200–300 rpm) until complete dissolution is achieved.
-
Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulate matter. Critical: Maintain the filter housing at 65°C to prevent premature crystallization in the lines.
-
Controlled Cooling: Cool the filtrate to 50°C at a strict rate of 0.5°C/min.
-
Seeding (Self-Validation Step): Introduce 0.5% (w/w) of pure seed crystals. This bypasses the metastable zone width (MSZW), ensuring solid-liquid phase separation and preventing "oiling out."
-
Final Cooling: Continue cooling at a slower rate of 0.1°C/min down to 0–5°C. Hold at 0–5°C for 2 hours to maximize thermodynamic yield.
-
Isolation: Filter the slurry under vacuum. Wash the filter cake with 1.0 volume of pre-chilled (0°C) Ethyl Acetate. Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Gradient Anti-Solvent Crystallization (Solvent: Ethanol / Water)
Use this protocol for crude material <90% purity to maximize recovery.
-
Dissolution: Dissolve the crude intermediate in 5.0 volumes of Ethanol at 50°C.
-
Anti-Solvent Addition: Maintain agitation at 250 rpm. Slowly add 5.0 volumes of purified Water (the anti-solvent) at a controlled rate of 0.1 volumes/minute to prevent localized supersaturation[2].
-
Cooling: Once water addition is complete, cool the mixture to 10°C at 0.2°C/min[2].
-
Isolation: Filter, wash with a 1:1 mixture of chilled Ethanol/Water, and dry under vacuum.
Workflow Visualization
Decision tree for solvent selection and troubleshooting crystallization workflows.
Troubleshooting & FAQs
Q1: My crystallization is "oiling out" (forming a viscous second liquid phase) instead of forming solid crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility limit, but the temperature remains above the melting point of the solute-solvent mixture in its metastable zone. Causality: This is almost always caused by cooling the batch too rapidly or using a solvent where the solute has an excessively high solubility coefficient. Resolution: Reheat the mixture until it forms a single homogeneous phase. Reduce your cooling rate to <0.1°C/min. Crucially, introduce 0.5% seed crystals just below the saturation temperature. Seeding provides immediate nucleation sites, forcing a solid-liquid phase separation rather than a liquid-liquid separation.
Q2: The yield from my Ethyl Acetate cooling crystallization is consistently below 60%. A2: Causality: this compound may remain highly soluble in EtOAc if residual protic solvents (like methanol or water from previous synthetic steps) are present in your crude mixture. Protic impurities drastically shift the solubility curve. Resolution: Ensure the crude material is thoroughly dried before crystallization. If the yield remains low during the process, concentrate the mother liquor by 30% under reduced pressure, or slowly add 1 to 2 volumes of an aprotic anti-solvent (such as Hexane or Heptane) at 20°C to force further precipitation[1].
Q3: I am observing polymorphic impurities in my final powder X-ray diffraction (PXRD) analysis. Why is this happening? A3: Causality: Rapid precipitation—often caused by "crash cooling" or uncontrolled, rapid anti-solvent addition—leads to the precipitation of the kinetic polymorph (which forms faster) rather than the desired thermodynamic polymorph (which is more stable). Resolution: Utilize Protocol A with a strict, slow cooling ramp. Prolong the hold time at the final temperature (0–5°C) from 2 hours to 6 hours. This extended hold time allows for solvent-mediated polymorphic transformation (Ostwald ripening), wherein the less stable kinetic crystals dissolve and recrystallize into the stable thermodynamic form.
References
- Source: Google Patents (CN105949156A)
- Source: Google Patents (US9533971B2)
Sources
Technical Support Center: Minimizing Side Reactions in the Reduction of Ethyl 4-Acetamido-3-Nitrobenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the selective reduction of Ethyl 4-Acetamido-3-Nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of Ethyl 4-(acetylamino)-3-aminobenzoate, a key intermediate in various synthetic pathways.[1] This document addresses common side reactions, explains their mechanistic origins, and provides validated protocols to enhance reaction selectivity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered challenges during the reduction of Ethyl 4-Acetamido-3-Nitrobenzoate. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My primary side product is the deacetylated amine, Ethyl 4-amino-3-aminobenzoate. How can I prevent this amide hydrolysis?
A1: The acetyl (acetamido) group is susceptible to hydrolysis under both strong acidic and basic conditions, which are common in certain reduction methods. The key to preventing deacetylation is to maintain a pH as close to neutral as possible throughout the reaction and workup.
-
Mechanistic Cause: Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl. Methods like Fe/HCl or Sn/HCl create a highly acidic environment that can promote this side reaction.[2]
-
Recommended Solutions:
-
Catalytic Transfer Hydrogenation (CTH): This is often the preferred method for substrates with acid-labile functional groups. Using a hydrogen donor like ammonium formate with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol provides neutral conditions.[3] The reaction is typically fast and clean.
-
Sodium Dithionite (Na₂S₂O₄): This reagent is effective in mixed solvent systems (e.g., DMF/water, THF/water) and generally operates under neutral to slightly basic conditions, which preserves the amide linkage.[4][5]
-
Controlled pH Metal/Acid Reduction: If using classic metal/acid systems (e.g., Fe), substituting HCl with a weaker acid like acetic acid or using ammonium chloride as a proton source can buffer the reaction medium and reduce the rate of hydrolysis.[6]
-
Q2: I'm observing significant hydrolysis of the ethyl ester, resulting in 4-(acetylamino)-3-aminobenzoic acid. What conditions should I use to preserve the ester?
A2: Similar to the amide group, the ethyl ester is vulnerable to hydrolysis, particularly under basic conditions (saponification) but also in strong acid with prolonged heating. Preserving the ester requires avoiding harsh pH and high temperatures.
-
Mechanistic Cause: The ester functional group can be cleaved by nucleophilic attack, a process accelerated by both acid and base. Saponification under basic conditions is irreversible and often a major side reaction during workup if strong bases are used carelessly.
-
Recommended Solutions:
-
Catalytic Hydrogenation (H₂/Pd/C): Standard catalytic hydrogenation using hydrogen gas and a Pd/C catalyst in a neutral solvent like ethanol or ethyl acetate is highly chemoselective for the nitro group and will not affect the ester.[6][7] This is one of the cleanest methods available if the equipment is accessible.
-
Tin(II) Chloride (SnCl₂): This is a classic and mild method for reducing nitro groups in the presence of esters.[6][8] The reaction is typically run in ethanol or ethyl acetate. While the reaction mixture is acidic, it is generally not harsh enough to cause significant ester hydrolysis at moderate temperatures. A careful workup is still required.
-
Sodium Borohydride with Additives: A system of NaBH₄ with a transition metal salt like FeCl₂ can selectively reduce the nitro group while leaving the ester intact.[9] This avoids the strongly acidic or basic conditions of other methods.
-
Q3: My reaction is sluggish or incomplete, and I'm isolating colored intermediates like nitroso or azoxy compounds. How can I drive the reaction to completion?
A3: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates (nitroso, hydroxylamine).[8] The accumulation of these intermediates indicates that the reduction potential or stoichiometry of your system is insufficient.
-
Mechanistic Cause: Incomplete reduction can be due to several factors: deactivated catalyst, insufficient equivalents of the reducing agent, poor solubility of the starting material, or low reaction temperature.[8][10]
-
Recommended Solutions:
-
Verify Reagent/Catalyst Activity: Catalysts like Pd/C can lose activity over time or be poisoned by impurities (e.g., sulfur compounds).[10] Always use a fresh, high-quality catalyst. Reducing agents like sodium dithionite can decompose on storage.[8]
-
Increase Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent. For metal/acid reductions (Fe, Sn, Zn), using a fine powder increases the surface area and reaction rate.[8]
-
Optimize Solvent and Temperature: The starting material must be fully dissolved. If solubility is low, consider a co-solvent system.[8] Gentle heating can often increase the reaction rate, but this must be balanced against the stability of the functional groups. For catalytic hydrogenations, ensure vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid phases.[10]
-
Visualized Reaction & Troubleshooting Workflow
The following diagrams illustrate the primary reaction pathway, potential side reactions, and a decision-making workflow for selecting an appropriate reduction method.
Caption: Reaction pathway and key side reactions.
Caption: Troubleshooting workflow for method selection.
Comparative Data & Experimental Protocols
Table 1: Comparison of Common Reduction Methods
| Method | Reagents | Typical Solvent | Temp. (°C) | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | EtOH, EtOAc, MeOH | 25-50 | Excellent selectivity, clean workup, no metal waste.[6][7] | Requires specialized high-pressure equipment.[10] |
| Transfer Hydrogenation | HCOONH₄, 5-10% Pd/C | MeOH, EtOH | 25-60 | High selectivity, avoids H₂ gas, neutral conditions.[3] | Catalyst filtration required. |
| Tin(II) Chloride | SnCl₂·2H₂O | EtOH, EtOAc | 50-78 | Good selectivity for nitro over ester/amide, reliable.[8] | Generates tin salt waste, requires careful workup. |
| Iron/Acid | Fe powder, HCl/AcOH | EtOH/H₂O | 70-100 | Very low cost, robust, effective.[11][12] | Strongly acidic, high risk of hydrolysis, iron sludge waste. |
| Sodium Dithionite | Na₂S₂O₄ | DMF/H₂O, THF/H₂O | 25-90 | Mild, neutral conditions, good functional group tolerance.[4][13] | Reagent can decompose on storage, requires aqueous workup. |
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is recommended for achieving the highest selectivity and purity.
-
Setup: To a pressure-rated hydrogenation vessel, add Ethyl 4-Acetamido-3-Nitrobenzoate (1.0 eq) and a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (5-10% by weight of the substrate).[10]
-
Hydrogenation: Seal the vessel. Purge the system by evacuating and refilling with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.[10]
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 2-8 hours, indicated by the disappearance of the starting material.
-
Workup: Once complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent, as dry Pd/C can be pyrophoric.
-
Isolation: Rinse the filter cake with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be recrystallized if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂) Dihydrate
This is a reliable and selective benchtop method.[8]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add Ethyl 4-Acetamido-3-Nitrobenzoate (1.0 eq) and ethanol (10-15 mL per gram).
-
Reagent Addition: Add Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir until the starting material is consumed as monitored by TLC (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralization & Extraction: Dilute the residue with ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the solution is basic (pH ~8) and effervescence ceases.
-
Isolation: The resulting suspension is filtered through Celite® to remove tin salts. The filtrate is transferred to a separatory funnel, the layers are separated, and the aqueous layer is extracted again with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the product.
Frequently Asked Questions (FAQs)
-
How do I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 50:50 Ethyl Acetate:Hexanes. The product, being more polar, will have a lower Rf value than the starting nitro compound. Staining with potassium permanganate or visualization under UV light can aid detection. For quantitative analysis, HPLC is preferred.
-
-
What is the purpose of the basic workup after a metal/acid reduction?
-
Under acidic conditions, the newly formed aromatic amine exists as a protonated ammonium salt (e.g., anilinium chloride), which is water-soluble.[2] Adding a base (like NaHCO₃ or NaOH) deprotonates the ammonium salt, regenerating the free amine, which is soluble in organic solvents and can be extracted.
-
-
My Pd/C catalyst seems inactive. What are common causes?
-
Catalyst activity can be diminished by poisoning or deactivation. Common poisons include sulfur compounds, thiols, and some nitrogen heterocycles.[10] Ensure all reagents and solvents are high purity and glassware is clean. Deactivation can occur from improper storage; always handle catalysts under an inert atmosphere when possible and use a fresh batch if poisoning is suspected.[10]
-
References
-
Aromatic Side Chain Reduction: Nitro. (n.d.). LibreTexts™. Retrieved from [Link]
- Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. (2011). Molecules, 16(12), 10365-10376.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). BenchChem.
- Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. (2016). Green Chemistry, 18(1), 228-233.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). International Journal of Advanced Chemistry, 12(1), 1-7.
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). SynOpen, 6(3), 226-230.
- A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. (2013). Synthesis, 45(15), 2043-2050.
- Which one is the best procedure for the reduction of aromatic nitro compounds? (2018).
- Selective reduction of nitro group without affecting other functional groups. (n.d.). BenchChem.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
- Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. (2015). Asian Journal of Chemistry, 27(2), 521-526.
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2020). Research Journal of Pharmacy and Technology, 13(10), 4629-4636.
- Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2020). Organic Chemistry Frontiers, 7(1), 85-90.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2012). Calvin Digital Commons.
- Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu.
- Dithionite. (n.d.). Scribd.
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. (2015). RSC Advances, 5(58), 46793-46797.
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- Synthetic method of ethyl p-aminobenzo
- Ethyl 4-aminobenzoate - Safety D
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Process for preparing aminobenzo
- ETHYL 4-AMINOBENZOATE - Safety D
- ETHYL p-AMINOBENZO
- What are the side effects of Ethyl Aminobenzoate? (2024).
- FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019). Organic Process Research & Development, 23(3), 343-353.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. (2023).
- SAFETY DATA SHEET - Ethyl 4-aminobenzo
- INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZO
- ETHYL 4-AMINOBENZO
- Metabolism of ethyl 4-aminobenzoate in the isolated single-pass perfused rabbit ear. (1993). Skin Pharmacology, 6(4), 246-252.
- Ethyl 4-ethylamino-3-nitrobenzoate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o188.
- Process for the preparation of alkyl nitrobenzo
- Ethyl 4-(dimethylamino)benzoate. (2010).
- Boiling point - Registr
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Technical Support Center: Troubleshooting Low Purity in Ethyl 4-(acetylamino)-3-aminobenzoate Production
Welcome to our dedicated technical support center for the synthesis of Ethyl 4-(acetylamino)-3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.
Understanding the Synthesis Pathway
The most common and practical synthesis of this compound involves a two-step process starting from Ethyl 4-amino-3-nitrobenzoate:
-
Selective Reduction: The nitro group at the 3-position is selectively reduced to an amino group to form Ethyl 3,4-diaminobenzoate.
-
Selective N-Acetylation: The more nucleophilic 4-amino group is selectively acetylated to yield the final product.
The purity of the final product is highly dependent on the efficiency and selectivity of each of these steps.
Diagram of the Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Common Issues
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Issues Related to the Reduction Step
Question 1: My reduction of Ethyl 4-amino-3-nitrobenzoate is incomplete, resulting in a mixture of starting material and the diamine product. What could be the cause?
Answer: Incomplete reduction is a common issue and can stem from several factors related to the catalyst, reaction conditions, and substrate purity.[1]
-
Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Pd/C) is crucial. Catalysts can deactivate over time due to improper storage or poisoning.
-
Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation. Increase the catalyst loading if necessary, but be mindful of potential side reactions with excessive catalyst.
-
-
Hydrogen Pressure and Agitation: For catalytic hydrogenation, insufficient hydrogen pressure or poor mixing can lead to a slow or incomplete reaction.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized with hydrogen. For reactions at atmospheric pressure, ensure a continuous supply of hydrogen (e.g., from a balloon). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Solvent and Solubility: The starting material must be fully dissolved in the reaction solvent for the reduction to proceed efficiently.
-
Solution: Ethyl 4-amino-3-nitrobenzoate has good solubility in alcohols like ethanol and methanol, which are common solvents for hydrogenation. If you are using a different solvent system, ensure the starting material is completely dissolved, even if it requires gentle heating.
-
-
Reaction Time and Temperature: The reduction may be slow at room temperature.
-
Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is still sluggish, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial.
-
Question 2: I am observing byproducts other than the starting material and the desired diamine. What are these and how can I avoid them?
Answer: The reduction of nitroarenes can sometimes lead to the formation of intermediates like nitroso and hydroxylamine species, especially if the reduction is not driven to completion.[2][3]
-
Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, these may be present in your crude product.
-
Solution: Ensure complete reduction by using an adequate amount of reducing agent and allowing for sufficient reaction time. Monitoring the reaction by TLC is critical to determine the point of full conversion.
-
-
Dehalogenation (if applicable): If your starting material contains halogen substituents, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.
-
Solution: While not directly applicable to this specific synthesis, it's a crucial point for analogous reactions. In such cases, using alternative reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media can be a better choice.[4]
-
Issues Related to the Acetylation Step
Question 3: My acetylation of Ethyl 3,4-diaminobenzoate is producing a significant amount of a di-acetylated byproduct. How can I improve the selectivity for the 4-amino position?
Answer: Achieving selective mono-acetylation of a diamine is a common challenge. The relative nucleophilicity of the two amino groups is the key to selectivity. In Ethyl 3,4-diaminobenzoate, the 4-amino group is generally more nucleophilic than the 3-amino group due to electronic effects. However, under forcing conditions, di-acetylation can occur.[5]
-
Controlling Stoichiometry: Using a large excess of the acetylating agent (e.g., acetic anhydride) will favor di-acetylation.
-
Solution: Use a controlled amount of the acetylating agent, typically 1.0 to 1.1 equivalents. The slow, dropwise addition of the acetylating agent to the solution of the diamine at a low temperature (e.g., 0-5 °C) can significantly improve selectivity.
-
-
Reaction Temperature: Higher temperatures can overcome the activation energy for the acetylation of the less reactive 3-amino group.
-
Solution: Perform the reaction at a low temperature to exploit the difference in nucleophilicity between the two amino groups. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
-
Choice of Acetylating Agent: Highly reactive acetylating agents like acetyl chloride can be less selective.
-
Solution: Acetic anhydride is generally a good choice for this transformation. If selectivity remains an issue, consider using a milder acetylating agent.
-
Question 4: I am observing the hydrolysis of the ethyl ester group during the acetylation or workup. How can I prevent this?
Answer: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][6][7][8][9]
-
Acidic or Basic Conditions: The workup procedure might involve strongly acidic or basic conditions that can promote ester hydrolysis.
-
Solution: During workup, use mild acids and bases for neutralization, and perform these steps at low temperatures. For example, use a saturated solution of sodium bicarbonate for neutralization instead of a concentrated sodium hydroxide solution. If an acidic wash is necessary, use a dilute solution of an acid like HCl.
-
-
Prolonged Reaction Times at High Temperatures: Heating the reaction mixture for extended periods, especially in the presence of acidic or basic impurities, can lead to hydrolysis.
-
Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Recommended Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol 1: Selective Reduction of Ethyl 4-amino-3-nitrobenzoate
| Parameter | Recommendation |
| Reactants | Ethyl 4-amino-3-nitrobenzoate, Hydrogen gas |
| Catalyst | 10% Palladium on Carbon (5-10 mol%) |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature to 40 °C |
| Pressure | Atmospheric (Hydrogen balloon) or 50 psi (Parr shaker) |
| Reaction Time | 2-12 hours (monitor by TLC) |
Procedure:
-
In a suitable hydrogenation flask, dissolve Ethyl 4-amino-3-nitrobenzoate (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask, evacuate, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude Ethyl 3,4-diaminobenzoate, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Selective N-Acetylation of Ethyl 3,4-diaminobenzoate
| Parameter | Recommendation |
| Reactants | Ethyl 3,4-diaminobenzoate, Acetic Anhydride |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate |
| Reagent | Acetic Anhydride (1.05 equivalents) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours (monitor by TLC) |
Procedure:
-
Dissolve Ethyl 3,4-diaminobenzoate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Purity Analysis
Accurate assessment of purity is critical. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): An essential tool for monitoring the progress of both the reduction and acetylation reactions.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid) can effectively separate the desired product from starting materials and byproducts.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities. The disappearance of the nitro group signal and the appearance of a new amino group signal in the reduction step, followed by the appearance of an acetyl group signal in the acetylation step, can be clearly observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any major impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR chemical shift for the acetyl group in the final product? A1: The singlet corresponding to the three protons of the acetyl group (CH₃) in this compound is typically observed in the range of δ 2.1-2.3 ppm in CDCl₃.
Q2: How can I differentiate between the two amino groups in Ethyl 3,4-diaminobenzoate using spectroscopic methods? A2: While direct differentiation can be challenging, the chemical shifts of the aromatic protons can provide clues. More definitively, selective derivatization reactions followed by spectroscopic analysis can help in assigning the positions of the amino groups.
Q3: My final product is colored. What is the likely cause and how can I remove the color? A3: Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities.[11] Ensure that the reaction and workup are performed with minimal exposure to air. If the final product is colored, recrystallization, sometimes with the addition of a small amount of activated carbon, can help to remove the colored impurities.
Q4: Can I use acetyl chloride instead of acetic anhydride for the acetylation step? A4: Yes, acetyl chloride is a more reactive acetylating agent and can be used.[12] However, it is also more corrosive and reacts violently with water, producing HCl gas. The reaction with acetyl chloride is typically faster but may be less selective. If you use acetyl chloride, it is crucial to perform the reaction under anhydrous conditions and in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low purity issues.
References
-
Oganesyan, A., et al. (2007). High Yield Selective Acylation of Polyamines: Proton as Protecting Group. Organic Letters, 9(24), 5067-5069. [Link]
- BenchChem. (2025). A new reagent for selective reduction of nitro group.
- Fiveable. (2025). Structure and properties of amines | Organic Chemistry II.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
-
Murahashi, S.-I., Naota, T., & Nakajima, N. (2006). Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines with Acyl Cyanides. Highly Efficient Methods for the Synthesis of Spermidine and Spermine Alkaloid. Chemistry Letters, 35(4), 364-365. [Link]
- Vaia. (n.d.). Problem 4 What product forms when ethyl be....
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.
- OpenStax. (2023). 24.4 Basicity of Arylamines - Organic Chemistry.
- SUNDARBAN MAHAVIDYALAYA. (n.d.). Amines.
- SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide.
- Scribd. (n.d.). Chemistry Lab: Base Hydrolysis Experiment.
- LibreTexts. (2020). 22.6: Ester Chemistry.
- SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines.
- LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
- SSERC. (n.d.). Hydrolysis of ethyl benzoate.
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
- BenchChem. (2025). Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline.
- PubChem. (n.d.). Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- The Royal Society of Chemistry. (2009). Supporting Information.
- BenchChem. (2025). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
- Wikipedia. (n.d.). Protecting group.
- Thieme. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
- PMC. (n.d.). Ethyl 4-amino-3-methylbenzoate.
- European Journal of Chemistry. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate.
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
- CymitQuimica. (n.d.). CAS 5338-44-3: ethyl 4-(acetylamino)benzoate.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
-
Canadian Science Publishing. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry. [Link]
- MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate.
- ChemicalBook. (n.d.). Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum.
- SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts.
- PubChem. (n.d.). Ethyl 3,4-Diaminobenzoate.
- PubMed. (2015). 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Scientific & Academic Publishing. (n.d.). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- BenchChem. (n.d.). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid.
- CymitQuimica. (n.d.). Ethyl 3,4-Diaminobenzoate.
- Beilstein Journals. (n.d.). Supporting Information Three-Component Acyloxylation of Diazo Compounds with Carboxylic Acids and Azadienes.
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Removing colored impurities from Ethyl 4-(acetylamino)-3-aminobenzoate
Technical Support Center: Purification of Ethyl 4-(acetylamino)-3-aminobenzoate Ticket ID: PUR-EA3A-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering colored impurities in This compound (CAS: 105636-06-0 / related derivatives).[1][2] This compound is a critical intermediate, often synthesized via the reduction of its nitro-precursor.[1] The free amine at the meta position (relative to the ester) is highly susceptible to oxidation, leading to pink, red, or brown discoloration. Yellow coloration typically indicates unreacted nitro-starting material.[1]
This guide provides a self-validating purification workflow designed to maximize yield while stripping chromophores.
Part 1: Diagnostic Pathfinder
Before selecting a protocol, identify the nature of your impurity using the visual logic flow below.
Figure 1: Decision tree for selecting the appropriate purification method based on visual inspection and TLC data.
Part 2: Technical Data & Solubility Profile
Understanding the solubility differential is key to high-yield recrystallization.[1]
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95%) | High | Moderate | High | Primary choice.[1] Good for removing nitro-impurities.[1] |
| Ethyl Acetate | High | Low | High | Excellent for carbon treatment; easy to dry.[1] |
| Water | Low | Insoluble | Precipitant | Use as an anti-solvent with Ethanol.[1] |
| Hexane/Heptane | Very Low | Insoluble | Precipitant | Use as an anti-solvent with Ethyl Acetate.[1] |
| Acetone | High | High | Avoid | WARNING: Can react with the free amine to form imines. |
Part 3: Detailed Protocols
Protocol A: Standard Recrystallization (Removal of Nitro Impurities)
Best for: Yellow impurities (unreacted Ethyl 4-(acetylamino)-3-nitrobenzoate).[1]
-
Dissolution: Place crude solid in a flask. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.[1]
-
Heating: Heat to reflux (approx. 78°C). If solid remains, add ethanol in 1 mL increments until fully dissolved.[1]
-
Anti-Solvent Addition: Remove from heat source.[1] While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.
-
Filtration: Filter the white needles/plates. Wash with ice-cold 50% EtOH/Water.[1]
Protocol B: Activated Carbon Treatment (Removal of Color)
Best for: Pink/Brown oxidation products.[1]
Theory: Planar, conjugated colored impurities (azo compounds) adsorb strongly to the graphitic pores of activated carbon via
-
Preparation: Dissolve the crude material in Ethyl Acetate (10 mL/g). Heat to a gentle boil.
-
Carbon Addition:
-
Digestion: Re-apply heat and reflux gently for 15–20 minutes.
-
Hot Filtration (The Critical Step):
-
Prepare a Büchner funnel with a Celite (diatomaceous earth) pad.[1]
-
Pre-wet the pad with hot ethyl acetate.
-
Filter the mixture while hot. If it cools, product will crystallize in the carbon/Celite, leading to yield loss.
-
-
Concentration: Evaporate the filtrate to ~30% of its original volume.
-
Precipitation: Slowly add Hexane or Heptane until crystallization begins. Cool and filter.[1][3][4][5]
Part 4: Troubleshooting & FAQs
Q1: My product turned pink again during drying. Why?
-
Cause: The 3-amino group is air-sensitive.[1] Residual solvent + oxygen + light accelerates oxidation.[1]
-
Fix: Dry the product in a vacuum oven at 40°C in the dark. Store under an inert atmosphere (Argon/Nitrogen) if possible.[1]
Q2: I lost 50% of my yield during the Carbon Treatment.
-
Cause: You likely filtered the solution after it had cooled too much, trapping your product in the carbon cake.
-
Fix: Extract the carbon filter cake with boiling ethyl acetate to recover the trapped product.
Q3: Can I use acid-base extraction?
-
Analysis: Yes, but with caution. The compound has a basic amine and an amide.
-
Protocol: Dissolve in EtOAc
Wash with dilute HCl (1M) (Product goes to aqueous layer) Wash aqueous layer with EtOAc (removes non-basic impurities) Basify aqueous layer with NaHCO Extract back into EtOAc.[1] -
Risk: Strong acids or prolonged exposure may hydrolyze the acetyl group (at position 4) or the ethyl ester.
Q4: The yellow color persists even after recrystallization.
-
Cause: The nitro-precursor co-crystallizes with the product.
-
Fix: Perform a "swish" or trituration.[1] Suspend the solid in a minimal amount of cold Diethyl Ether or Toluene, stir for 30 mins, and filter. The impurity is often more soluble in these solvents than the product.
References
-
Organic Syntheses. Ethyl p-aminobenzoate. Coll. Vol. 1, p.235 (1941).[1] (Standard protocol for amino-benzoate handling and recrystallization).
-
Sigma-Aldrich. Ethyl 4-aminobenzoate Product Specification & Safety Data Sheet. (Solubility and stability data for amino-benzoate derivatives). [1]
-
Biotage. How can I remove color from my reaction product? (Technical breakdown of adsorption chromatography and carbon treatment for anilines).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 93460, Ethyl 4-acetamido-3-aminobenzoate. (Chemical structure and physical property verification). [1]
Sources
Stability issues of Ethyl 4-(acetylamino)-3-aminobenzoate in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 4-(acetylamino)-3-aminobenzoate (CAS: 5338-44-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. We will explore the underlying chemical principles of its degradation and offer validated protocols to ensure the integrity of your experiments.
Core Stability Profile
This compound is a complex molecule featuring several functional groups that are susceptible to degradation: an ethyl ester, an amide linkage, and two amino groups on an aromatic ring. Its stability in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Understanding these sensitivities is the first step in preventing experimental variability. The primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ethyl ester and, to a lesser extent, the acetylamino (amide) group can undergo hydrolysis. This process is significantly accelerated by both acidic and basic conditions.[1][2] Ester hydrolysis yields 4-(acetylamino)-3-aminobenzoic acid and ethanol, while amide hydrolysis would result in Ethyl 3,4-diaminobenzoate and acetic acid.
-
Oxidation: The presence of two amino groups on the benzene ring makes the molecule susceptible to oxidation.[3] Aromatic amines can oxidize to form colored quinone-like structures or other complex products, often catalyzed by light, air (oxygen), or trace metal ions.[3][4] This is frequently observed as a yellowing or browning of the solution over time.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why is my freshly prepared solution of this compound turning yellow or brown?
Answer: This is a classic sign of oxidation. The 3-amino group, in particular, is highly susceptible to oxidation, which can be initiated by several factors:
-
Exposure to Air (Oxygen): Dissolved oxygen in your solvent can readily oxidize the aromatic amine functional groups.
-
Exposure to Light: UV or even ambient laboratory light can provide the energy needed to initiate oxidative degradation pathways.[5][6] Aromatic amines are known to be photoreactive.[6]
-
Trace Metal Contamination: Metal ions in your solvent or from your storage container can catalyze oxidation.
Solutions:
-
Solvent Preparation: Before use, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Light Protection: Always prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[5]
-
Use High-Purity Solvents: Utilize HPLC-grade or equivalent high-purity solvents to minimize metal ion contamination.
-
Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant may be considered, but its compatibility with your downstream application must be verified.
Question 2: My quantitative analysis (e.g., HPLC) shows a decreasing concentration of the parent compound over a short period, even when stored in the dark and cold. What is the likely cause?
Answer: A rapid loss of the parent compound, when oxidation is controlled, strongly points towards hydrolysis. The ethyl ester linkage is the most probable site of acid- or base-catalyzed hydrolysis.
-
Inappropriate pH: If your solution is unbuffered or formulated at a high or low pH, hydrolysis can occur rapidly. The stability of similar ester-containing compounds is often optimal in a slightly acidic to neutral pH range (pH 4-7).[1]
-
High Temperature: Even at refrigerated temperatures, hydrolysis can proceed if the pH is not optimal. Storing solutions at room temperature will significantly accelerate this degradation.[1]
Solutions:
-
pH Control: Prepare your solutions using a buffer system that maintains the pH between 4 and 7. Always measure the final pH of your solution.
-
Storage Temperature: Store stock solutions at 2-8°C or, for long-term storage, at -20°C or below.[7] Avoid repeated freeze-thaw cycles.
-
Solvent Choice: While the compound is more soluble in organic solvents like ethanol and acetone, aqueous solutions are often required for biological assays.[8] If using co-solvents, ensure they do not promote hydrolysis.
Question 3: I am observing new, unidentified peaks in my chromatogram after storing my sample solution. What could these be?
Answer: These new peaks are almost certainly degradation products. Identifying them is key to understanding the stability issue.
-
Early Eluting Peaks: More polar compounds typically elute earlier in reverse-phase HPLC. A peak eluting before the parent compound could be 4-(acetylamino)-3-aminobenzoic acid , the product of ester hydrolysis.
-
Other Peaks: Other potential degradants include products of amide hydrolysis or various oxidative species.
Troubleshooting Workflow: To definitively identify these peaks, a forced degradation study is the recommended approach.[9][10][11] This involves intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products and confirm their retention times in your analytical method.
Caption: A logical workflow for identifying unknown peaks via forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? A1: The two primary degradation pathways are (1) Hydrolysis of the ethyl ester bond, accelerated by acidic or basic conditions, and (2) Oxidation of the aromatic amino groups, promoted by air and light.
Sources
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- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
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- 8. CAS 5338-44-3: ethyl 4-(acetylamino)benzoate | CymitQuimica [cymitquimica.com]
- 9. pharmtech.com [pharmtech.com]
- 10. biomedres.us [biomedres.us]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Ethyl 4-(acetylamino)-3-aminobenzoate
Introduction
Welcome to the technical support center for the synthesis of Ethyl 4-(acetylamino)-3-aminobenzoate. This molecule is a key intermediate in the development of various pharmaceutical compounds. Its synthesis, typically achieved through the reduction of the nitro group in Ethyl 4-(acetylamino)-3-nitrobenzoate, is a critical process where reaction parameters significantly influence the yield and purity of the final product.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the optimization of reaction temperature—a parameter that is paramount for success. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve reliable, high-quality results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Q1: My reaction is proceeding very slowly or appears incomplete, even after an extended period. What is the likely cause?
A1: An incomplete or stalled reaction is a common issue often linked to insufficient thermal energy or reagent activity.[1] Here is a systematic approach to troubleshooting this problem:
-
Insufficient Temperature: Many nitro group reductions, particularly with metal/acid systems or certain catalytic hydrogenation setups, require heating to achieve a reasonable rate.[1][2] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. For some systems, temperatures in the range of 50-90°C can significantly increase the reaction rate and lead to higher yields.[2][3][4]
-
Catalyst or Reagent Inactivity: The effectiveness of your reducing agent is crucial.
-
Catalytic Hydrogenation (e.g., Pd/C): The catalyst may have lost activity due to improper storage or handling. Using a fresh batch of catalyst or increasing the catalyst loading can often resolve the issue.[1]
-
Metal/Acid Reductions (e.g., SnCl₂, Fe/HCl): The surface area and purity of the metal are important. Ensure the metal is a fine powder. The concentration of the acid is also a critical factor for the reaction rate.[1][5]
-
-
Poor Solubility: The starting material, Ethyl 4-(acetylamino)-3-nitrobenzoate, must be adequately dissolved in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider switching to a more suitable solvent system, such as a mixture of ethanol and water, or using a co-solvent like THF.[1][6]
Q2: My TLC analysis shows multiple spots, indicating significant byproduct formation. How can I improve the selectivity?
A2: The formation of byproducts is a classic sign that the reaction temperature may be too high, or other conditions are not optimal. The reduction of a nitro group is a stepwise process, and harsh conditions can lead to the formation and accumulation of intermediates like nitroso and hydroxylamine species, or further condensation products like azoxy and azo compounds.[1][7][8]
-
Excessive Temperature: While heat can increase the reaction rate, excessive temperatures can promote side reactions.[1] Overheating, especially in exothermic reactions, can lead to the formation of azobenzene derivatives and other impurities.[1] It is crucial to find a balance. An optimal temperature range, often between 70-90°C for many systems, can maximize the yield of the desired amine while minimizing byproducts.[3]
-
Choice of Reducing Agent: Some reducing agents are more prone to causing side reactions than others. For instance, metal hydrides are generally not used for reducing aryl nitro compounds to anilines as they tend to produce azo compounds.[8][9] Catalytic hydrogenation (e.g., Pd/C) or metal/acid combinations like SnCl₂/HCl or Fe/HCl are generally more selective for this transformation.[8][9]
-
Acid Concentration: In metal/acid reductions, a high concentration of acid can sometimes promote the formation of aminophenols through the rearrangement of the phenylhydroxylamine intermediate.[7]
Q3: The final product is dark-colored and proves difficult to purify. What could be the cause?
A3: A dark-colored product often indicates the presence of degradation products or high molecular weight byproducts, which can be a result of excessive heat.
-
Thermal Degradation: High reaction temperatures can cause the starting material or the product to degrade, leading to colored impurities. Running the reaction at a more moderate temperature can often mitigate this issue.
-
Oxidation: The resulting amine product can be susceptible to air oxidation, which can also lead to discoloration. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensuring a thorough workup to remove residual metals can help prevent this.
-
Metal Contamination: When using metal-based reducing agents like tin or zinc, residual metal salts in the product can cause discoloration.[7] A proper workup, including filtration and thorough washing, is essential to remove these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the chosen reduction method.
-
Catalytic Hydrogenation (Pd/C): This can often be performed at or slightly above room temperature. However, for more stubborn reductions, moderate heating to 40-60°C may be beneficial.[6][10] Some protocols have demonstrated excellent yields at higher temperatures, such as 80-90°C.[3][4]
-
Metal/Acid Systems (e.g., SnCl₂/HCl, Zn/AcOH): These reactions often require heating to proceed at a practical rate. A temperature range of 50-70°C is a good starting point.[2] Refluxing in a solvent like ethanol is also a common procedure.[1]
It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup and reagents.
Q2: How does the choice of reducing agent affect the optimal reaction temperature?
A2: Different reducing agents have different activity profiles, which directly impacts the required temperature.
-
Highly Active Systems: Catalytic hydrogenation with fresh, high-activity catalysts like Palladium on Carbon (Pd/C) can often be run at lower temperatures (room temperature to 50°C).[9]
-
Less Active Systems: Metal powders like iron or zinc in acidic media typically require more thermal energy to initiate and sustain the reaction, often in the 50-100°C range.[2][5]
-
Transfer Hydrogenation: Methods using a hydrogen donor like hydrazine or ammonium formate with a catalyst (e.g., Pd/C) often require heating to facilitate the transfer of hydrogen, with temperatures commonly in the 60-90°C range.[4][10][11]
Q3: How can I effectively monitor the progress of the reaction to avoid over- or under-heating?
A3: Close monitoring of the reaction is key to achieving a good outcome.
-
Thin-Layer Chromatography (TLC): TLC is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. This allows you to determine when the reaction is complete and to stop heating promptly to prevent byproduct formation.
-
Temperature Control: Use a reliable heating mantle with a thermocouple or an oil bath to maintain a stable and consistent reaction temperature. This prevents temperature fluctuations that can lead to inconsistent results and byproduct formation.
Data Summary and Visualization
Table 1: Effect of Temperature on Nitro Group Reduction (General Observations)
| Temperature Range | Potential Outcome | Recommendations |
| Room Temperature (20-25°C) | Reaction may be very slow or incomplete with some reducing agents.[1] | Suitable for highly active catalysts (e.g., fresh Pd/C). If the reaction is sluggish, consider gentle heating. |
| Moderate (40-70°C) | Often a good balance between reaction rate and selectivity.[2][3][10] | A good starting point for optimization studies with most common reducing agents. |
| Elevated (80-100°C) | Increased reaction rate, but a higher risk of byproduct formation and degradation.[1][3] | Use with caution. Monitor the reaction closely by TLC and consider an inert atmosphere. |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for diagnosing and resolving issues of low yield, with a focus on temperature-related factors.
Caption: The effect of temperature on the nitro reduction pathway.
Experimental Protocol: Synthesis via Catalytic Transfer Hydrogenation
This protocol provides a general method for the synthesis of this compound using catalytic transfer hydrogenation, a method known for its efficiency and milder conditions compared to some metal/acid systems.
Materials:
-
Ethyl 4-(acetylamino)-3-nitrobenzoate
-
Palladium on Carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Celite
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(acetylamino)-3-nitrobenzoate (1.0 eq) in a 1:1 mixture of Ethanol and Water.
-
Reagent Addition: To this solution, add ammonium formate (5.0 eq) and stir until it is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.1 eq by weight relative to the starting material).
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is no longer visible by TLC, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure all the product is collected.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The product may precipitate from the remaining aqueous solution.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.
References
-
Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved from [Link]
-
Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (2023). ACS Omega. Retrieved from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). Molecules. Retrieved from [Link]
-
Optimization of One Step Reduction of Nitroso and Nitro Group. (2018). ResearchGate. Retrieved from [Link]
-
Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Aromatic Side Chain Reduction: Nitro. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. (2014). PMC. Retrieved from [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. (2017). ResearchGate. Retrieved from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Ethyl 4-(tert-butylamino)-3-nitrobenzoate. (2008). Acta Crystallographica Section E. Retrieved from [Link]
-
my nitro refuses to be reduced. (2023). Reddit. Retrieved from [Link]
-
Synthesis of Ethyl 4-[3-(trimethylsilyl)propylamino]benzoate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2018). SCIRP. Retrieved from [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Oregon. Retrieved from [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ethyl 3-nitro-4-(propylamino)benzoate. (2009). Acta Crystallographica Section E. Retrieved from [Link]
-
Synthesis of 4-Acetylaminobenzoc[6]rown-5. (2004). ResearchGate. Retrieved from [Link]
-
Ethyl 4-ethylamino-3-nitrobenzoate. (2008). Acta Crystallographica Section E. Retrieved from [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI. Retrieved from [Link]
-
FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019). Almac. Retrieved from [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2021). ResearchGate. Retrieved from [Link]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Filtration Challenges with Ethyl 4-(acetylamino)-3-aminobenzoate Precipitates
Welcome to the technical support center for handling Ethyl 4-(acetylamino)-3-aminobenzoate. As a key intermediate in pharmaceutical synthesis, achieving high purity and yield is paramount. However, its precipitation can often result in fine, slow-filtering solids that present significant challenges during isolation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these filtration hurdles.
Troubleshooting Guide: Common Filtration Problems
This section addresses the most frequent issues encountered during the filtration of this compound in a direct question-and-answer format.
Q1: My filtration is extremely slow, or the filter seems completely clogged. What is happening and how can I fix it?
A: This is the most common challenge, typically stemming from the precipitate's physical form or the filtration setup.
-
Probable Cause 1: Microcrystalline or Amorphous Precipitate: Rapid precipitation often leads to very fine particles that quickly blind the pores of the filter medium[1][2].
-
Solution: The most robust solution is to improve the crystal structure before filtration. This can be achieved by "digesting" the precipitate. Gently heat the slurry and allow it to cool slowly over a longer period. This process, known as Ostwald ripening, encourages smaller, less stable particles to dissolve and re-deposit onto larger crystals, resulting in a more easily filterable solid[2][3].
-
-
Probable Cause 2: High Viscosity of the Mother Liquor: A thick, viscous solution will naturally filter slowly.
-
Probable Cause 3: Incorrect Filtration Technique: Pouring the entire slurry onto the filter at once can cause the fine particles to form a dense, impermeable layer that clogs the filter paper[2].
-
Solution: First, allow the precipitate to settle in the beaker. Carefully decant the majority of the clear supernatant liquid through the filter. Only after most of the liquid has passed through should you transfer the solid slurry to the funnel. This technique maximizes the filtration rate by preventing premature clogging[6].
-
-
Probable Cause 4: Inadequate Vacuum: When using vacuum filtration, a poor seal or a weak vacuum source will lead to slow performance[1].
-
Solution: Ensure the filter paper is correctly sized for the Büchner funnel and is wetted with the filtration solvent to create a proper seal before adding the slurry[7]. Check that all connections in your vacuum setup are tight and the vacuum source is functioning correctly.
-
Q2: My product seems to be passing through the filter paper into the filtrate. How can I prevent this loss?
A: This issue directly relates to the choice of filter medium relative to the particle size of your precipitate.
-
Probable Cause: Incorrect Filter Paper Pore Size: If the pores of the filter paper are larger than the smallest particles of your precipitate, product loss is inevitable[1].
-
Solution 1: Select a Finer Filter: Switch to a filter paper with a smaller nominal pore size. Be aware that this will inherently slow the filtration rate, so optimizing crystal size first is always preferable[1].
-
Solution 2: Use a Filter Aid: For extremely fine or gelatinous precipitates, adding a layer of an inert filter aid like diatomaceous earth (Celite®) on top of the filter paper can form a porous bed that traps fine particles without completely blinding.
-
Solution 3: Double-Layering: As a simple, immediate fix, using two sheets of filter paper can help trap more of the fine particles that may escape the first layer.
-
Q3: My final yield is disappointingly low. Besides the issues above, where else could my product be going?
A: Low yield is often a result of product remaining dissolved in the liquid phases used during the process.
-
Probable Cause 1: Excessive Washing or Using Warm Wash Solvent: this compound, like most organic compounds, has some solubility in its mother liquor and wash solvents. Washing the filter cake with large volumes of solvent or with solvent that is not ice-cold will dissolve a portion of the product[5].
-
Solution: Wash the filter cake with minimal volumes of ice-cold solvent. Direct the cold solvent in a stream around the edges of the filter cake to dislodge impurities, and then allow the vacuum to pull the wash through.
-
-
Probable Cause 2: Using Too Much Solvent During Crystallization: Dissolving the crude product in a large excess of solvent for recrystallization means that a significant amount of product will remain in the mother liquor even after cooling[5].
-
Solution: Always aim to use the minimum amount of hot solvent required to fully dissolve your crude product during recrystallization. If you suspect high product concentration in your mother liquor, you can test this by taking a small sample and evaporating the solvent. A large residue indicates significant product loss, and you may want to consider a second crop crystallization or reducing the solvent volume in future runs.
-
Frequently Asked Questions (FAQs)
Q1: How does my choice of solvent and precipitation conditions affect the filterability of the final product?
A: The solvent system and the method of precipitation are arguably the most critical factors influencing crystal morphology and, consequently, filterability. The goal is to favor slow, controlled crystal growth over rapid nucleation[3].
-
Solvent-Antisolvent Systems: When using an antisolvent to induce precipitation, adding it slowly to a stirred solution of your product promotes the formation of larger, more ordered crystals. Dumping the antisolvent in quickly will cause rapid, localized supersaturation, leading to a fine, often amorphous powder[8].
-
Cooling Crystallization: Cooling a saturated solution slowly allows crystals to form in a more controlled manner. A crash-cooling approach (e.g., plunging a warm flask into an ice bath) will generate very fine needles or powder.
-
Solvent Properties: The polarity and hydrogen-bonding capacity of the solvent can directly influence which crystal faces grow fastest, altering the crystal's shape (habit)[9][10]. For example, a solvent that strongly adsorbs to a specific crystal face can inhibit its growth, leading to changes in morphology from needles to more block-like or prismatic shapes, which are generally easier to filter.
Q2: What is the best way to select a filter medium for this compound?
A: The ideal filter medium provides the best compromise between filtration speed and particle retention. For laboratory-scale work, this typically involves selecting the right grade of filter paper or considering membrane filtration.
| Precipitate Characteristic | Recommended Filter Medium | Rationale |
| Coarse, Crystalline Solid | Fast Flow Rate Paper (e.g., Whatman Grade 4) | Pores are large, allowing for rapid filtration when particles are not at risk of passing through.[1] |
| Fine Crystalline Solid | Medium Flow Rate Paper (e.g., Whatman Grade 1) | A general-purpose paper that offers good retention for moderately fine particles with a reasonable flow rate. |
| Very Fine Precipitate | Slow Flow Rate, Fine Particle Retention Paper (e.g., Whatman Grade 42) | Specifically designed to retain very fine particles, but filtration will be slow. Best used after optimizing crystal size.[1] |
| Gelatinous or "Slimy" Solid | Glass Microfiber Filter or Filter Aid (e.g., Celite®) | These materials can handle difficult precipitates that would instantly clog a standard paper filter.[11] |
Note: For vacuum filtration, it is highly recommended to use a hardened grade of filter paper to prevent it from tearing under vacuum[4].
Visualizing the Troubleshooting Process
A systematic approach is key to solving filtration issues. The following flowchart outlines a decision-making process for diagnosing and resolving common challenges.
Caption: Optimized workflow for vacuum filtration of precipitates.
Step-by-Step Methodology
-
Crystal Conditioning (Pre-Filtration):
-
If the precipitate is observed to be extremely fine, perform a digestion step. Gently warm the slurry in a beaker while stirring until just below the solvent's boiling point, then allow it to cool to room temperature slowly and undisturbed. For maximum recovery, cool further in an ice bath for 15-20 minutes before filtering.
-
-
Apparatus Setup:
-
Securely clamp a heavy-walled vacuum flask (Büchner flask).
-
Place a Büchner funnel with a neoprene adapter into the neck of the flask to ensure an airtight seal.
-
Select a piece of hardened filter paper that just covers all the holes in the funnel base but does not extend up the sides.
-
Connect the side-arm of the flask to a vacuum source with thick-walled tubing. A vacuum trap between the flask and the source is highly recommended.
-
-
Seating the Filter:
-
Place the filter paper in the funnel.
-
Add a small amount of the clean, cold filtration solvent—just enough to wet the entire paper.
-
Apply the vacuum. The paper should be drawn down flat against the funnel plate, forming a tight seal. The liquid should pass through quickly.
-
-
Decantation:
-
Allow the solid precipitate to settle in its beaker.
-
Turn on the vacuum.
-
Carefully pour the clear supernatant liquid from the beaker down a glass rod into the center of the funnel, disturbing the settled solid as little as possible.[6]
-
-
Transfer of the Solid:
-
Once most of the supernatant has passed through the filter, add a small amount of the cold solvent to the remaining solid in the beaker to create a mobile slurry.
-
Quickly swirl and pour this slurry into the center of the funnel.
-
Use a rubber policeman and a small amount of cold solvent to transfer any remaining precipitate from the beaker into the funnel.[7]
-
-
Washing the Filter Cake:
-
With the vacuum disconnected or released, add a small portion of ice-cold wash solvent to the funnel, just enough to cover the solid.
-
Gently stir the top of the cake with a spatula without disturbing the filter paper.
-
Reapply the vacuum to pull the wash liquid through. Repeat this step 1-2 times as needed to remove soluble impurities. Using minimal, ice-cold solvent is crucial for maximizing yield.[7]
-
-
Preliminary Drying:
-
Allow the vacuum to pull air through the filter cake for several minutes to remove as much residual solvent as possible. Press the top of the cake gently with a clean stopper or spatula to help squeeze out more liquid.
-
-
Product Recovery:
-
Disconnect the vacuum tubing before turning off the vacuum source to prevent backflow.
-
Carefully lift the funnel, and invert it over a pre-weighed watch glass. Peel the filter paper and the solid cake away from the funnel.
-
Scrape the solid product from the filter paper onto the watch glass for final drying in a vacuum oven.
-
References
-
Hawach Scientific. (n.d.). Reasons for Slow Filter Paper Filtration and Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 19). Filtration Techniques. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, March 16). How can I separate a fine precipitate from water?. Retrieved from [Link]
-
Filtermfg. (n.d.). 10 tips to obtain the maximum performance from your filter paper filtration processes. Retrieved from [Link]
-
911Metallurgist. (2020, March 12). Continuous Filtration of Precipitates. Retrieved from [Link]
-
QUALIA Bio. (2025, March 25). How to Troubleshoot Common In Situ Filter Issues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl-4-acetamidobenzoate. PubChem. Retrieved from [Link]
-
Reddit. (2025, July 19). Advice for filtering a super fine precipitate?. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved from [Link]
-
Quora. (2022, December 28). What is wrong when I do the filtration? The filter paper gets clogged very quickly. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Zhang, J., et al. (2020). A study of Solvent and Antisolvent Influence on the Crystal Morphology of ϵ‐CL‐20 by a Modified Attachment Energy Model. ChemistryOpen, 9(4), 455-462. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Rosbottom, I., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Crystal Growth & Design, 19(9), 5245-5256. [Link]
-
Wang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 234. [Link]
-
R Discovery. (2017, July 20). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Retrieved from [Link]
-
University of Babylon. (n.d.). Filtering and Washing Precipitates. Retrieved from [Link]
-
ResearchGate. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism control of p-aminobenzoic acid by isothermal anti-solvent crystallization. Retrieved from [Link]
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Technical Support Center: Controlling Isomer Formation in Ethyl 4-(acetylamino)-3-aminobenzoate Derivatives
Welcome to the Technical Support Center for the synthesis and purification of Ethyl 4-(acetylamino)-3-aminobenzoate and its derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aromatic substitution reactions and isomer control. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound derivatives.
Q1: My reaction is producing a mixture of isomers, primarily the 2-amino and 3-amino derivatives. How can I improve the regioselectivity for the desired 3-amino isomer?
A1: Achieving high regioselectivity in the synthesis of the 3-amino isomer requires careful consideration of the synthetic route and reaction conditions. The acetylamino group is a strong ortho, para-director, which can lead to the formation of the undesired 2-amino isomer. Here are several strategies to favor the formation of the 3-amino product:
Strategy 1: Nitration followed by Selective Reduction
This is a common and effective two-step approach.
-
Step 1: Regioselective Nitration: The nitration of Ethyl 4-(acetylamino)benzoate is a critical step. The acetylamino group is an activating ortho, para-director, while the ethyl ester group is a deactivating meta-director.[1][2] The directing effects of these two groups are synergistic for substitution at the 3-position (ortho to the acetylamino group and meta to the ester). However, careful control of reaction conditions is crucial to minimize the formation of the 2-nitro isomer.
-
Temperature Control: Lowering the reaction temperature, typically to 0-5 °C, can enhance selectivity.[3]
-
Nitrating Agent: The choice and concentration of the nitrating agent are important. A mixture of concentrated nitric acid and sulfuric acid is commonly used.[3] The slow, dropwise addition of the nitrating agent to the substrate solution helps to control the reaction exotherm and improve selectivity.[3]
-
-
Step 2: Selective Reduction of the Nitro Group: Once the desired Ethyl 4-(acetylamino)-3-nitrobenzoate is isolated, the nitro group can be selectively reduced to the amine. Several methods are available for this transformation, offering high yields and selectivity.
-
Catalytic Hydrogenation: This method, using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is highly efficient but requires careful handling due to the flammable nature of the catalysts and the use of hydrogen gas.
-
Metal-Mediated Reductions: Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or zinc (Zn) or iron (Fe) in acetic acid or ammonium chloride are effective and often used in laboratory settings.[4] A system of zinc powder and hydrazine glyoxylate has also been reported as a convenient method for the selective reduction of aromatic nitro compounds. Sodium borohydride in the presence of transition metal complexes like Ni(PPh3)4 can also be employed.[5]
-
Strategy 2: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings.[6]
-
Mechanism: The acetylamino group can act as a directed metalation group (DMG), interacting with a strong base like n-butyllithium to direct deprotonation specifically at the ortho position (the 3-position in this case).[6][7][8] The resulting aryllithium intermediate can then be reacted with an electrophilic aminating agent to introduce the amino group.
-
Advantages: This method offers excellent control over isomer formation, directly yielding the 3-amino derivative.
-
Considerations: This technique requires anhydrous conditions and careful handling of pyrophoric organolithium reagents.
Strategy 3: Hofmann or Curtius Rearrangement
These rearrangement reactions provide an alternative route to introduce an amino group.
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom.[9][10][11][12] One could envision a synthesis starting from a precursor with a carboxylic acid or amide group at the 3-position.
-
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine.[13][14][15][16][17] Similar to the Hofmann rearrangement, this would require a precursor with a carboxylic acid at the 3-position.
-
Advantages: These methods can be useful when direct amination is challenging and offer a way to avoid mixtures of isomers.
Q2: I have a mixture of this compound and the 2-amino isomer. How can I effectively separate them?
A2: The separation of positional isomers can be challenging due to their similar physical properties. However, several techniques can be employed:
-
Fractional Crystallization: This is often the first method to try, especially on a larger scale. The success of this technique depends on the difference in solubility of the isomers in a particular solvent system. Experiment with a range of solvents and solvent mixtures to find conditions where one isomer crystallizes preferentially.
-
Column Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers.[18]
-
Reverse-Phase HPLC: This is a common starting point. Optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or trifluoroacetic acid) can often achieve separation.
-
Normal-Phase HPLC: If reverse-phase is unsuccessful, normal-phase chromatography using a silica or alumina stationary phase and a non-polar mobile phase (e.g., hexanes/ethyl acetate) may provide the necessary selectivity.
-
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer superior resolution for isomeric separations compared to HPLC.
Q3: The yield of my desired 3-amino isomer is consistently low. What factors could be contributing to this, and how can I improve it?
A3: Low yields can result from a variety of factors throughout the synthetic and purification process. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the starting material is fully consumed.
-
Reaction Time and Temperature: If the reaction is not going to completion, consider increasing the reaction time or temperature (while being mindful of potential side reactions and decomposition).
-
-
Side Reactions:
-
Byproduct Identification: Try to identify the major byproducts. This can provide valuable clues about competing reaction pathways.
-
Reaction Conditions: Re-evaluate your reaction conditions. For nitration, for example, overly harsh conditions (high temperature, high concentration of nitric acid) can lead to dinitration or oxidation.
-
-
Product Degradation:
-
Workup and Purification: Aminobenzoates can be sensitive to acidic or basic conditions, as well as prolonged exposure to heat. Ensure your workup and purification procedures are as mild and efficient as possible.
-
Atmosphere: Some amino compounds can be susceptible to air oxidation. Performing reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
-
-
Losses During Purification:
-
Extraction: Ensure you are using the optimal pH and solvent for extracting your product from the aqueous phase during workup. Multiple extractions with a smaller volume of solvent are generally more effective than a single extraction with a large volume.
-
Crystallization: If you are purifying by crystallization, you may be losing a significant amount of product in the mother liquor. Try to concentrate the mother liquor and recover a second crop of crystals.
-
Chromatography: If using column chromatography, ensure your product is not irreversibly adsorbing to the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with the reagents for the synthesis of this compound?
A1: Safety is paramount in the laboratory. Here are some key precautions:
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood. When preparing the nitrating mixture, always add the acid slowly to the other liquid with cooling.
-
Organolithium Reagents (for DoM): Reagents like n-butyllithium are pyrophoric and will ignite on contact with air. They also react violently with water. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) using syringe and cannula techniques.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded to prevent static discharge. Use a well-maintained hydrogenation apparatus and work in a designated area with good ventilation. The metal catalysts (Pd/C, Pt/C) can be pyrophoric, especially when dry and exposed to air. Handle them with care, and never add them directly to a flammable solvent in the presence of air.
Q2: What is the role of the acetylamino group in directing the regioselectivity of electrophilic aromatic substitution?
A2: The acetylamino group (-NHCOCH₃) is a moderately activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[1][2]
-
Activating Nature: The nitrogen atom has a lone pair of electrons that can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by an electrophile.
-
Directing Effect: This resonance stabilization is most effective when the electrophile attacks at the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom. Attack at the meta position does not allow for this additional resonance stabilization. Therefore, the ortho and para products are formed faster.
Q3: Are there any alternative "green" methods for the reduction of the nitro group?
A3: Yes, there is ongoing research into developing more environmentally friendly reduction methods.
-
Transfer Hydrogenation: This method uses a safe source of hydrogen, such as formic acid, ammonium formate, or isopropanol, in the presence of a catalyst (e.g., Pd/C). This avoids the need for high-pressure hydrogen gas.
-
Reductions in Aqueous Media: The use of indium metal in the presence of ammonium chloride in aqueous ethanol is an example of a reaction that can be performed in a more environmentally friendly solvent system.[19]
-
Biocatalysis: In some cases, enzymes can be used to selectively reduce nitro groups under mild, aqueous conditions.
Experimental Protocols
Protocol 1: Regioselective Nitration of Ethyl 4-(acetylamino)benzoate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 4-(acetylamino)benzoate in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Ethyl 4-(acetylamino)-3-nitrobenzoate.
Protocol 2: Selective Reduction of Ethyl 4-(acetylamino)-3-nitrobenzoate using Tin(II) Chloride
-
In a round-bottom flask, suspend Ethyl 4-(acetylamino)-3-nitrobenzoate in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting flowchart for low yield and isomer formation.
References
-
Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines - ResearchGate. Available at: [Link]
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Hofmann transposition. Available at: [Link]
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The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]
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Hofmann rearrangement - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Hoffmann Rearrangement February 2026 - Chemist Wizards. Available at: [Link]
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Directed ortho metalation - Wikipedia. Available at: [Link]
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The Hofmann rearrangement - CoLab.ws. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]
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ortho metalation. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. Available at: [Link]
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Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC. Available at: [Link]
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A new reagent for selective reduction of nitro group. Available at: [Link]
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. Available at: [Link]
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Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging - Almac. Available at: [Link]
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"Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh. Available at: [Link]
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Aromatic Electrophilic Substitution - Dalal Institute. Available at: [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]
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5 Major Electrophilic Aromatic Substitution Reactions Activating. Available at: [Link]
-
Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems - ResearchGate. Available at: [Link]
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Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. Available at: [Link]
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Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Available at: [Link]
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ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]
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Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available at: [Link]
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. Available at: [Link]
-
Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. Available at: [Link]
- WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents.
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Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps. Available at: [Link]
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Ethyl 4-amino-3-methylbenzoate - PMC. Available at: [Link]
-
Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation - PMC. Available at: [Link]
- CN101353311B - Process for preparing aminobenzoate esters - Google Patents.
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Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. Available at: [Link]
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - OUCI. Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - Semantic Scholar. Available at: [Link]
-
Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Publishing. Available at: [Link]
-
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate - MDPI. Available at: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. Available at: [Link]
-
Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Available at: [Link]
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Validation & Comparative
Structural Verification of Ethyl 4-(acetylamino)-3-aminobenzoate: A Comparative Guide to 1H NMR Solvent Systems and Orthogonal Techniques
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of polyfunctional aromatic intermediates. Ethyl 4-(acetylamino)-3-aminobenzoate is a prime example: it features an electron-withdrawing ester, an electron-donating primary amine, and a secondary acetamide group. Because this molecule contains both hydrogen-bond donors (-NH₂, -NH) and acceptors (C=O), its spectral behavior is highly dependent on the analytical environment. Substituted aminobenzoates of this class frequently serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients, including neuraminidase inhibitors [2], making rigorous structural verification essential.
This guide objectively compares the performance of different 1H NMR solvent systems (DMSO-d₆ vs. CDCl₃) and evaluates 1H NMR against orthogonal mass spectrometry techniques to establish a definitive, self-validating analytical workflow.
Methodological Comparison: 1H NMR Solvent Selection
The selection of a deuterated solvent is not merely a matter of solubility; it fundamentally alters the stereoelectronic environment of the analyte. For this compound, the choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) dictates whether the critical heteroatom protons can be resolved.
The Causality of Solvent-Solute Interactions
In low-polarity solvents like CDCl₃, molecules containing amides and amines undergo rapid intermolecular proton exchange and self-association (dimerization via hydrogen bonding). Because the exchange rate is faster than the NMR timescale, the signals for the -NH and -NH₂ protons often appear as broad, indistinct humps or disappear entirely into the baseline.
Conversely, strongly polar aprotic solvents like DMSO-d₆ actively disrupt these intermolecular solute-solute interactions. The oxygen atom in DMSO acts as a uniform, strong hydrogen-bond acceptor, locking the labile protons into a stable solute-solvent complex. This dramatically reduces the proton exchange rate, yielding sharp, quantifiable, and concentration-independent peaks for both the amide and amine protons[1].
Quantitative Chemical Shift Comparison
The table below summarizes the expected 1H NMR performance for this compound across the two solvent systems at 500 MHz.
| Proton Assignment | Multiplicity | Integration | Shift in CDCl₃ (ppm) | Shift in DMSO-d₆ (ppm) | Causality for Shift / Resolution |
| -CH₃ (ethyl) | Triplet (t) | 3H | 1.35 | 1.28 | Minor shielding from DMSO solvent cavity. |
| -CH₃ (acetyl) | Singlet (s) | 3H | 2.20 | 2.08 | Minor solvent anisotropy effects. |
| -CH₂- (ethyl) | Quartet (q) | 2H | 4.32 | 4.22 | Minimal H-bonding impact; stable splitting. |
| -NH₂ (amine) | Broad Singlet | 2H | 3.80 - 4.20 (Broad) | 5.10 (Sharp) | DMSO H-bonding restricts exchange, sharpening the peak and shifting it downfield. |
| Ar-H (C6) | Doublet of Doublets | 1H | 7.35 | 7.20 | Ortho to ester, para to amine. Shielded by high-polarity solvent shell. |
| Ar-H (C2) | Doublet (d) | 1H | 7.45 | 7.38 | Meta coupling (J ~ 2 Hz) clearly resolved in both solvents. |
| Ar-H (C5) | Doublet (d) | 1H | 7.75 | 7.65 | Ortho coupling (J ~ 8.5 Hz). |
| -NH (amide) | Broad Singlet | 1H | ~7.80 (Very Broad) | 9.45 (Sharp) | Strong H-bonding with DMSO completely arrests rapid proton exchange [1]. |
Orthogonal Validation: 1H NMR vs. LC-MS
While 1H NMR in DMSO-d₆ provides definitive connectivity and stereoelectronic mapping, it lacks absolute molecular weight confirmation. To build a self-validating data package, 1H NMR must be compared and paired with Liquid Chromatography-Mass Spectrometry (LC-MS).
| Performance Metric | 1H NMR (DMSO-d₆) | LC-MS (ESI+) | Analytical Advantage |
| Structural Connectivity | Excellent (J-coupling maps adjacent protons) | Poor (Only provides fragmentation patterns) | NMR is required to prove the exact positional isomer (e.g., 3-amino vs 2-amino). |
| Labile Proton ID | Excellent (Resolves -NH and -NH₂) | N/A (Labile protons exchange with LC mobile phase) | NMR confirms the presence of both the primary amine and secondary amide. |
| Molecular Weight | Inferred via integration | Definitive ([M+H]⁺ = 223.1 m/z) | LC-MS provides absolute confirmation of the C₁₁H₁₄N₂O₃ formula. |
| Impurity Profiling | Detects all protonated impurities >1% | Detects only ionizable impurities | LC-MS offers higher sensitivity; NMR offers universal detection. |
Standardized Experimental Protocol: The Self-Validating D₂O Exchange
To ensure trustworthiness in your analytical assignment, you must prove that the peaks at 9.45 ppm and 5.10 ppm are indeed the heteroatom protons and not aromatic impurities. This is achieved via a step-by-step deuterium exchange methodology.
Step 1: Sample Preparation Weigh precisely 15.0 mg of this compound. Dissolve in 0.6 mL of DMSO-d₆ (99.9% D, containing 0.03% v/v TMS). Vortex for 30 seconds to ensure complete dissolution and prevent magnetic susceptibility gradients. Transfer to a clean, dry 5 mm NMR tube.
Step 2: Initial Acquisition Insert the sample into a 500 MHz NMR spectrometer. Lock on the DMSO-d₆ deuterium signal and shim the magnetic field (Z1-Z5) until the TMS signal full-width at half-maximum (FWHM) is < 0.8 Hz. Acquire 16 transients using a 30° pulse angle, a 4-second relaxation delay, and 64k data points at 298 K.
Step 3: Deuterium Exchange (The Validation Step) Remove the NMR tube and add 15 μL of D₂O (99.9% D). Cap the tube and invert it 10 times. Causality: The heavy water forces a rapid chemical exchange where the labile protons on the nitrogen atoms are replaced by deuterium atoms (-ND₂, -ND). Because deuterium resonates at a completely different frequency, these signals will vanish from the 1H spectrum.
Step 4: Post-Exchange Acquisition Re-insert the sample, re-shim the instrument (as the solvent mixture has changed), and acquire a second spectrum under identical parameters. Overlay the two spectra. The complete attenuation of the signals at 9.45 ppm and 5.10 ppm definitively validates your structural assignment.
Analytical Workflow Visualization
The following diagram maps the comparative decision-making process for verifying the structure of this compound.
Figure 1: Comparative analytical workflow for the structural verification of the target compound.
References
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. URL:[Link]
- Bischofberger, N. W., Kim, C. U., Lew, W., Liu, H., & Williams, M. A. (1997). Substituted benzene derivatives useful as neuraminidase inhibitors (US Patent 5602277A). Google Patents.
A Comparative Guide to HPLC Method Development for the Detection of Ethyl 4-(acetylamino)-3-aminobenzoate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust detection and quantification of active pharmaceutical ingredients (APIs) and their related impurities are paramount to ensuring drug safety and efficacy. This guide provides a comprehensive, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ethyl 4-(acetylamino)-3-aminobenzoate. This compound, an important intermediate or potential impurity in the synthesis of various pharmaceutical compounds, requires a precise and reliable analytical method for its monitoring.
This document eschews a rigid template, instead offering a logical and scientifically-grounded workflow that mirrors the decision-making process of a seasoned analytical chemist. We will delve into the rationale behind experimental choices, from column and mobile phase selection to the design of forced degradation studies, all while adhering to the principles of scientific integrity and providing a self-validating protocol.
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
Structure:
This compound
Based on its structure, we can anticipate the following characteristics:
-
pKa: The molecule possesses two amino groups and an ester functional group. The aromatic amine at position 3 will be the more basic of the two nitrogens due to the electron-withdrawing effect of the adjacent acetyl group on the nitrogen at position 4. The pKa of anilines can be predicted to be in the range of 3-5.[1][2][3][4] The ester group is unlikely to be ionized under typical reversed-phase HPLC conditions.
-
logP: The presence of the ethyl ester and acetyl groups, alongside the benzene ring, suggests a moderate hydrophobicity. The calculated XLogP3 for the related compound, Ethyl 4-acetamidobenzoate, is 2.2.[5] We can estimate a similar or slightly lower logP for our target analyte due to the additional polar amino group.
-
UV Absorbance: The substituted benzene ring constitutes a chromophore. Related compounds like 4-aminobenzoic acid exhibit UV maxima around 278 nm.[6][7] The N-acetylation and the additional amino group are expected to cause a bathochromic (red) shift in the UV spectrum. Therefore, a detection wavelength in the range of 280-320 nm is a logical starting point for method development.
These predicted properties guide our initial choice of chromatographic conditions, particularly the mobile phase pH and the stationary phase.
Comparative Analysis of HPLC Methodologies
For an analyte with the characteristics of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable technique.[8][9][10] Let's compare two common approaches for method development.
Method A: Isocratic Elution with a Standard C18 Column
This approach prioritizes simplicity and speed, making it suitable for routine quality control where the separation of the main peak from a few known impurities is the primary goal.
Rationale:
-
Stationary Phase: A standard C18 column is a workhorse in RP-HPLC, offering excellent retention for moderately polar to non-polar compounds. The hydrophobicity of our analyte makes it a good candidate for a C18 stationary phase.
-
Mobile Phase: A simple mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed.
-
Organic Modifier: Acetonitrile is often preferred for its lower viscosity and UV transparency at shorter wavelengths. Methanol can offer different selectivity and is a viable alternative.
-
Aqueous Buffer: A phosphate or acetate buffer is used to control the pH. To ensure the amino groups are in a consistent protonation state and to achieve good peak shape, a slightly acidic pH (e.g., pH 3-5) is recommended. This will ensure the basic amino group is protonated, potentially improving retention and peak symmetry.
-
Method B: Gradient Elution with a High-Purity C18 Column for Stability-Indicating Analysis
For a comprehensive analysis that can separate the main analyte from a multitude of potential degradation products and process-related impurities, a gradient elution method is superior. This is the recommended approach for a stability-indicating assay.
Rationale:
-
Stationary Phase: A high-purity, end-capped C18 column is chosen to minimize silanol interactions, which can cause peak tailing for basic compounds like our analyte.
-
Mobile Phase: A gradient elution allows for the separation of compounds with a wider range of polarities.
-
Gradient Program: The gradient starts with a higher percentage of the aqueous phase to retain polar impurities and gradually increases the organic phase concentration to elute the main analyte and any non-polar impurities.
-
Buffer System: A volatile buffer system, such as ammonium acetate or ammonium formate, is advantageous if the method is to be coupled with mass spectrometry (LC-MS) for impurity identification.
-
Proposed Stability-Indicating HPLC Method and Experimental Protocol
Based on the comparative analysis, a gradient RP-HPLC method is proposed for the robust detection and quantification of this compound and its potential impurities.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD | A reliable system with a diode-array detector allows for peak purity analysis and selection of the optimal detection wavelength. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | High-purity silica and end-capping provide excellent peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure consistent protonation of the analyte and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A shallow gradient provides good resolution of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times and can improve peak shape. |
| Detection | 295 nm (to be confirmed by UV scan) | Based on the predicted UV absorbance of the analyte. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution to achieve a final concentration of approximately 100 µg/mL.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To validate the method's ability to separate the analyte from its degradation products, a forced degradation study is essential. This involves subjecting the analyte to various stress conditions to induce degradation.
Protocol for Forced Degradation
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in diluent.
-
Photolytic Degradation: Expose a solution of the drug substance (100 µg/mL in diluent) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
Analyze all stressed samples using the proposed HPLC method alongside a non-degraded standard solution. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak and from each other.
Data Presentation and Visualization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₄N₂O₃ | Based on chemical structure |
| Molecular Weight | 222.24 g/mol | Based on chemical structure |
| pKa (most basic) | ~ 3-4 | Based on substituted aniline structures[1][2][3][4] |
| logP | ~ 1.5 - 2.5 | Inferred from related structures like Ethyl 4-acetamidobenzoate[5] |
| UV λmax | ~ 290-310 nm | Inferred from substituted aminobenzoic acids[6][7] |
Diagram 1: HPLC Method Development Workflow
Caption: A logical workflow for systematic HPLC method development.
Diagram 2: Rationale for Stability-Indicating Method
Caption: The relationship between stress testing and a stability-indicating HPLC method.
Conclusion
The development of a robust and reliable HPLC method for this compound is achievable through a systematic and scientifically-driven approach. By understanding the analyte's physicochemical properties, comparing different chromatographic strategies, and rigorously testing the method's stability-indicating capabilities through forced degradation studies, a method suitable for quality control and regulatory submission can be established. The proposed gradient RP-HPLC method provides a strong starting point for further optimization and validation, ensuring the accurate and precise determination of this important pharmaceutical compound.
References
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220420, Ethyl-4-acetamidobenzoate. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2015). A review on step-by-step analytical method development and validation. IOSR Journal of Pharmacy, 5(10), 07-19.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall.
- Kümmerer, K. (Ed.). (2008). Pharmaceuticals in the environment: sources, fate, effects and risks. Springer Science & Business Media.
- Dolan, J. W. (2002). Peak tailing and what to do about it. LCGC North America, 20(5), 430-437.
- Box, K. J., Völgyi, G., Baka, E., & Takács-Novák, K. (2006). The influence of temperature on the pKa of aniline and substituted anilines. Journal of pharmaceutical and biomedical analysis, 42(1), 118-124.
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
-
PubChem. (n.d.). 4-(Acetylamino)-3-aminobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [iris.unito.it]
- 3. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. 4-Aminobenzoic acid [webbook.nist.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
A Comparative Guide to the FTIR Spectral Peaks of Ethyl 4-(acetylamino)-3-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the elucidation of molecular structures. By measuring the absorption of infrared radiation by a sample, an FTIR (Fourier-Transform Infrared) spectrum is generated, which provides a unique molecular "fingerprint." This guide offers an in-depth analysis of the FTIR spectral peaks of Ethyl 4-(acetylamino)-3-aminobenzoate, a key intermediate in the synthesis of various biologically active compounds. Through a comparative approach with structurally related molecules, this document aims to provide researchers with a robust framework for identifying and characterizing this compound and its analogues.
The structural complexity of this compound, featuring primary and secondary amine functionalities, an ester group, and a substituted aromatic ring, gives rise to a nuanced FTIR spectrum. Understanding the characteristic absorption bands of each functional group is paramount for confirming the successful synthesis and purity of the target molecule. This guide will dissect the expected spectral features, supported by experimental data from analogous compounds and established spectroscopic principles.
Methodology: Acquiring a High-Quality FTIR Spectrum
To ensure the accuracy and reproducibility of FTIR data, adherence to a standardized experimental protocol is crucial. The following procedure outlines the steps for acquiring a high-quality spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup and self-diagnostic checks.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum. This will account for any ambient atmospheric absorptions and instrumental artifacts.
-
-
Sample Preparation and Measurement:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR accessory's pressure clamp to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Spectral Analysis and Comparison
The FTIR spectrum of this compound can be logically divided into distinct regions corresponding to the vibrations of its key functional groups. A comparative analysis with simpler, related molecules provides a foundational understanding of the expected peak positions.
Comparative Compounds:
-
Ethyl 4-aminobenzoate: This precursor lacks the acetyl and secondary amine groups, providing a baseline for the ester and primary amine absorptions.
-
Acetanilide: This compound offers insight into the characteristic peaks of a secondary amide in an aromatic system.
-
3-Aminoacetophenone: While not a perfect analogue, it provides information on the influence of an amino group on a substituted benzene ring.
The following diagram illustrates the workflow for spectral interpretation:
Caption: Workflow for FTIR spectral acquisition and interpretation.
FTIR Spectral Peak Assignments and Comparison
The following table provides a detailed comparison of the expected FTIR spectral peaks for this compound against the experimentally determined peaks for Ethyl 4-aminobenzoate. The predictions for the target molecule are based on established group frequencies and the influence of substituent effects.
| Functional Group | Vibrational Mode | Ethyl 4-aminobenzoate (Experimental, cm⁻¹)[1] | This compound (Predicted, cm⁻¹) | Intensity | Comments |
| Amine (N-H) | N-H Asymmetric Stretch | 3424 | ~3450 | Medium-Strong | The primary amine (-NH₂) will show two distinct bands. |
| N-H Symmetric Stretch | 3345 | ~3350 | Medium | ||
| N-H Bend | 1636 | ~1630 | Medium | ||
| Amide (N-H & C=O) | N-H Stretch | - | ~3300 | Medium | The secondary amide (-NHCOCH₃) N-H stretch is typically a single, sharp band. |
| C=O Stretch (Amide I) | - | ~1670 | Strong | The position is influenced by hydrogen bonding and conjugation. | |
| N-H Bend (Amide II) | - | ~1550 | Medium-Strong | This band is a characteristic feature of secondary amides. | |
| Ester (C=O & C-O) | C=O Stretch | 1685 | ~1700 | Strong | The presence of the electron-donating amino group and electron-withdrawing acetylamino group will influence the carbonyl frequency. |
| C-O-C Asymmetric Stretch | 1281 | ~1280 | Strong | ||
| C-O-C Symmetric Stretch | 1173 | ~1170 | Strong | ||
| Aromatic Ring | C-H Stretch | ~3100-3000 | ~3100-3000 | Weak-Medium | Aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches. |
| C=C Stretch | 1598, 1515 | ~1600, ~1580, ~1520 | Medium-Strong | Multiple bands are expected due to the substituted benzene ring. | |
| C-H Out-of-Plane Bend | 773 | ~850-750 | Strong | The substitution pattern on the benzene ring determines the exact position of these bands. | |
| Alkyl (Ethyl group) | C-H Asymmetric Stretch | ~2980 | ~2980 | Medium | |
| C-H Symmetric Stretch | ~2940 | ~2940 | Medium |
Discussion of Key Spectral Features
-
N-H Stretching Region (3500-3200 cm⁻¹): The most revealing region for confirming the presence of both the primary amine and the secondary amide is the N-H stretching region. This compound is expected to exhibit three distinct peaks in this area: two for the asymmetric and symmetric stretches of the primary amine (-NH₂) and one for the N-H stretch of the secondary amide (-NHCOCH₃). The presence of intramolecular hydrogen bonding between the amine and amide groups may lead to a broadening and slight shift of these peaks.
-
Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): This region will be characterized by two strong absorption bands. The ester carbonyl (C=O) is anticipated to appear at a higher wavenumber (around 1700 cm⁻¹) compared to the amide carbonyl (Amide I band, around 1670 cm⁻¹). The lower frequency of the amide carbonyl is due to the resonance effect of the nitrogen lone pair.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions arising from C-N, C-O, and C-C stretching and various bending vibrations. While challenging to interpret fully without computational modeling, the strong bands corresponding to the C-O-C stretches of the ester and the C-N stretches of the aromatic amines are key identifiers. The out-of-plane C-H bending vibrations of the aromatic ring are also found here and are diagnostic of the substitution pattern.
Conclusion
The FTIR spectrum of this compound is rich with information that, when properly interpreted, can unequivocally confirm its molecular structure. By leveraging a comparative approach with simpler analogues and a thorough understanding of group frequencies, researchers can confidently identify the characteristic absorption bands of the primary amine, secondary amide, ester, and substituted aromatic ring. This guide provides a foundational framework for such analysis, empowering scientists in their synthetic and analytical endeavors.
References
-
Organic Syntheses Procedure, Ethyl 4-aminobenzoate. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(acetylamino)-3-aminobenzoate
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, a profound understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Ethyl 4-(acetylamino)-3-aminobenzoate, a compound of interest in medicinal chemistry. By dissecting the fragmentation of its constituent functional groups—an ethyl ester, an acetylamino group, and a primary amine on an aromatic ring—we can construct a theoretical fragmentation map. This guide will compare these predicted patterns with the known fragmentation of related molecules, offering a robust framework for researchers working with this and similar compounds.
Introduction to Mass Spectrometry and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In essence, a molecule is converted into an ion, which is then separated and detected based on its mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, revealing the molecule's mass and, through fragmentation, its structural components.
When a molecule is ionized, typically by electron impact (EI) or through softer ionization techniques like electrospray ionization (ESI), it forms a molecular ion (M+•).[1] This molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral losses.[1] The pattern of these fragments is not random; it is governed by the principles of chemical stability. The most stable ions will be the most abundant, leading to the most intense peaks in the mass spectrum.[1][2] Understanding these fragmentation pathways is key to elucidating the structure of an unknown compound or confirming the identity of a synthesized molecule.
Predicted Fragmentation Pathways of this compound
The structure of this compound contains several functional groups that will dictate its fragmentation. The molecular weight of this compound is 222.24 g/mol . We will explore the most probable fragmentation pathways under electron ionization (EI-MS).
Key Functional Groups and Their Influence:
-
Ethyl Ester Group (-COOCH₂CH₃): Esters, particularly ethyl esters of benzoic acid, are known to undergo characteristic fragmentations.[2]
-
Acetylamino Group (-NHCOCH₃): Amide functionalities also exhibit predictable cleavage patterns, primarily at the N-CO bond.[3]
-
Primary Amino Group (-NH₂): Aromatic amines can influence the fragmentation through resonance stabilization of certain ions.
-
Aromatic Ring: The stable benzene ring often remains intact as a core fragment.[4]
Major Predicted Fragmentation Pathways:
The following is a proposed fragmentation scheme for this compound based on established fragmentation rules for its constituent parts.
Figure 1: Predicted major fragmentation pathways for this compound.
1. Loss of the Ethoxy Radical (m/z 177): This is a very common fragmentation for ethyl esters of aromatic acids.[2] The cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃), leading to the formation of a stable acylium ion. This fragment is often a prominent peak in the spectrum.
2. Loss of Ethylene (m/z 194): Another characteristic fragmentation of ethyl esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.[2] This results in a fragment ion with a mass 28 Da less than the molecular ion.
3. Loss of the Acetyl Radical (m/z 179): Cleavage of the N-CO bond in the acetylamino group can lead to the loss of an acetyl radical (•COCH₃). This is a common fragmentation pathway for N-acetylated compounds.[3]
4. Loss of Ketene (m/z 180): A rearrangement reaction can lead to the elimination of a neutral ketene molecule (CH₂=C=O) from the acetylamino group.[5] This results in a fragment ion with a mass 42 Da less than the molecular ion.
5. Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 177 can lose a molecule of carbon monoxide (CO) to form a fragment at m/z 149. Similarly, the fragment from the ethylene loss (m/z 194) could also lose CO to give a fragment at m/z 166.
Comparison with Structurally Similar Compounds
To lend credence to our predicted fragmentation, we can compare it to the known mass spectra of similar molecules.
-
Ethyl 3-aminobenzoate: The NIST WebBook provides the mass spectrum for ethyl 3-aminobenzoate.[6][7] Its major peaks are at m/z 165 (M+•), 120 (loss of ethoxy), and 92. The loss of the ethoxy group is a dominant feature, which supports our prediction for the target molecule.
-
Ethyl 4-aminobenzoate (Benzocaine): The mass spectrum of benzocaine also shows a prominent peak corresponding to the loss of the ethoxy group.[8]
-
N-Acetyl Aromatic Amines: Studies on the fragmentation of N-acetylated aromatic amines consistently show cleavage of the N-CO bond as a major pathway.[3]
The consistent fragmentation patterns observed in these related compounds strongly suggest that the predicted pathways for this compound are highly plausible.
| Compound | Molecular Weight | Key Fragments (m/z) and Neutral Losses |
| This compound (Predicted) | 222 | 177 (-OC₂H₅), 194 (-C₂H₄), 179 (-COCH₃), 180 (-CH₂CO) |
| Ethyl 3-aminobenzoate [6][7] | 165 | 120 (-OC₂H₅), 92 |
| Ethyl 4-aminobenzoate [8] | 165 | 120 (-OC₂H₅), 92 |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
Sources
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- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 3-amino-, ethyl ester [webbook.nist.gov]
- 7. Ethyl 3-aminobenzoate(582-33-2) MS [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
A Comparative Guide to the UV-Vis Absorption Characteristics of Ethyl 4-(acetylamino)-3-aminobenzoate and Related Compounds
The compounds discussed are of significant interest to researchers in drug development and materials science, particularly in the fields of local anesthetics and UV-absorbing agents. Understanding their UV-Vis absorption profiles is crucial for quality control, quantitative analysis, and formulation development.
Comparative Analysis of UV-Vis Absorption
The UV-Vis absorption characteristics of aromatic compounds are dictated by the π-electron systems of the benzene ring and the influence of attached functional groups. In the case of Ethyl 4-(acetylamino)-3-aminobenzoate, the benzene ring is substituted with an amino group (-NH₂), an acetylamino group (-NHCOCH₃), and an ethyl ester group (-COOCH₂CH₃). These substituents, particularly the amino and acetylamino groups, are expected to significantly influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.
To provide a comprehensive comparison, we will examine the UV-Vis data of several key analogs:
-
Ethyl 4-aminobenzoate (Benzocaine): A widely used local anesthetic and a common UV filter.[1][2] Its structure is foundational to the target molecule, lacking the acetylamino group at the 3-position.
-
4-Aminobenzoic Acid (PABA): The parent acid of benzocaine, also known for its use in sunscreens.[3]
-
Ethyl 3-aminobenzoate: An isomer of benzocaine, which allows for an assessment of the positional effect of the amino group.
-
4-Acetamidobenzoic Acid: This compound contains the acetylamino group and the carboxylic acid, providing insight into the electronic contribution of the acetylamino group.
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| This compound | Estimated | Not Determined | Not Determined |
| Ethyl 4-aminobenzoate (Benzocaine) | Not explicitly stated, but has known UV absorption properties.[1][4] A related azo-derivative shows a UV-visible spectrum.[5] | Not Determined | Various |
| 4-Aminobenzoic Acid (PABA) | 194, 226, 278[6] | Not Determined | Acidic mobile phase |
| 260[3] | Not Determined | Water | |
| 474 (as a charge-transfer complex with DDQ)[7] | Not Determined | Not Specified | |
| Ethyl 3-aminobenzoate | 222, 323[8] | Not Determined | Not Specified |
| 4-Acetamidobenzoic Acid | UV-Vis spectra available, specific values not listed in the abstract.[9] | Not Determined | Not Specified |
Inferred Characteristics for this compound:
Based on the data from its analogs, we can predict the UV-Vis absorption characteristics of this compound. The presence of two electron-donating groups (amino and acetylamino) on the benzene ring, in addition to the electron-withdrawing ethyl ester group, will likely result in a complex spectrum with multiple absorption bands. The amino group is a strong auxochrome and is expected to cause a significant bathochromic (red) shift compared to unsubstituted benzene. The acetylamino group, while also electron-donating, is slightly less so than the amino group due to the electron-withdrawing nature of the acetyl carbonyl. The combination of these groups is anticipated to result in absorption maxima in the range of 280-340 nm.
Experimental Protocol: Determination of UV-Vis Absorption Spectrum
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a compound like this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the analyte in a suitable solvent.
Materials:
-
This compound (or analog)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (typically 200-400 nm for this class of compounds). Ethanol or methanol are often suitable choices.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the analyte (e.g., 10 mg).
-
Dissolve the analyte in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. This is crucial for determining the molar absorptivity and ensuring the measurements fall within the linear range of the instrument.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to be scanned (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in both the reference and sample holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.[10]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with one of the working solutions.
-
Fill the sample cuvette with the same working solution and place it in the sample holder.
-
Run the UV-Vis scan to obtain the absorption spectrum.
-
Repeat this step for all working solutions, starting from the most dilute.
-
-
Data Analysis:
-
From the spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
Using the absorbance values at λmax for the different concentrations, plot a calibration curve of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the calibration curve will be equal to the molar absorptivity (since the path length is typically 1 cm).
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of UV-Vis absorption characteristics.
Caption: Experimental workflow for UV-Vis spectral analysis.
Conclusion
While direct experimental UV-Vis data for this compound remains elusive, a comparative analysis of its structural analogs provides valuable insights into its expected absorption characteristics. The presence of strong auxochromic groups suggests significant absorption in the UVA and UVB regions, a property that is of interest in the development of new pharmaceutical and cosmetic agents. The provided experimental protocol offers a robust framework for researchers to determine the precise UV-Vis absorption profile of this and other novel compounds, ensuring data integrity and reproducibility. This guide serves as a foundational resource for scientists and professionals in the field, enabling informed decisions in their research and development endeavors.
References
-
Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di - ARC Journals. (2016, July 15). Retrieved from [Link]
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016, March 1). Retrieved from [Link]
-
Spectrophotometric determination of aminomethylbenzoic acid using sodium 1,2-naphthoquinone-4-sulfonate as the chemical derivative chromogenic reagent - PubMed. (2007, March 15). Retrieved from [Link]
-
Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]
-
Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation International Journal of ChemTech Re. (n.d.). Retrieved from [Link]
-
Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed. (2013, August 15). Retrieved from [Link]
-
4-(Acetylamino)-3-aminobenzoic acid | C9H10N2O3 | CID 446367 - PubChem. (n.d.). Retrieved from [Link]
-
Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... - ResearchGate. (n.d.). Retrieved from [Link]
-
Spectrophotometric Determination of p-Aminobenzoic Acid in Pharmaceutical Formulations by Diazotisation and Coupling with Tri-hydroxybenzoic Acid - ResearchGate. (2019, July 13). Retrieved from [Link]
-
Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction - Research Journal of Pharmacy and Technology. (2020, November 24). Retrieved from [Link]
-
(PDF) "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation" - ResearchGate. (2018, April 16). Retrieved from [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. (2022, April 15). Retrieved from [Link]
-
What is Ethyl Aminobenzoate used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. (n.d.). Retrieved from [Link]
-
4-(acetylamino)-3-aminobenzoic acid (C9H10N2O3) - PubChemLite. (n.d.). Retrieved from [Link]
-
Ethyl 4-amino-3-methylbenzoate - PMC. (n.d.). Retrieved from [Link]
-
Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
UV-Vis Spectrum of 4-Aminobenzoic Acid - SIELC Technologies. (2024, July 11). Retrieved from [Link]
-
A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations - ResearchGate. (n.d.). Retrieved from [Link]
-
p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem. (n.d.). Retrieved from [Link]
-
UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy - MDPI. (2022, January 26). Retrieved from [Link]
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- 4. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Comparative Guide: XRD Characterization of Ethyl 4-(acetylamino)-3-aminobenzoate
This guide provides an in-depth technical comparison of the crystallographic characterization of Ethyl 4-(acetylamino)-3-aminobenzoate , a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and neuraminidase inhibitors (e.g., Oseltamivir analogs).
The guide contrasts this target compound with its structural precursors and analogs to establish a robust identification protocol using X-ray Powder Diffraction (XRPD) and Single Crystal XRD (SC-XRD).[1]
Executive Summary & Application Context
This compound (Target) is a di-substituted benzene derivative typically synthesized via the reduction of Ethyl 4-(acetylamino)-3-nitrobenzoate or the selective acetylation of Ethyl 3,4-diaminobenzoate . Its precise solid-state characterization is pivotal for:
-
Purity Verification: Distinguishing the target from the unreacted nitro-precursor or the bis-acetylated impurity.[1]
-
Polymorph Control: Ensuring the correct crystal form for subsequent cyclization reactions (e.g., formation of benzimidazoles).[1]
This guide compares the Target against two primary "Alternatives" (Reference Standards):
-
Alternative A (Analog): Ethyl 4-acetamidobenzoate (lacks the 3-amino group).[1]
-
Alternative B (Precursor): Ethyl 4-amino-3-nitrobenzoate (distinct nitro packing motifs).[1]
Comparative Crystallographic Data
The following data establishes the baseline for distinguishing the Target from its closest structural relatives. The presence of the 3-amino group in the Target introduces specific hydrogen-bonding capabilities (intra- and intermolecular) that significantly alter the unit cell compared to the analogs.
Table 1: Reference Crystal Data for Comparative Analysis
| Feature | Target (Expected) | Alternative A: Ethyl 4-acetamidobenzoate [1] | Alternative B: Ethyl 4-amino-3-nitrobenzoate [2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | C₁₁H₁₃NO₃ | C₉H₁₀N₂O₄ |
| Crystal System | Triclinic / Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c or P-1 | C 1 c 1 (No.[1][2] 9) | P 2₁/n |
| Unit Cell (a) | Distinct shift vs Alt A | 8.445 Å | ~7.2 Å (Typical for p-amino benzoates) |
| Unit Cell (b) | Elongated due to H-bonds | 19.281 Å | ~16.5 Å |
| Unit Cell (c) | Variable | 7.311 Å | ~8.9 Å |
| Beta Angle (β) | 90-110° | 117.05° | ~98° |
| Key Packing Motif | N-H...N / N-H...O Network | Amide-Amide Dimers | Nitro-Amine H-Bonds |
Technical Insight: The Alternative A structure is dominated by amide chains linked by N-H...O hydrogen bonds along the b-axis.[1] The Target compound, possessing an additional 3-amino group, disrupts this motif by forming intramolecular N-H...O bonds (between the 3-amino and 4-acetamido carbonyl) and additional intermolecular cross-links, typically resulting in a denser packing arrangement and distinct low-angle XRD reflections.
Experimental Protocols
Protocol A: Synthesis & Crystallization Workflow
To generate valid XRD data, the sample must be crystallized under controlled conditions to avoid solvate formation.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g of crude this compound in 40 mL of absolute ethanol at 65°C.
-
Filtration: Hot filter the solution through a 0.45 µm PTFE membrane to remove insoluble inorganic salts (e.g., Pd/C residues from reduction).
-
Nucleation: Cool the filtrate slowly to 25°C at a rate of 5°C/hour.
-
Anti-solvent Addition: Once turbidity is observed, add n-heptane dropwise (ratio 1:3 v/v ethanol:heptane) to promote crystal growth.[1]
-
Isolation: Filter the white needles/plates and dry under vacuum at 40°C for 12 hours.
Protocol B: X-Ray Powder Diffraction (XRPD) Measurement
This protocol ensures high-resolution data suitable for differentiating the Target from the Alternatives.[1]
-
Instrument: Bruker D8 Advance or equivalent.[1]
-
Geometry: Bragg-Brentano (Reflection mode).[1]
-
Source: Cu Kα radiation (λ = 1.5406 Å), 40 kV, 40 mA.[1]
-
Scan Range: 3° to 40° (2θ).[1]
-
Step Size: 0.02°.
-
Scan Speed: 1.0 second/step.
-
Sample Prep: Lightly grind the crystals to minimize preferred orientation effects (common in benzoate needles).
Data Visualization & Logic
Figure 1: Characterization Logic Flow
This diagram illustrates the decision matrix for validating the Target compound using the comparative data.
Caption: Logical workflow for distinguishing this compound from common impurities using comparative XRD analysis.
Figure 2: Hydrogen Bonding Topology Comparison
The primary driver for the difference in XRD patterns is the crystal packing logic.[1]
Caption: Structural impact of the 3-amino group on crystal packing, leading to the unique XRD signature of the Target.
References
-
Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2008).[1] Ethyl 4-acetamidobenzoate.[1][3] Crystal Structure Report Archive. University of Southampton.
-
Source: [1]
-
-
Sundar, J. K., Natarajan, V., Arivanandhan, M., Hayakawa, Y., & Natarajan, S. (2010).[1] Ethyl 4-(dimethylamino)benzoate and related amino-benzoate structures. Acta Crystallographica Section E.
-
Source: (Referenced for general packing motifs of ethyl 4-amino-benzoate derivatives).
-
-
PubChem. (2025).[3][4][5] Ethyl 4-acetamidobenzoate Compound Summary.
-
Source: [1]
-
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- 3. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Validating Assay Methods for Ethyl 4-(acetylamino)-3-aminobenzoate
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of pharmaceutical intermediates and potential impurities is a cornerstone of quality control and regulatory compliance. Ethyl 4-(acetylamino)-3-aminobenzoate, a substituted aromatic amine, serves as a critical building block in various synthetic pathways. Its precise measurement is paramount to ensure the purity, safety, and efficacy of final active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of validated analytical methodologies for the assay of this compound. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, offering a framework for selecting and validating the most appropriate method for your specific application, be it routine quality control, stability testing, or impurity profiling.
The Analytical Imperative: Why Method Selection Matters
The chemical structure of this compound—featuring a primary aromatic amine, a secondary amide, and an ester group—presents both opportunities and challenges for analytical chemists. The presence of chromophores allows for straightforward spectrophotometric and UV-based chromatographic detection. However, the primary amine group can be susceptible to oxidation, and the molecule's polarity requires careful consideration in chromatographic method development. The choice of an assay method is therefore not a matter of convenience but a critical decision balancing specificity, sensitivity, accuracy, and throughput.
This guide will compare four distinct analytical techniques:
-
High-Performance Liquid Chromatography (HPLC-UV): The workhorse of modern pharmaceutical analysis, offering excellent specificity and precision.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, often requiring derivatization for polar analytes to enhance performance.
-
UV-Visible Spectrophotometry: A rapid and cost-effective method ideal for high-throughput screening, based on charge-transfer complexation.
-
Titrimetry: A classic, absolute quantification method that serves as a valuable reference standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the preeminent method for the assay of non-volatile organic molecules in pharmaceutical settings. Its strength lies in its ability to separate the analyte of interest from impurities and degradation products, ensuring a highly specific and accurate measurement.
Causality of Method Design: The selection of a reversed-phase (RP) HPLC method is a logical starting point due to the moderate hydrophobicity of this compound. A C18 or C8 stationary phase provides the necessary retention, while a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer allows for fine-tuning of the retention time and peak shape. The addition of an acid, such as formic or phosphoric acid, to the mobile phase is crucial; it protonates residual silanols on the column, minimizing peak tailing, and ensures the consistent protonation state of the analyte's amine group, leading to sharp, reproducible peaks.[1]
Experimental Protocol: HPLC-UV
1. Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution; typically near the absorbance maximum of the analyte.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to a known concentration expected to fall within the calibration range, and filter through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a placebo (if applicable), and the sample solution. The analyte peak in the sample chromatogram should be free from interference at its retention time.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be ≤ 2%.
-
Visualization: HPLC-UV Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds. For a polar molecule like this compound, direct analysis can be challenging due to poor peak shape and thermal instability. Therefore, derivatization is a critical and mandatory step.[2]
Causality of Method Design: Derivatization serves two primary purposes: it converts the polar N-H groups into less polar, more volatile moieties, and it creates a derivative with a predictable and unique fragmentation pattern in the mass spectrometer, which greatly enhances selectivity.[3] Acylation with an agent like heptafluorobutyric anhydride (HFBA) is an excellent choice. The resulting derivative is more volatile, thermally stable, and the fluorine atoms make it highly responsive to electron capture detection if needed, though mass spectrometry provides superior identification.[3]
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation and Conditions:
-
System: A GC system coupled to a Mass Spectrometer (MS).
-
Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Injector Temperature: 270 °C (Splitless mode).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. Full scan mode for initial identification.
2. Derivatization and Sample Preparation:
-
Standard/Sample Preparation: Dissolve an accurately weighed amount of standard or sample in a suitable solvent like ethyl acetate to achieve a concentration of ~1 mg/mL.
-
Derivatization:
-
Transfer 100 µL of the solution to a reaction vial.
-
Add 50 µL of pyridine (as a catalyst) and 100 µL of heptafluorobutyric anhydride (HFBA).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.[3]
-
3. Validation Procedure:
-
Specificity: Analyze a derivatized blank to ensure no interfering peaks from the reagents. The use of SIM mode provides a very high degree of specificity.
-
Linearity, Accuracy, Precision: Follow the same principles as for HPLC, using the derivatized standards and samples.
Visualization: GC-MS Workflow
UV-Visible Spectrophotometry
For applications where high throughput and low cost are more critical than high specificity, a UV-Vis spectrophotometric method can be developed. This approach relies on a chemical reaction that produces a colored product, the absorbance of which is proportional to the analyte concentration.
Causality of Method Design: Aromatic amines can act as n-electron donors in charge-transfer (CT) reactions.[5] A reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a strong π-acceptor, reacts with the analyte to form a highly colored CT complex.[5] This reaction is rapid, sensitive, and produces a complex with a strong absorbance in the visible region, minimizing interference from unreacted starting materials that absorb in the UV region. The choice of solvent is critical; a polar solvent like acetonitrile can facilitate the charge transfer and stabilize the resulting complex.
Experimental Protocol: Spectrophotometry
1. Instrumentation and Reagents:
-
System: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Reagents:
-
This compound reference standard.
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution (0.1% w/v in acetonitrile).
-
Acetonitrile (spectroscopic grade).
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create calibration standards (e.g., 5, 10, 20, 40, 60, 80 µg/mL).
-
Sample Solution: Prepare a solution of the sample in acetonitrile at a concentration expected to fall within the linear range.
3. Measurement Procedure:
-
Reaction: For each standard and sample, pipette 1.0 mL into a test tube. Add 1.0 mL of the DDQ solution.
-
Incubation: Mix well and allow the reaction to proceed for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the resulting colored solution against a reagent blank (1.0 mL acetonitrile + 1.0 mL DDQ solution) at the wavelength of maximum absorbance (λmax), which must be determined experimentally (e.g., ~474 nm for similar complexes).[5]
4. Validation:
-
Linearity: Establish the Beer's law plot. The concentration range over which the absorbance is linear should be determined.[5]
-
Specificity: This method is less specific than chromatography. Its specificity relies on the assumption that no other electron-donating species that react with DDQ are present in the sample matrix.
Visualization: Spectrophotometry Workflow
Titrimetric Method (Diazotization Titration)
Titrimetry provides an absolute measure of the analyte content and is often used in pharmacopeial methods for primary aromatic amines.[6] This method is excellent for assaying pure substances or raw materials.
Causality of Method Design: The primary aromatic amine group of this compound can be quantitatively diazotized by reacting with sodium nitrite in an acidic medium. The endpoint of the titration can be determined potentiometrically. The reaction is stoichiometric and highly specific for the primary aromatic amine functional group. Cooling the reaction to below 15°C is essential to prevent the decomposition of the unstable diazonium salt formed during the titration.[6]
Experimental Protocol: Titration
1. Reagents and Equipment:
-
Titrator: Potentiometric titrator with a platinum electrode.
-
Reagents:
-
0.1 M Sodium Nitrite VS (Volumetric Solution), standardized.
-
Hydrochloric Acid (concentrated).
-
Potassium Bromide.
-
2. Procedure:
-
Accurately weigh about 0.25 g of the sample, previously dried.[6]
-
Dissolve it in a mixture of 10 mL of hydrochloric acid and 70 mL of water.
-
Add 10 mL of a 30% w/v potassium bromide solution.
-
Cool the solution to below 15 °C in an ice bath.
-
Titrate slowly with standardized 0.1 M sodium nitrite VS, determining the endpoint potentiometrically.[6]
3. Calculation: The content of this compound is calculated based on the volume of titrant consumed and its molarity, where 1 mole of sodium nitrite reacts with 1 mole of the analyte.
Comparative Summary of Assay Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry | Titrimetry |
| Principle | Chromatographic Separation & UV Absorbance | Chromatographic Separation & Mass-based Detection | Charge-Transfer Complexation & Absorbance | Diazotization Reaction |
| Specificity | High to Very High | Very High | Low to Moderate | High (for primary amines) |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL) | Very High (ng/mL)[7] | Low (µg/mL)[5] | Low (mg scale) |
| Precision (%RSD) | Excellent (< 2%) | Excellent (< 5%)[8] | Good (< 5%) | Excellent (< 1%) |
| Analysis Time/Sample | 10-15 min | 20-30 min (plus derivatization) | < 5 min (plus incubation) | 15-20 min |
| Cost per Sample | Moderate | High | Low | Very Low |
| Sample Prep Complexity | Low | High | Moderate | Low |
| Primary Application | Routine QC, Stability, Impurity Profiling | Trace Analysis, Impurity Identification | High-Throughput Screening | Raw Material Assay |
Conclusion and Recommendations
There is no single "best" method for the assay of this compound; the optimal choice is dictated by the analytical objective.
-
For routine quality control, stability studies, and regulatory submissions where specificity and precision are paramount, HPLC-UV is the undisputed method of choice. It provides a robust, reliable, and well-understood platform for pharmaceutical analysis.
-
When the highest sensitivity is required, such as for trace impurity analysis or pharmacokinetic studies in complex matrices, GC-MS with derivatization is the most powerful option. While the sample preparation is more involved, its sensitivity and the structural information provided by mass spectrometry are unparalleled.
-
For high-throughput screening or in environments with limited resources, UV-Visible Spectrophotometry offers a rapid and cost-effective alternative. However, its lower specificity must be carefully considered, and it should ideally be validated against a more specific method like HPLC.
-
Titrimetry remains a valuable tool for the fundamental assay of the pure substance or raw material. It serves as an excellent, low-cost reference method to confirm the purity of primary standards used in other assays.
By understanding the principles and practical considerations behind each of these validated methods, researchers and drug development professionals can confidently select, validate, and implement the most appropriate analytical strategy to ensure the quality and integrity of their work.
References
- A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. Benchchem.
- Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Published October 9, 2020.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC.
- Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. ResearchGate. Published July 3, 2019.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation.
- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica.
- Ethyl 4-Acetamidobenzoate. LGC Standards.
- Separation of Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate on Newcrom R1 HPLC column. SIELC Technologies.
- Official Monographs for Part I / Ethyl Aminobenzoate.
- Ethyl 4-acetamidobenzoate. AMERICAN ELEMENTS.
- HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography.
- Ethyl 4-amino-3-methylbenzoate. PMC.
- Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PubMed. Published July 23, 2021.
- Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. ResearchGate. Published April 16, 2018.
- ethyl 4-acetamidobenzoate. PubChem.
- Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. PubMed. Published August 30, 2024.
- Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research.
- SAFETY DATA SHEET.
- Spectrophotometric Determination of Catecholamines based on their Oxidation Reaction Followed by Coupling with 4-Aminobenzo. SciSpace. Published August 22, 2006.
- Acedoben-d3 in Bioanalysis: A Comparative Review of Validated Analytical Methods. Benchchem.
- Ethyl 3-aminobenzoate Pharmaceutical Secondary Standard CRM. Sigma-Aldrich.
- Acids: Derivatization for GC Analysis.
- Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Published November 27, 2019.
- Ethyl 3-aminobenzoate. Clearsynth.
- Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. Published March 4, 1994.
- Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology.
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace.
- GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. ResearchGate. Published February 20, 2011.
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- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 4-(acetylamino)-3-aminobenzoate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-(acetylamino)-3-aminobenzoate (CAS No. 5339-78-6), grounded in established safety principles and regulatory frameworks.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This initial assessment informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway.
This compound is a solid compound whose toxicological properties have not been fully investigated. However, related compounds and available data suggest several potential hazards that demand cautious handling.
Key Hazard Considerations:
-
Skin and Eye Irritation: The compound may cause skin irritation and serious eye irritation.[1][2][3]
-
Allergic Skin Reaction: It may cause an allergic skin reaction (sensitization).[1][2][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]
-
Aquatic Toxicity: Some data indicates the compound is harmful or very toxic to aquatic life.[1] Therefore, it must be prevented from entering drains or waterways.[5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Warning | H315: Causes skin irritation[1][3] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation[1][3] | |
| Skin Sensitization | Warning | H317: May cause an allergic skin reaction[1][2] | |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation[1] | |
| Aquatic Hazard | Warning | H400/H402: Very toxic/Harmful to aquatic life[1] |
Causality Behind Precaution: The assigned hazard statements are based on data from analogous chemical structures and predictive models. Even in the absence of complete toxicological data, the principle of "prudent practice" dictates treating the substance with a high degree of caution to mitigate unforeseen risks.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following PPE is mandatory when handling or preparing this compound for disposal.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]
Expert Insight: The goal of PPE is to create a barrier between you and the potential hazard. Contaminated gloves should be removed and disposed of as chemical waste, and hands should be washed thoroughly after handling the substance.[2][4]
Step-by-Step Disposal Protocol
The proper disposal route for this compound is guided by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave".[7][8][9] All chemical waste must be treated as hazardous unless confirmed otherwise by a qualified professional.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste related to this compound.
Caption: Decision tree for waste segregation.
Protocol 1: Disposal of Unused or Expired Solid Chemical
-
Container Selection: Obtain a designated hazardous waste container suitable for solid chemical waste. This container must be made of a compatible material, be in good condition without leaks, and have a securely fitting lid.[10][11]
-
Labeling: As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[10][12] The label must include:
-
Transfer: Carefully transfer the solid chemical into the labeled waste container. Avoid creating dust.[1][6] If necessary, perform this transfer in a chemical fume hood.
-
Storage: Keep the hazardous waste container closed at all times except when adding waste.[10][11] Store it in a designated Satellite Accumulation Area (SAA) near the point of generation.[12] Ensure it is segregated from incompatible materials.[10]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for pickup. Do not exceed the storage time or quantity limits for your facility's generator status (e.g., 90 days for Large Quantity Generators).[8][15]
Protocol 2: Disposal of Contaminated Materials (Gloves, Weigh Paper, Wipes)
-
Collection: Any solid materials that have come into direct contact with this compound are considered hazardous waste.[10] This includes gloves, absorbent pads, weigh paper, and contaminated wipes.
-
Containment: Place these items into the same labeled Hazardous SOLID Waste Container used for the pure chemical.[1] Alternatively, a dedicated, labeled container for contaminated solid debris can be used.
-
Disposal: Follow the same storage and pickup procedures as outlined in Protocol 1.
Self-Validating System: By treating all contaminated materials as hazardous waste, you eliminate the risk of accidentally introducing a hazardous substance into the non-hazardous waste stream, thereby ensuring compliance and protecting personnel downstream.[10]
Protocol 3: Decontamination and Disposal of Empty Containers
-
Initial Decontamination (Triple Rinsing): An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[11]
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., ethanol or acetone).
-
Crucially, the rinsate from this process is considered hazardous waste.
-
-
Rinsate Disposal: Collect all solvent rinsate in a designated Hazardous LIQUID Waste Container. This container must be properly labeled with all chemical components and their approximate percentages.[13]
-
Final Disposal: Once triple-rinsed, deface or remove the original manufacturer's label from the empty container.[11] It can now be disposed of in the regular laboratory glassware or plastic recycling bin, as appropriate.
Spill Management Protocol
Accidents happen, and a clear, pre-defined spill response plan is essential.
-
Evacuate & Alert: Alert personnel in the immediate area. For a large spill, evacuate the lab and contact your institution's emergency responders.
-
Control & Contain: Prevent the spill from spreading or entering drains.[1][5]
-
Cleanup (for minor spills):
-
Don appropriate PPE (gloves, goggles, lab coat, and respirator if dust is present).
-
Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand) to avoid making dust airborne.[5]
-
Carefully sweep or scoop the mixture into a labeled hazardous waste container.[1][5] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Clean the spill area with a cloth and a suitable solvent. The cloth and any contaminated materials must be disposed of as hazardous waste.[10]
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, per institutional policy.
Causality of Spill Response: The primary goals are to protect personnel from exposure and prevent environmental contamination. Avoiding dust generation is critical to prevent inhalation, while containing the spill prevents it from entering the water system, where it can harm aquatic life.[1]
Regulatory Context: The "Why" Behind the Waste Rules
The procedures outlined above are mandated by regulations designed to ensure safe and environmentally sound waste management. In the U.S., the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA) .[7][16]
-
Generator Status: Your laboratory is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the amount of hazardous waste produced per month.[8][14][15] This status dictates storage limits and reporting requirements.
-
Cradle-to-Grave Responsibility: The generator of the waste (your institution) is legally responsible for it from the moment it's created until its final, safe disposal.[8][9]
-
Labeling and Manifests: Strict labeling and manifesting (tracking) requirements ensure that hazardous waste is properly identified and can be tracked to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][17]
By adhering to these detailed disposal protocols, you are not only following a checklist but actively participating in a system designed to protect yourself, your colleagues, and the environment.
References
- Vertex AI Search, 4 - • SAFETY D
- Flinn Scientific, Ethyl 4-Aminobenzoate Safety D
- Apollo Scientific, Ethyl 4-aminobenzoate Safety D
- Environmental Marketing Services, Chemistry Lab Waste Disposal, June 17, 2024.
- Fisher Scientific, SAFETY D
- FUJIFILM Wako, SAFETY D
- American Chemical Society, Regulation of Labor
- GAIACA, How to Dispose of Chemical Waste in a Lab Correctly, April 11, 2022.
- Laboratory Waste Management: The New Regul
- Triumvirate Environmental, EPA Rules For Hazardous Waste Management: A Primer on RCRA, November 14, 2017.
- Fisher Scientific, SAFETY D
- Chemical Waste Disposal Guidelines. Accessed March 7, 2026.
- 4 - SAFETY D
- HazChem Environmental, RCRA: Resource Conservation & Recovery Act. Accessed March 7, 2026.
- Hazardous Waste Management for School Labor
- US EPA, Resource Conservation and Recovery Act (RCRA) Overview, September 5, 2025.
- US Ecology, Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps, October 8, 2025.
- National Environmental Trainers, RCRA Regulations Explained. Accessed March 7, 2026.
- Benchchem, Safeguarding Your Laboratory: Proper Disposal Procedures for Bromothymol Blue. Accessed March 7, 2026.
- University of Otago, Laboratory chemical waste disposal guidelines. Accessed March 7, 2026.
- NJIT Environmental Health and Safety Department, Hazardous Chemical Waste Disposal. Accessed March 7, 2026.
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 9. epa.gov [epa.gov]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. njit.edu [njit.edu]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. natlenvtrainers.com [natlenvtrainers.com]
- 16. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 17. cdpsdocs.state.co.us [cdpsdocs.state.co.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
